1-(Piperidine-4-carbonyl)piperidin-4-one hydrochloride
Description
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Properties
IUPAC Name |
1-(piperidine-4-carbonyl)piperidin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2.ClH/c14-10-3-7-13(8-4-10)11(15)9-1-5-12-6-2-9;/h9,12H,1-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHBVYIPXSJEFIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)N2CCC(=O)CC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10661722 | |
| Record name | 1-(Piperidine-4-carbonyl)piperidin-4-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189684-40-9 | |
| Record name | 1-(Piperidine-4-carbonyl)piperidin-4-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-(Piperidine-4-carbonyl)piperidin-4-one hydrochloride chemical properties
An In-Depth Technical Guide to 1-(Piperidine-4-carbonyl)piperidin-4-one hydrochloride
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document details its chemical and physical properties, provides an in-depth analysis of its synthesis and reactivity, outlines standard analytical characterization protocols, and discusses its applications as a versatile building block for complex pharmaceutical agents. Safety and handling protocols are also provided. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and organic synthesis.
Introduction and Molecular Overview
This compound is a bicyclic piperidine derivative that serves as a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its structure features a piperidin-4-one core connected via a stable amide linkage to a second piperidine ring at the 4-position. The piperidine and piperidin-4-one motifs are prevalent scaffolds in a multitude of biologically active compounds, recognized for their roles in interacting with various biological targets.[1][2] The hydrochloride salt form of the title compound enhances its stability and aqueous solubility, facilitating its use in various synthetic and biological applications.
The inherent functionality of this molecule—a ketone, a tertiary amide, and a secondary amine (as a hydrochloride salt)—offers multiple points for chemical modification, making it an attractive starting material for creating diverse chemical libraries for drug screening. The piperidin-4-one nucleus, in particular, has been identified as a versatile pharmacophore in compounds exhibiting a wide range of pharmacological activities, including anticancer and anti-HIV properties.[1]
Physicochemical Properties
The key physicochemical properties of this compound are summarized below. These properties are critical for designing synthetic routes, purification strategies, and formulation studies.
| Property | Value | Source |
| IUPAC Name | 1-(piperidine-4-carbonyl)piperidin-4-one;hydrochloride | |
| CAS Number | 1189684-40-9 | [3] |
| Molecular Formula | C₁₁H₁₉ClN₂O₂ | Calculated |
| Molecular Weight | 246.73 g/mol | Calculated |
| Appearance | Solid form, likely a white to off-white powder. | [4] |
| Solubility | The hydrochloride salt form is expected to improve aqueous solubility. | |
| Melting Point | Likely >200°C, owing to increased molecular rigidity compared to simpler analogs. | |
| SMILES String | O=C(C1CCNCC1)N2CCC(=O)CC2.Cl | Inferred from structure |
| InChI Key | Inferred from structure |
Synthesis and Reactivity
Retrosynthetic Analysis and Synthesis Strategy
The core structure of 1-(Piperidine-4-carbonyl)piperidin-4-one is an amide. Therefore, the most logical and common synthetic route involves a standard amide coupling reaction. This approach disconnects the molecule into two readily available piperidine-based starting materials: Isonipecotic acid (Piperidine-4-carboxylic acid) and Piperidin-4-one .
Causality Behind Experimental Choices:
-
Starting Materials: Isonipecotic acid is a commercially available, conformationally constrained derivative of GABA.[5] Piperidin-4-one is also a common building block, typically used as its more stable hydrochloride salt to prevent self-condensation or degradation.[6]
-
Amine Protection/Neutralization: Since piperidin-4-one hydrochloride is used, its amine must be liberated to act as a nucleophile. This is achieved by adding a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), to the reaction mixture.
-
Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine to form an amide is extremely slow and requires high temperatures. Therefore, the carboxylic acid group of isonipecotic acid must be activated. This is accomplished using a coupling reagent. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient, forming a highly reactive O-acylisourea intermediate that is readily attacked by the amine.
Detailed Experimental Protocol: Amide Coupling
This protocol is a representative procedure and may require optimization based on specific lab conditions and reagent purity.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Isonipecotic acid (1.0 eq) and anhydrous Dimethylformamide (DMF, ~0.1 M).
-
Reagent Addition: To the stirred solution, add Piperidin-4-one hydrochloride (1.1 eq), HATU (1.2 eq), and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). The addition of the base should result in the dissolution of the hydrochloride salt.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 4-12 hours).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acid and HATU byproducts), and finally with saturated aqueous NaCl (brine).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification and Salt Formation:
-
Purify the resulting crude free base using column chromatography on silica gel.
-
Dissolve the purified product in a minimal amount of a suitable solvent (e.g., diethyl ether or methanol).
-
Add a solution of HCl in diethyl ether (e.g., 2M) dropwise with stirring.
-
Collect the precipitated white solid (the hydrochloride salt) by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Chemical Reactivity
The molecule's functional groups dictate its reactivity profile:
-
Ketone Reduction: The ketone can be selectively reduced to the corresponding secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄).
-
Oxidation: The piperidine nitrogen atoms can be oxidized to their corresponding N-oxides using oxidizing agents such as hydrogen peroxide.
-
Further Functionalization: The secondary amine of the isonipecotic acid-derived ring (once deprotonated from its salt form) can undergo further reactions such as alkylation or acylation, although the amide nitrogen is unreactive.
Analytical Characterization
Confirming the identity, structure, and purity of the synthesized compound is paramount. A combination of spectroscopic methods is typically employed.
Expected Spectroscopic Data
-
¹H NMR: The spectrum would be complex due to overlapping piperidine proton signals. Key features would include distinct signals for the protons adjacent to the carbonyl groups and nitrogen atoms.
-
¹³C NMR: The spectrum should clearly show two carbonyl carbon signals at distinct chemical shifts: one for the ketone (~205-215 ppm) and one for the tertiary amide (~165-175 ppm). Multiple signals in the aliphatic region (20-60 ppm) would correspond to the piperidine ring carbons.
-
IR Spectroscopy: Characteristic absorption bands would be observed for the N-H stretch of the hydrochloride salt (~2400-2700 cm⁻¹), the amide C=O stretch (~1630-1680 cm⁻¹), and the ketone C=O stretch (~1700-1720 cm⁻¹).
-
Mass Spectrometry (MS): In ESI+ mode, the spectrum would show the molecular ion peak for the free base [M+H]⁺ at m/z 211.15.
Protocol: Sample Preparation for NMR Spectroscopy
-
Solvent Selection: Choose a suitable deuterated solvent in which the hydrochloride salt is soluble, such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD).
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound into a clean, dry NMR tube.
-
Dissolution: Add ~0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.
-
Homogenization: Cap the tube and gently vortex or invert it until the sample is completely dissolved. A brief sonication may be used if necessary.
-
Analysis: Insert the NMR tube into the spectrometer and acquire the ¹H and ¹³C NMR spectra according to standard instrument procedures.
Applications in Research and Drug Development
This compound is primarily used as a chemical building block for the synthesis of more complex molecules with potential therapeutic value. The piperidine ring is a crucial heterocyclic motif found in numerous biologically active compounds.[7]
-
Scaffold for Drug Discovery: This compound provides a rigid and functionally decorated scaffold. The ketone can be used for further reactions (e.g., reductive amination) to introduce additional diversity, while the overall structure can be incorporated into larger molecules targeting a range of receptors and enzymes.
-
Medicinal Chemistry Intermediate: The piperidin-4-one core is a key pharmacophore in compounds developed for various diseases.[1] Derivatives have shown potential as antitumor, anti-inflammatory, and antimicrobial agents.[8] For example, it can serve as an intermediate for molecules that may act on protein kinases or other signaling molecules involved in cell proliferation.
-
Fragment-Based Drug Design: The molecule itself can be considered a fragment for use in fragment-based screening to identify new binding interactions with protein targets.
Safety and Handling
While specific toxicological data for this exact compound is limited, safety precautions should be based on data for structurally similar and reactive precursor chemicals like piperidin-4-one hydrochloride.[9][10][11][12]
-
Hazard Classification: Based on analogs, the compound may cause skin irritation (H315), serious eye irritation/damage (H319/H318), and respiratory irritation (H335).[9][10][13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[9] Work should be conducted in a well-ventilated area or a chemical fume hood.[9][12]
-
Handling: Avoid all personal contact, including the inhalation of dust.[9] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[9]
-
Storage: Store in a cool, dry, and well-ventilated place.[12] Keep the container tightly sealed to prevent moisture absorption.
-
Spills: In case of a spill, avoid generating dust.[9] Use dry clean-up procedures (e.g., sweep or vacuum) and place the material in a labeled container for disposal.[9]
References
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ResearchGate. (n.d.). Scheme 1: Synthesis of Isonipecotic acid methyl ester. Retrieved from [Link]
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PubChem. (n.d.). 4-(Piperidine-1-carbonyl)piperidine hydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Chemical Synthesis with Boc-Isonipecotic Acid. Retrieved from [Link]
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Sciencemadness Discussion Board. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. Retrieved from [Link]
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Wikipedia. (n.d.). Isonipecotic acid. Retrieved from [Link]
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PubMed. (n.d.). Piperidin-4-one: the potential pharmacophore. Retrieved from [Link]
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International Journal of Research in Pharmaceutical Sciences. (2020). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Retrieved from [Link]
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PharmaCompass.com. (n.d.). Isonipecotic acid amide. Retrieved from [Link]
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RSC Medicinal Chemistry. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Retrieved from [Link]/md/d2md00305a)
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Structure Elucidation of 1-(Piperidine-4-carbonyl)piperidin-4-one hydrochloride: An Integrated Spectroscopic Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The definitive structural confirmation of synthetic intermediates is a cornerstone of modern drug discovery and development. 1-(Piperidine-4-carbonyl)piperidin-4-one hydrochloride is a bicyclic piperidine derivative that serves as a valuable building block in medicinal chemistry. Its utility is predicated on a well-defined molecular structure. This guide provides an in-depth, multi-technique workflow for the unambiguous structure elucidation of this compound, moving beyond procedural steps to explain the scientific rationale behind the analytical choices. We will detail an integrated approach using Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Elemental Analysis (EA) to create a self-validating system of characterization, ensuring the highest degree of confidence for researchers in the field.
Molecular Overview and Strategic Importance
This compound (CAS No: 1189684-40-9) possesses a molecular formula of C₁₁H₁₉ClN₂O₂ and a molecular weight of 246.73 g/mol . The structure features two key heterocyclic rings: a piperidin-4-one ring and a piperidine ring, linked by an amide bond. The presence of a ketone, a tertiary amide, and a secondary amine (as a hydrochloride salt) defines its chemical reactivity and potential as a scaffold in the synthesis of more complex molecules.
Given its role as a synthetic intermediate, absolute certainty of its structure is paramount. An incorrect structural assignment could lead to the synthesis of unintended molecules, wasting significant resources and derailing research objectives. Therefore, a comprehensive analytical strategy is not merely procedural but a critical risk mitigation step.
The Integrated Analytical Workflow
Figure 1: Integrated workflow for structure elucidation.
Mass Spectrometry: The First Step in Identification
Mass spectrometry provides the molecular weight and, with high-resolution instruments, the elemental composition. It also offers structural insights through the analysis of fragmentation patterns.[1]
Expertise & Rationale: For a charged, polar molecule like this hydrochloride salt, Electrospray Ionization (ESI) is the preferred method. It is a "soft" ionization technique that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, making it ideal for determining the molecular weight of the free base. We will analyze in positive ion mode due to the basicity of the nitrogen atoms.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of methanol and deionized water. The hydrochloride salt form enhances its aqueous solubility.
-
Instrumentation: Use a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an ESI source.
-
Infusion: Infuse the sample directly at a flow rate of 5-10 µL/min.
-
MS Scan (Full Scan): Acquire a full scan spectrum over a mass range of m/z 100-500 to identify the precursor ion.
-
MS/MS Scan (Product Ion Scan): Select the identified precursor ion ([M+H]⁺) and perform a product ion scan by inducing fragmentation with a collision gas (e.g., nitrogen or argon). Optimize collision energy to achieve a rich fragmentation spectrum.
Expected Data and Interpretation
The molecular formula of the free base is C₁₁H₁₈N₂O₂. Its monoisotopic mass is 210.1368 u.
-
Full Scan MS: Expect a prominent ion at m/z 211.1441 , corresponding to the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million (ppm).
-
Tandem MS (MS/MS): The fragmentation pattern provides a fingerprint of the molecule's structure. Cleavage is expected at the most labile bonds, primarily the amide C-N bonds and within the piperidine rings.[3]
Figure 2: Predicted ESI-MS/MS fragmentation pathways.
| Ion | Predicted m/z | Identity |
| [M+H]⁺ | 211.14 | Protonated Parent Molecule |
| Fragment A | 112.08 | Cleavage of the N-CO bond, yielding the acylium ion |
| Fragment B | 98.09 | Cleavage of the N-CO bond, yielding the protonated piperidine moiety |
This fragmentation data strongly supports the connection of the two piperidine rings via a carbonyl group.
NMR Spectroscopy: The Definitive Structural Map
While MS provides the formula and key fragments, NMR spectroscopy maps the complete atomic connectivity and chemical environment of the molecule.[2] It is the most powerful standalone technique for de novo structure elucidation.[1]
Expertise & Rationale: We will use a combination of ¹H NMR, ¹³C NMR, and 2D correlation experiments (COSY, HSQC). The hydrochloride salt is soluble in solvents like DMSO-d₆ or D₂O. DMSO-d₆ is often preferred as it allows observation of exchangeable protons (like the N-H⁺ proton). The chemical shifts and coupling constants provide detailed information about the electronic environment and spatial relationships of the atoms.[4][5]
Experimental Protocol: NMR
-
Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of DMSO-d₆. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.
-
2D NMR (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin-spin couplings within each piperidine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the two rings across the amide bond.[6]
-
Expected Data and Interpretation
¹H NMR: The spectrum will show distinct signals for the protons on each of the two piperidine rings. Due to the amide bond, rotation may be restricted, potentially leading to broadened signals or distinct signals for axial and equatorial protons. Protons adjacent to the nitrogen atoms and carbonyl groups will be shifted downfield.
¹³C NMR: The carbon spectrum provides a count of unique carbon environments. The carbonyl carbons (ketone and amide) will be the most downfield signals.
| Atom Position (See Structure) | Predicted ¹H Shift (ppm, DMSO-d₆) | Predicted ¹³C Shift (ppm, DMSO-d₆) | Key Correlations (HMBC) |
| C1 (Amide C=O) | - | ~170 | H4, H2', H6' |
| C2, C6 | ~3.0 - 4.0 | ~45-50 | H3, H5 |
| C3, C5 | ~1.5 - 2.0 | ~25-30 | H2, H4, H6 |
| C4 | ~2.5 - 3.0 | ~40-45 | H3, H5 |
| C2', C6' | ~3.0 - 4.0 | ~40-45 | H3', H5' |
| C3', C5' | ~2.2 - 2.8 | ~50-55 | H2', H4', H6' |
| C4' (Ketone C=O) | - | ~205 | H3', H5' |
| N-H⁺ | ~8.0 - 9.0 (broad) | - | - |
(Note: These are estimated chemical shifts based on typical values for piperidine and piperidinone systems. Actual values may vary.)[7][8][9]
The HMBC experiment is the key to final confirmation. A correlation from the protons on C2' and C6' of the piperidin-4-one ring to the amide carbonyl carbon (C1) would definitively prove the connectivity between the two rings as specified in the compound's name.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups by detecting their characteristic vibrational frequencies.
Expertise & Rationale: For this molecule, IR is used to confirm the presence of the two distinct carbonyl groups (amide and ketone) and the N-H bond of the hydrochloride salt. The differing electronic environments of the amide and ketone carbonyls will result in two separate absorption bands.
Experimental Protocol: FTIR
-
Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.
-
Data Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.
Expected Data and Interpretation
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3000-2700 | N-H⁺ stretch (broad) | Secondary ammonium salt |
| ~1715 | C=O stretch | Ketone |
| ~1640 | C=O stretch (Amide I band) | Tertiary Amide |
| ~1450 | C-H bend | Aliphatic CH₂ |
| ~1250 | C-N stretch | Amide/Amine |
The presence of two distinct C=O stretching bands is strong evidence for the proposed structure, and the broad absorption in the N-H region confirms the presence of the hydrochloride salt.
Elemental Analysis: The Final Stoichiometric Check
Elemental Analysis (EA) provides the percentage composition of carbon, hydrogen, and nitrogen in the pure compound. For a hydrochloride salt, chloride content can also be determined.
Expertise & Rationale: This technique serves as a final, quantitative check on the molecular formula derived from HRMS. If the experimentally determined percentages match the theoretical values calculated from the proposed formula, it provides a high level of confidence in the overall assignment.
Theoretical vs. Experimental Data
-
Molecular Formula: C₁₁H₁₉ClN₂O₂
-
Molecular Weight: 246.73 g/mol
| Element | Theoretical % |
| Carbon (C) | 53.54 |
| Hydrogen (H) | 7.76 |
| Chlorine (Cl) | 14.37 |
| Nitrogen (N) | 11.35 |
| Oxygen (O) | 12.97 |
An experimental result within ±0.4% of these theoretical values is considered a successful confirmation of the elemental composition.
Conclusion: Synthesizing the Data for Unambiguous Confirmation
The structure of this compound is definitively elucidated by the convergence of evidence from four orthogonal analytical techniques.
-
Mass Spectrometry confirms the molecular weight (210.1368 u for the free base) and provides fragmentation data consistent with the proposed connectivity.
-
NMR Spectroscopy provides the complete C-H framework, with ¹H and ¹³C assignments matching the two distinct piperidine environments and 2D experiments confirming the crucial amide linkage.
-
IR Spectroscopy offers a rapid and clear fingerprint of the essential functional groups: the ketone, the amide, and the ammonium salt.
-
Elemental Analysis validates the molecular formula with quantitative data on the elemental composition.
By following this integrated workflow, researchers and drug development professionals can achieve the highest level of confidence in the identity and purity of this critical synthetic intermediate, ensuring the integrity and success of their subsequent research endeavors.
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Nan, Q., et al. (2020). Investigation of Fragmentation Pathways of Fentanyl Analogues and Novel Synthetic Opioids by Electron Ionization High-Resolution Mass Spectrometry and Electrospray Ionization High-Resolution Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 31(2), 277–291. [Link]
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Kamal, A., et al. (2011). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Magnetic Resonance in Chemistry, 49(11), 738-745. [Link]
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Vessecchi, R., et al. (2007). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Journal of the Brazilian Chemical Society, 18, 1256-1262. [Link]
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Vessecchi, R., et al. (2007). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciSpace. [Link]
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Eliel, E. L., et al. (1975). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 97(2), 322-329. [Link]
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Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. [Link]
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Arulraj, R., & Sivakumar, S. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 183-195. [Link]
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-
ScienceMadness Discussion Board. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. Retrieved January 20, 2026, from [Link]
-
Seedion. (n.d.). This compound. Retrieved January 20, 2026, from [Link]
-
Arulraj, R., & Sivakumar, S. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 183-195. [Link]
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NIST. (n.d.). 4-Piperidinol, 1-(phenylmethyl)-. In NIST Chemistry WebBook. Retrieved January 20, 2026, from [Link]
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SpectraBase. (n.d.). 1-Chlorocarbonyl-4-piperidinopiperidine - Optional[Vapor Phase IR] - Spectrum. Retrieved January 20, 2026, from [Link]
-
SpectraBase. (n.d.). 4-Piperidinol hydrochloride - Optional[1H NMR] - Chemical Shifts. Retrieved January 20, 2026, from [Link]
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An In-Depth Technical Guide to the Synthesis of 1-(Piperidine-4-carbonyl)piperidin-4-one Hydrochloride
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for 1-(Piperidine-4-carbonyl)piperidin-4-one hydrochloride, a key intermediate in the development of novel therapeutics. The core of this synthesis lies in the strategic formation of an amide bond between piperidine-4-carboxylic acid (isonipecotic acid) and piperidin-4-one. This document will delve into the mechanistic underpinnings of the recommended coupling reaction, provide a detailed, step-by-step experimental protocol, and discuss the critical parameters for ensuring a high-yield and high-purity outcome. Furthermore, this guide will explore alternative synthetic strategies and provide essential safety and handling information for all reagents involved. The protocols and data presented herein are designed to be a self-validating system, empowering researchers to confidently replicate and adapt this synthesis for their specific research and development needs.
Introduction: Strategic Importance of this compound
The piperidine moiety is a ubiquitous scaffold in a vast array of natural products and pharmaceutically active compounds.[1] Its conformational pre-organization and ability to engage in key hydrogen bonding interactions make it a privileged structure in medicinal chemistry. The title compound, this compound, is a bicyclic piperidine derivative that serves as a valuable building block in the synthesis of more complex molecules. Its structure incorporates a reactive ketone functionality and a stable amide linkage, offering multiple points for further chemical elaboration. The hydrochloride salt form enhances the compound's solubility and stability, facilitating its use in subsequent synthetic steps.
This guide will focus on the most reliable and widely applicable method for the synthesis of this intermediate: the amide coupling of piperidine-4-carboxylic acid and piperidin-4-one hydrochloride, facilitated by a uronium-based coupling agent.
The Core Synthesis: HATU-Mediated Amide Coupling
The formation of the amide bond between a carboxylic acid and an amine is a cornerstone of organic synthesis. For the preparation of this compound, a highly efficient and mild approach is the use of 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) as a coupling reagent.
Causality Behind Experimental Choices: Why HATU?
HATU is a uronium-based coupling reagent renowned for its high efficiency, rapid reaction kinetics, and ability to suppress racemization, particularly with chiral carboxylic acids.[2][3] The choice of HATU is predicated on its mechanism of action, which proceeds through the formation of a highly reactive OAt-active ester. This intermediate is significantly more susceptible to nucleophilic attack by an amine than the parent carboxylic acid. The presence of the 7-azabenzotriazole (A) moiety in HATU is believed to further accelerate the reaction through neighboring group participation.
A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is essential for this reaction. Its primary role is to deprotonate the carboxylic acid, forming the carboxylate anion necessary to initiate the reaction with HATU. It also acts as a scavenger for the proton released during the amide bond formation, driving the reaction to completion.
Mechanistic Pathway
The HATU-mediated amide coupling follows a well-established, two-stage process:
-
Activation of the Carboxylic Acid: The reaction is initiated by the deprotonation of piperidine-4-carboxylic acid by DIPEA. The resulting carboxylate anion then performs a nucleophilic attack on the electrophilic carbon of HATU. This leads to the formation of a highly reactive, unstable O-acyl(tetramethyl)isouronium salt intermediate.
-
Formation of the OAt-Active Ester and Amide Bond Formation: The displaced 1-hydroxy-7-azabenzotriazole (HOAt) anion rapidly attacks the isouronium salt, generating the key OAt-active ester and releasing tetramethylurea as a byproduct. The piperidin-4-one hydrochloride is neutralized in situ by the excess base to provide the free amine, which then readily attacks the highly electrophilic carbonyl carbon of the OAt-active ester. This final step forms the desired amide bond and regenerates HOAt.
Figure 1: Mechanistic workflow of HATU-mediated amide coupling.
Experimental Protocol: A Self-Validating System
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | CAS Number | Supplier | Purity |
| Piperidine-4-carboxylic acid (Isonipecotic acid) | 129.16 | 498-94-2 | e.g., Sigma-Aldrich | ≥98% |
| Piperidin-4-one hydrochloride | 135.59 | 41979-39-9 | e.g., Sigma-Aldrich | ≥98%[4] |
| HATU | 380.23 | 148893-10-1 | e.g., Combi-Blocks | ≥98% |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 7087-68-5 | e.g., Sigma-Aldrich | ≥99.5% (anhydrous) |
| N,N-Dimethylformamide (DMF) | 73.09 | 68-12-2 | e.g., Sigma-Aldrich | Anhydrous, ≥99.8% |
| Dichloromethane (DCM) | 84.93 | 75-09-2 | e.g., Fisher Scientific | ACS Grade |
| Ethyl Acetate (EtOAc) | 88.11 | 141-78-6 | e.g., Fisher Scientific | ACS Grade |
| Saturated Sodium Bicarbonate (aq.) | - | - | - | - |
| Brine (Saturated NaCl aq.) | - | - | - | - |
| Anhydrous Sodium Sulfate | 142.04 | 7757-82-6 | e.g., Sigma-Aldrich | Granular |
Step-by-Step Synthesis Procedure
Figure 2: Experimental workflow for the synthesis.
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add piperidine-4-carboxylic acid (1.0 eq), piperidin-4-one hydrochloride (1.0 eq), and HATU (1.1 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.2 M with respect to the limiting reagent.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Base Addition: Slowly add N,N-diisopropylethylamine (DIPEA) (3.0 eq) to the stirred reaction mixture. The addition should be dropwise to control any potential exotherm.
-
Reaction: After the addition of DIPEA, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.
-
Aqueous Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of dichloromethane (DCM) and methanol to yield the pure 1-(piperidine-4-carbonyl)piperidin-4-one as a free base.
-
Salt Formation: Dissolve the purified free base in a minimal amount of DCM. To this solution, add a solution of hydrogen chloride in diethyl ether (e.g., 2 M) dropwise until precipitation is complete. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Characterization of the Final Product
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Value |
| Molecular Formula | C₁₁H₁₉N₂O₂ · HCl |
| Molecular Weight | 246.74 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and methanol |
Predicted NMR Data:
Note: The following NMR data is predicted based on the analysis of similar piperidine structures and has not been experimentally verified from a published spectrum of the title compound.
¹H NMR (400 MHz, D₂O) δ (ppm):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.0-3.8 (broad) | m | 2H | H on C adjacent to N in piperidinone (amide side) |
| ~3.6-3.4 (broad) | m | 2H | H on C adjacent to N in piperidinone (amide side) |
| ~3.5-3.3 (broad) | m | 2H | H on C adjacent to N in piperidine (acid side) |
| ~3.1-2.9 (broad) | m | 2H | H on C adjacent to N in piperidine (acid side) |
| ~2.8-2.6 | m | 1H | H on C4 of piperidine (acid side) |
| ~2.6-2.4 | m | 4H | H on C adjacent to C=O in piperidinone |
| ~2.2-2.0 | m | 2H | H on C adjacent to C4 in piperidine (acid side) |
| ~1.9-1.7 | m | 2H | H on C adjacent to C4 in piperidine (acid side) |
¹³C NMR (101 MHz, D₂O) δ (ppm):
| Chemical Shift (ppm) | Assignment |
| ~209 | C=O (ketone) |
| ~175 | C=O (amide) |
| ~45 | C adjacent to N in piperidinone (amide side) |
| ~43 | C adjacent to N in piperidine (acid side) |
| ~41 | C4 of piperidine (acid side) |
| ~40 | C adjacent to C=O in piperidinone |
| ~28 | C adjacent to C4 in piperidine (acid side) |
Alternative Synthetic Approaches
While HATU-mediated coupling is a highly effective method, other coupling reagents can also be employed for the synthesis of this compound. The choice of reagent may depend on factors such as cost, availability, and the specific requirements of the synthesis.
| Coupling Reagent | Description |
| EDC/HOBt | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (HOBt) is a classic and cost-effective choice for amide bond formation. The urea byproduct of EDC is water-soluble, simplifying its removal during workup.[3] |
| T3P® | Propylphosphonic anhydride (T3P®) is a versatile and powerful coupling reagent that is known for its high reactivity and clean reaction profiles. The byproducts are water-soluble, facilitating purification. |
| Acyl Chloride Formation | Piperidine-4-carboxylic acid can be converted to the corresponding acyl chloride using reagents such as thionyl chloride or oxalyl chloride. The resulting acyl chloride can then be reacted with piperidin-4-one to form the amide bond. This method is often high-yielding but can be less compatible with sensitive functional groups. |
Hazards and Safety Information
It is imperative that this synthesis is conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
| Reagent | Hazards | Safe Handling |
| HATU | Skin and eye irritant. May cause allergic skin reaction. | Avoid inhalation of dust. Handle in a fume hood. |
| DIPEA | Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage. | Keep away from heat and open flames. Use in a well-ventilated area. |
| DMF | Flammable liquid and vapor. Harmful in contact with skin or if inhaled. May damage the unborn child. | Avoid breathing vapor. Use in a fume hood and wear appropriate gloves. |
| Piperidin-4-one hydrochloride | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | Avoid breathing dust. Handle in a well-ventilated area. |
| Piperidine-4-carboxylic acid | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | Avoid breathing dust. Handle in a well-ventilated area. |
Conclusion
The synthesis of this compound via HATU-mediated amide coupling represents a highly efficient and reliable method for obtaining this valuable synthetic intermediate. The mechanistic insights and detailed experimental protocol provided in this guide are intended to equip researchers with the necessary knowledge to successfully perform this synthesis. The principles of this reaction are broadly applicable to the formation of other amide bonds, making this a valuable addition to the synthetic chemist's toolkit. By adhering to the outlined procedures and safety precautions, researchers can confidently produce high-quality material for their drug discovery and development programs.
References
- Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. (URL: not available)
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Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (URL: [Link])
- Process for preparing a piperidin-4-one. EP 3666757 A1. (URL: )
- CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone. (URL: )
- PROCESS FOR PRODUCING 1-CHLOROCARBONYL-4-PIPERIDINOPIPERIDINE OR HYDROCHLORIDE THEREOF. EP 0976733 B1. (URL: )
- TW419476B - Preparation process of 1-chlorocarbonyl-4-piperidinopiperidine pr hydrochloride thereof. (URL: )
- KR100498894B1 - Process for producing 1-chlorocarbonyl-4-piperidino- piperidine or hydrochloride thereof. (URL: )
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1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride | C11H20Cl2N2O | CID 11637553. PubChem. (URL: [Link])
- This compound CAS NO.1189684-40-9. (URL: not available)
- Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters 4 (2021) 192-199. (URL: not available)
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HATU: Gold Standard Peptide Coupling Reagent for Amide Bond Formation. Inhibitor Research Hub. (URL: [Link])
- Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
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4-Piperidone. Wikipedia. (URL: [Link])
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4-Piperidone hydrochloride | C5H10ClNO | CID 3084851. PubChem. (URL: [Link])
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Process optimization for acid-amine coupling: a catalytic approach. Growing Science. (URL: [Link])
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Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. (URL: [Link])
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An In-depth Technical Guide to 1-(Piperidine-4-carbonyl)piperidin-4-one hydrochloride (CAS No. 1189684-40-9): A Versatile Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(Piperidine-4-carbonyl)piperidin-4-one hydrochloride (CAS No. 1189684-40-9), a heterocyclic compound of significant interest in medicinal chemistry. The piperidin-4-one moiety is a well-established pharmacophore, and this particular derivative serves as a valuable building block in the synthesis of novel therapeutic agents. This document will delve into the chemical properties, synthesis, and potential pharmacological applications of this compound, with a focus on its emerging role in the development of antiviral, anticancer, and antimicrobial agents. The narrative will be grounded in the broader context of piperidine-4-one derivatives, providing insights into their structure-activity relationships and mechanisms of action.
Introduction: The Significance of the Piperidine-4-one Scaffold
The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its conformational flexibility and ability to engage in various non-covalent interactions have made it a privileged scaffold in drug design.[1] Within this class, piperidin-4-one derivatives have garnered considerable attention as versatile intermediates for the synthesis of biologically active molecules.[1][2][3] These compounds have demonstrated a broad spectrum of pharmacological activities, including but not limited to antiviral, anticancer, antimicrobial, and central nervous system effects.[1] this compound, with its unique bicyclic structure, represents a key intermediate for creating novel chemical entities with potentially enhanced potency and selectivity.
Chemical and Physical Properties
This compound is a white to off-white solid. The hydrochloride salt form enhances its solubility in aqueous media, a desirable property for biological testing and formulation studies.
| Property | Value | Source |
| CAS Number | 1189684-40-9 | [4] |
| IUPAC Name | This compound | |
| Molecular Formula | C₁₁H₁₉ClN₂O₂ | [4] |
| Molecular Weight | 246.73 g/mol | [4] |
| Canonical SMILES | C1CN(C(=O)C2CCNCC2)CCC1=O.Cl | [4] |
| Physical State | Solid | N/A |
Synthesis and Chemical Reactivity
General Synthesis Strategy
The synthesis of this compound typically involves the coupling of two piperidine rings via an amide bond. A common and efficient method is the reaction of piperidin-4-one hydrochloride with a commercially available piperidine-4-carboxylic acid derivative. The use of a peptide coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), facilitates this amide bond formation under mild reaction conditions.
Diagram: General Synthesis Workflow
Sources
The Piperidin-4-one Scaffold: A Privileged Motif in Modern Drug Discovery and Its Multifaceted Mechanisms of Action
Abstract
The piperidin-4-one core is a quintessential privileged scaffold in medicinal chemistry, serving as the foundational framework for a multitude of biologically active compounds. Its inherent structural versatility allows for facile derivatization, leading to a diverse chemical space with a wide array of pharmacological activities. This in-depth technical guide provides a comprehensive exploration of the mechanisms of action of piperidin-4-one derivatives across three major therapeutic domains: oncology, infectious diseases, and neurodegenerative disorders. We will delve into the specific molecular targets and signaling pathways modulated by these compounds, supported by quantitative data and detailed experimental protocols. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel therapeutic agents.
Introduction: The Versatility of the Piperidin-4-one Core
The piperidin-4-one nucleus, a six-membered heterocyclic ring containing a nitrogen atom and a ketone functional group, is a cornerstone in the design of novel therapeutics.[1] Its prevalence in numerous natural products and synthetic molecules with demonstrated biological efficacy underscores its importance. The conformational flexibility of the piperidine ring, coupled with the reactivity of the ketone and the nucleophilicity of the nitrogen atom, provides a rich platform for chemical modification. These modifications can be strategically employed to optimize potency, selectivity, and pharmacokinetic properties, leading to the development of clinical candidates for a range of diseases.[2] This guide will elucidate the intricate mechanisms by which these derivatives exert their therapeutic effects.
Anticancer Mechanisms of Piperidin-4-one Derivatives: A Multi-pronged Attack on Malignancy
Piperidin-4-one derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[3][4] Their mechanisms of action are diverse and often involve the simultaneous modulation of multiple signaling pathways critical for cancer cell survival and proliferation.
Induction of Apoptosis: Orchestrating Programmed Cell Death
A primary mechanism by which many piperidin-4-one derivatives elicit their anticancer effects is through the induction of apoptosis, or programmed cell death. This process is crucial for eliminating damaged or unwanted cells and is often dysregulated in cancer.
Several piperidin-4-one derivatives have been shown to trigger the intrinsic apoptotic pathway.[1][5] This is often initiated by an increase in intracellular reactive oxygen species (ROS), which leads to mitochondrial membrane depolarization.[1] The subsequent release of cytochrome c from the mitochondria into the cytosol activates a cascade of effector caspases, primarily caspase-3 and -7, which execute the final stages of apoptosis.[6]
Caption: Intrinsic pathway of apoptosis induced by piperidin-4-one derivatives.
Certain piperidin-4-one derivatives can also initiate the extrinsic apoptotic pathway by activating death receptors on the cell surface. This leads to the recruitment of adaptor proteins and the subsequent activation of caspase-8, which in turn can directly activate effector caspases or cleave Bid to tBid, linking to the intrinsic pathway.[5]
Inhibition of Key Signaling Pathways
Beyond inducing apoptosis, piperidin-4-one derivatives can disrupt the signaling networks that drive cancer cell growth and survival.
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is frequently hyperactivated in cancer and plays a central role in cell proliferation, survival, and metabolism.[7][8][9] A number of piperidin-4-one derivatives have been designed as potent inhibitors of Akt kinases.[10][11] By competing with ATP for binding to the kinase domain of Akt, these compounds prevent its phosphorylation and activation, thereby inhibiting downstream signaling.[11]
Caption: Inhibition of the PI3K/Akt signaling pathway by piperidin-4-one derivatives.
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another critical signaling cascade that is often aberrantly activated in hematological malignancies and other cancers.[4][12] Some piperidin-4-one derivatives have been shown to inhibit JAK2, a key kinase in this pathway.[4] This inhibition prevents the phosphorylation and activation of STAT proteins, which are transcription factors that regulate the expression of genes involved in cell proliferation and survival.
Inhibition of Topoisomerase IIα
Topoisomerase IIα is an essential enzyme that resolves DNA tangles during replication and transcription. It is a well-established target for cancer chemotherapy. Certain piperidin-4-one derivatives have been identified as inhibitors of topoisomerase IIα, leading to the accumulation of DNA double-strand breaks and subsequent cell death.[13]
Antimicrobial Mechanisms of Piperidin-4-one Derivatives: Combating Infectious Diseases
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Piperidin-4-one derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[14][15][16]
Antifungal Activity: Targeting Ergosterol Biosynthesis
Ergosterol is an essential component of the fungal cell membrane, and its biosynthesis is a key target for antifungal drugs. Some piperidin-4-one derivatives have been shown to inhibit ergosterol biosynthesis, likely by targeting enzymes such as sterol 14-demethylase.[17] This disruption of the fungal cell membrane leads to increased permeability and ultimately cell death.
Antibacterial Activity: Inhibition of DNA Gyrase
DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a validated target for antibiotics.[18] Recent studies have identified piperidin-4-one derivatives that inhibit bacterial DNA gyrase.[1][19] These compounds bind to the enzyme and prevent it from carrying out its function, leading to the inhibition of DNA synthesis and bacterial cell death.
Cholinesterase Inhibition: A Therapeutic Strategy for Neurodegenerative Diseases
The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key therapeutic strategy for Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine in the brain.[18] Piperidin-4-one derivatives have been developed as potent inhibitors of both AChE and BuChE.[18][20]
Dual Binding Site Inhibition
Molecular docking studies have revealed that many piperidin-4-one derivatives act as dual binding site inhibitors of cholinesterases.[18] They can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. The piperidin-4-one core often interacts with the CAS, while appended aromatic moieties can form π-π stacking interactions with aromatic residues in the PAS. This dual-site binding can lead to enhanced inhibitory potency and selectivity.
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments used to elucidate the mechanisms of action of piperidin-4-one derivatives.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of piperidin-4-one derivatives on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[12]
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the piperidin-4-one derivative for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[14]
Caspase-3/7 Activity Assay
Objective: To measure the activation of effector caspases 3 and 7, key mediators of apoptosis.
Principle: This assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is specifically cleaved by activated caspase-3 and -7. The cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.[1]
Protocol:
-
Seed cells in a 96-well white-walled plate and treat with the piperidin-4-one derivative for the desired time.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.[1]
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of piperidin-4-one derivatives on cell cycle progression.
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the DNA content in a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M).[6][18]
Protocol:
-
Treat cells with the piperidin-4-one derivative for a specified time.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in a PI staining solution containing RNase A (to degrade RNA).
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry, acquiring at least 10,000 events per sample.
-
Use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle.[18]
In Vitro Kinase Inhibition Assay (for Akt)
Objective: To determine the inhibitory potency (IC50) of piperidin-4-one derivatives against Akt kinase.
Principle: This assay measures the phosphorylation of a substrate peptide by a purified kinase. The amount of phosphorylation is quantified, often using a radioactive label (32P-ATP) or a luminescence-based method that measures the amount of ATP consumed.[3]
Protocol (Luminescence-based):
-
In a 384-well plate, add the piperidin-4-one derivative at various concentrations.
-
Add the purified Akt enzyme and the substrate/ATP mixture.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal with luciferase.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence and calculate the IC50 value.[3]
Acetylcholinesterase Inhibition Assay (Ellman's Method)
Objective: To measure the inhibitory activity of piperidin-4-one derivatives against AChE.
Principle: This colorimetric assay measures the activity of AChE by monitoring the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm.[3]
Protocol:
-
In a 96-well plate, add the piperidin-4-one derivative at various concentrations.
-
Add the AChE enzyme solution and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.
-
Add the DTNB solution.
-
Initiate the reaction by adding the acetylthiocholine iodide (ATCI) substrate.
-
Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes.
-
Calculate the rate of the reaction and determine the percentage of inhibition and the IC50 value.
Quantitative Data Summary
The following tables summarize the in vitro activity of representative piperidin-4-one derivatives from published studies.
Table 1: Anticancer Activity of Selected Piperidin-4-one Derivatives
| Compound ID | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| 1d | - | AChE Inhibition | 12.55 | [18] |
| 1g | - | BuChE Inhibition | 17.28 | [18] |
| Spiro[chroman-2,4'-piperidin]-4-one derivative 16 | MCF-7 (Breast) | MTT | 0.31 | |
| Spiro[chroman-2,4'-piperidin]-4-one derivative 16 | A2780 (Ovarian) | MTT | 5.62 | |
| Spiro[chroman-2,4'-piperidin]-4-one derivative 16 | HT-29 (Colorectal) | MTT | 2.48 | |
| 10h | PC-3 (Prostate) | Cell Proliferation | 3.7 | [10] |
| 10h | - | AKT1 Inhibition | 0.0243 | [10] |
Table 2: Antimicrobial Activity of Selected Piperidin-4-one Derivatives
| Compound ID | Microorganism | Assay | MIC (µg/mL) | Reference |
| Thiosemicarbazone derivatives (1b-6b) | Staphylococcus aureus | Broth Dilution | - | |
| Thiosemicarbazone derivatives (1b-6b) | Escherichia coli | Broth Dilution | - | |
| Thiosemicarbazone derivatives (1b-6b) | Fungal strains | Broth Dilution | - | |
| 844-TFM | Mycobacterium abscessus | Broth Dilution | 1.5 | [3] |
Conclusion
The piperidin-4-one scaffold has proven to be an exceptionally fruitful starting point for the development of a wide range of therapeutic agents. The ability to readily modify this core structure has allowed for the fine-tuning of activity against diverse biological targets. The mechanisms of action of piperidin-4-one derivatives are as varied as their therapeutic applications, encompassing the induction of apoptosis, inhibition of key signaling pathways in cancer, disruption of microbial cell integrity, and modulation of neurotransmitter levels in neurodegenerative diseases. The continued exploration of this privileged scaffold, guided by a deep understanding of its mechanistic underpinnings, holds immense promise for the discovery of next-generation therapeutics to address unmet medical needs.
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Solubility and stability of 1-(Piperidine-4-carbonyl)piperidin-4-one hydrochloride
An In-Depth Technical Guide to the Solubility and Stability of 1-(Piperidine-4-carbonyl)piperidin-4-one hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility and stability of this compound (CAS No: 1189684-40-9), a key bicyclic piperidine derivative used as a building block in pharmaceutical synthesis. As a Senior Application Scientist, this document synthesizes fundamental physicochemical principles with actionable, field-proven experimental protocols. We will explore the rationale behind its hydrochloride salt form, detail methodologies for accurately characterizing its solubility and degradation pathways, and provide recommendations for its proper storage and handling, ensuring the integrity of this compound in research and development settings.
Introduction: Compound Overview and Significance
This compound is a complex organic intermediate featuring a piperidin-4-one core linked via an amide bond to a second piperidine ring. Its structure is of significant interest to medicinal chemists, serving as a versatile scaffold for the synthesis of novel therapeutic agents.
The decision to utilize this compound as a hydrochloride salt is a strategic choice rooted in fundamental pharmaceutical science. Organic bases, particularly amines like those in the piperidine rings, are often converted into their hydrochloride salts to improve aqueous solubility and enhance chemical stability.[1][2][3][4] This salt form is more readily dissolved and has a longer shelf-life compared to its corresponding free base, making it more reliable and easier to handle in a laboratory setting.[3]
Chemical Structure and Properties
A clear understanding of the compound's basic properties is foundational to any experimental work.
Diagram 1: Chemical Structure of this compound
A 2D representation of the molecule.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 1189684-40-9 | [5] |
| Molecular Formula | C₁₁H₂₁ClN₂O | |
| Molecular Weight | 246.73 g/mol | |
| IUPAC Name | This compound | |
| Appearance | Solid | |
| InChI Key | KHBVYIPXSJEFIZ-UHFFFAOYSA-N |
Solubility Profile: A Quantitative Approach
The hydrochloride salt form is intended to confer aqueous solubility.[1] However, "soluble" is a qualitative term. For reproducible and accurate research, a quantitative understanding of its solubility in various relevant solvent systems is critical. The ionic nature of the salt enhances dissolution in polar solvents, though factors like pH and the common ion effect can modulate this behavior.[6]
Causality Behind Solvent Selection
In drug development, solubility is assessed in a range of media to predict behavior in vitro and in vivo.
-
Water: Establishes a baseline for aqueous solubility.
-
Phosphate-Buffered Saline (PBS, pH 7.4): Mimics physiological pH, providing insight into how the compound might behave in biological systems.
-
Ethanol (EtOH): A common polar organic solvent used in formulation and synthesis.
-
Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent used to create concentrated stock solutions for biological assays.
Experimental Protocol: Equilibrium Solubility Determination
This protocol provides a robust method for quantifying the solubility of the title compound. The principle is to create a saturated solution, allow it to reach equilibrium, and then measure the concentration of the dissolved solute in the supernatant.
Diagram 2: Workflow for Equilibrium Solubility Measurement
A self-validating protocol for solubility determination.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, PBS) in a glass vial. The excess solid ensures that a saturated solution is achieved.
-
Equilibration: Seal the vials and place them in an incubator shaker set to a constant temperature (e.g., 25°C) for at least 24 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sampling: Carefully remove an aliquot of the clear supernatant.
-
Quantification: Dilute the supernatant with an appropriate mobile phase and analyze it using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. Compare the peak area to a standard curve of known concentrations to determine the solute concentration.
Table 2: Representative Solubility Data
| Solvent | Expected Solubility Range | Rationale |
| Water | High | The hydrochloride salt is ionic and readily solvated by polar water molecules.[3] |
| PBS (pH 7.4) | High | Expected to remain ionized and soluble at physiological pH. |
| Ethanol | Moderately Soluble | Polar protic solvent capable of hydrogen bonding.[7] |
| DMSO | Highly Soluble | A powerful polar aprotic solvent, often used for stock solutions.[7] |
Stability Profile: Ensuring Compound Integrity
The stability of a research compound is paramount. Degradation can lead to a loss of potency, the formation of unknown impurities, and erroneous experimental results. The piperidine ring generally imparts good chemical stability, and the hydrochloride salt form further protects the amine from certain reactions.[3][8] However, no compound is completely inert.
Factors Influencing Stability
Several environmental factors can promote the degradation of piperidine derivatives:
-
Temperature: Elevated temperatures can accelerate decomposition reactions.[9][10]
-
pH (Hydrolysis): The amide linkage in the molecule is potentially susceptible to hydrolysis under harsh acidic or basic conditions.[8]
-
Oxidation: Proximity to oxidizing agents can lead to degradation.
-
Light (Photostability): Exposure to UV or visible light can induce photolytic reactions in some molecules.[10]
-
Humidity: Moisture can facilitate hydrolysis, especially for salt forms.[9][10]
Experimental Protocol: Forced Degradation (Stress Testing)
Forced degradation studies are a regulatory requirement and a scientific necessity to understand a compound's intrinsic stability.[11][12] By subjecting the compound to conditions more severe than those it would typically encounter, we can rapidly identify potential degradation pathways and products.[13][14] This is essential for developing a stability-indicating analytical method—one that can separate the intact parent compound from all potential impurities and degradants.
Diagram 3: Forced Degradation Experimental Workflow
Systematic approach to evaluating intrinsic stability.
Step-by-Step Methodology:
-
Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., a water/acetonitrile mixture).
-
Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.
-
Acidic: Add 0.1 M hydrochloric acid and heat.
-
Basic: Add 0.1 M sodium hydroxide and heat.
-
Oxidative: Add 3% hydrogen peroxide and keep at room temperature.
-
Thermal: Expose the solid compound to dry heat.
-
Photolytic: Expose the solution to a calibrated light source according to ICH Q1B guidelines.
-
-
Time Points: Sample from each vial at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching: Stop the reaction at each time point. For acid/base samples, this involves neutralization.
-
Analysis: Analyze all samples by a stability-indicating HPLC method. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are visible without completely consuming the parent peak.
-
Characterization: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain mass information on the new peaks that appear, aiding in the structural elucidation of degradation products.
Recommended Storage and Handling
Based on the general stability profile of piperidine derivatives and hydrochloride salts, the following storage conditions are recommended to ensure long-term integrity:
-
Temperature: Store in a cool place. Refrigeration at 2-8°C is often ideal for long-term storage of piperidine compounds.[10]
-
Atmosphere: Keep in a tightly sealed container to protect from moisture and air.[9]
-
Light: Store in an opaque or amber vial to protect from light.[10]
-
Incompatibilities: Keep away from strong oxidizing agents and strong bases.[15]
Conclusion
This compound is a valuable research tool whose utility is enhanced by its salt form, which promotes greater aqueous solubility and chemical stability over the free base. A quantitative understanding of its solubility in pharmaceutically relevant solvents is crucial for its effective use in synthesis and biological screening. Furthermore, a systematic evaluation of its stability through forced degradation studies is not merely a procedural formality but a scientific necessity. These studies underpin the development of robust, stability-indicating analytical methods, ensuring that researchers are working with a compound of known purity and integrity. By adhering to the protocols and storage recommendations outlined in this guide, scientists can confidently utilize this compound in their drug discovery and development endeavors.
References
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Spectroscopic Characterization of 1-(Piperidine-4-carbonyl)piperidin-4-one HCl: A Technical Guide
Introduction
1-(Piperidine-4-carbonyl)piperidin-4-one hydrochloride is a bifunctional molecule of significant interest in medicinal chemistry and drug development. As a derivative of the versatile piperidin-4-one scaffold, it presents a unique combination of a ketone and an amide functionality within two interconnected piperidine rings.[1][2] The piperidin-4-one nucleus is a well-established pharmacophore, known to be a key structural component in a wide array of biologically active compounds, including those with anticancer and antimicrobial properties.[1][3]
Molecular Structure and Key Features
The hydrochloride salt of 1-(Piperidine-4-carbonyl)piperidin-4-one possesses the empirical formula C₁₁H₂₁ClN₂O.[4] The core structure consists of a piperidin-4-one ring linked via an amide bond at its nitrogen to the carbonyl group of a second piperidine ring. The presence of a ketone on one ring and an amide linkage introduces distinct electronic environments that are key to interpreting its spectroscopic data. The protonation of one of the basic nitrogen atoms to form the hydrochloride salt will also significantly influence the spectral features, particularly in NMR.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 1-(Piperidine-4-carbonyl)piperidin-4-one HCl, both ¹H and ¹³C NMR will provide a wealth of structural information.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is anticipated to be complex due to the presence of two piperidine rings and the restricted rotation around the amide bond, which can lead to magnetic inequivalence of protons that might otherwise appear identical. The protonation at one of the nitrogen atoms will lead to deshielding of adjacent protons.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Piperidin-4-one Ring | ||||
| H2', H6' (axial & equatorial) | 3.0 - 4.0 | m | 4H | Protons adjacent to the protonated nitrogen and the ketone will be significantly deshielded. |
| H3', H5' (axial & equatorial) | 2.2 - 2.8 | m | 4H | Protons adjacent to the ketone group. |
| 1-Acylpiperidine Ring | ||||
| H2, H6 (axial & equatorial) | 3.2 - 4.5 | m | 4H | Protons adjacent to the amide nitrogen, showing restricted rotation and potential for broad signals. |
| H3, H5 (axial & equatorial) | 1.5 - 2.0 | m | 4H | Aliphatic protons on the acylpiperidine ring. |
| H4 (methine) | 2.8 - 3.5 | m | 1H | Methine proton at the junction of the two rings, coupled to adjacent methylene protons. |
| NH (amide) | 7.5 - 8.5 | br s | 1H | Amide proton, potentially broad and its chemical shift is solvent dependent. |
| NH⁺ (ammonium) | 9.0 - 10.0 | br s | 1H | Proton on the protonated nitrogen, expected to be a broad singlet and its visibility can be solvent and concentration dependent. |
Causality Behind Predictions: The electron-withdrawing effects of the carbonyl groups (ketone and amide) and the positive charge on the protonated nitrogen are the primary factors influencing the chemical shifts. Protons alpha to these groups will be shifted downfield. The chair conformations of the piperidine rings will result in distinct signals for axial and equatorial protons, leading to complex multiplets ('m'). The restricted rotation around the C-N amide bond can further lead to broadening of the signals for the protons on the 1-acylpiperidine ring.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide a clear count of the number of unique carbon atoms and their chemical environment.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| Carbonyl Carbons | ||
| C=O (Ketone) | 205 - 215 | Typical chemical shift for a ketone in a six-membered ring. |
| C=O (Amide) | 170 - 175 | Characteristic chemical shift for an amide carbonyl carbon. |
| Piperidin-4-one Ring | ||
| C2', C6' | 45 - 55 | Carbons adjacent to the protonated nitrogen and the ketone. |
| C3', C5' | 35 - 45 | Carbons adjacent to the ketone. |
| 1-Acylpiperidine Ring | ||
| C2, C6 | 40 - 50 | Carbons adjacent to the amide nitrogen. |
| C3, C5 | 25 - 35 | Aliphatic carbons on the acylpiperidine ring. |
| C4 | 40 - 50 | Methine carbon at the ring junction. |
Expert Insights: The two carbonyl carbons will be the most downfield signals and easily distinguishable from each other based on their typical chemical shift ranges. The signals for the carbons in the piperidin-4-one ring are expected to be further downfield compared to a simple piperidine due to the influence of the ketone and the protonated nitrogen.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of 1-(Piperidine-4-carbonyl)piperidin-4-one HCl in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical as it can affect the exchange rate of labile protons (NH and NH⁺).
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum using a 400 MHz or higher field spectrometer.
-
Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.
-
Solvent suppression techniques may be necessary if using D₂O.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 512-2048 scans, spectral width of 220-250 ppm, relaxation delay of 2-5 seconds.
-
-
2D NMR Experiments (for unambiguous assignment):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks within each piperidine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations, which will be crucial for connecting the two piperidine rings across the amide bond.
-
Part 2: Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation patterns.
Predicted Mass Spectrum
For 1-(Piperidine-4-carbonyl)piperidin-4-one HCl, Electrospray Ionization (ESI) in positive ion mode would be the preferred method.
-
Expected Molecular Ion: The molecular weight of the free base is 210.29 g/mol . In positive mode ESI-MS, the expected base peak would be the protonated molecule [M+H]⁺ at m/z 211.17. The molecular weight of the hydrochloride salt is 232.75 g/mol .[4]
Predicted Fragmentation Pattern
The fragmentation of the [M+H]⁺ ion will likely proceed through cleavage of the amide bond and fragmentation of the piperidine rings.
Table 3: Predicted Key Fragment Ions in ESI-MS/MS
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
| 112 | Piperidin-4-one fragment ion | Cleavage of the amide bond. |
| 98 | Piperidine-4-carbonyl fragment ion | Cleavage of the amide bond with charge retention on the acylpiperidine fragment. |
| 84 | Loss of CO from the piperidin-4-one fragment | Subsequent fragmentation of the m/z 112 ion. |
| 70 | Further fragmentation of piperidine rings | Common fragment for piperidine-containing compounds.[5] |
Diagram of Predicted Fragmentation:
Sources
The Bicyclic Piperidine Scaffold: A Privileged Motif in Drug Discovery and Chemical Biology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The bicyclic piperidine core represents a structurally rigid and versatile three-dimensional scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its inherent conformational constraint, compared to its monocyclic counterpart, allows for precise spatial orientation of substituents, leading to enhanced binding affinity and selectivity for a diverse range of biological targets. This technical guide provides a comprehensive overview of the significant biological activities exhibited by bicyclic piperidine compounds, delving into their mechanisms of action, and offering detailed, field-proven experimental protocols for their synthesis and evaluation. We will explore their potential as anticancer, antiviral, and neuroprotective agents, supported by quantitative data, mechanistic pathway diagrams, and practical insights for researchers in the field.
Introduction: The Structural and Strategic Advantages of Bicyclic Piperidines
The piperidine ring is a ubiquitous heterocyclic motif found in over a hundred approved drugs.[1] Its bicyclic analogues, such as those with fused or spirocyclic systems, offer a distinct advantage in drug design by reducing conformational flexibility. This rigidity can lock the molecule into a bioactive conformation, minimizing the entropic penalty upon binding to a biological target and often leading to a significant increase in potency and selectivity. Furthermore, the three-dimensional nature of bicyclic systems allows for the exploration of chemical space in ways that are inaccessible to flatter, aromatic systems, making them ideal candidates for targeting complex protein-protein interactions or challenging enzyme active sites.
This guide will navigate through the key therapeutic areas where bicyclic piperidine compounds have shown exceptional promise, providing not only a summary of their activities but also the "why" and "how" of their scientific investigation.
Anticancer Activity: Targeting Proliferation and Survival Pathways
Bicyclic piperidine alkaloids, particularly those of marine origin, have demonstrated potent antiproliferative activities across a range of cancer cell lines.[2][3] A notable class of these compounds is the tetracyclic bis-piperidine alkaloids (TcBPAs), which have shown efficacy against leukemia, melanoma, and breast cancer cells.[4]
Tetracyclic Bis-Piperidine Alkaloids (TcBPAs): Potent Antiproliferative Agents
TcBPAs are characterized by a complex architecture featuring two piperidine units embedded within a macrocyclic framework.[5][2] This unique structure contributes to their significant biological activities, with several members of this family exhibiting antiproliferative effects at low micromolar concentrations.[5][3]
Mechanism of Action: While the precise signaling pathways for all TcBPAs are still under investigation, current evidence suggests they induce apoptosis in cancer cells.[6] The rigid bicyclic core likely plays a crucial role in orienting the macrocyclic portions of the molecule for optimal interaction with their cellular targets. Some piperidine derivatives have been shown to modulate key cancer-related signaling pathways such as NF-κB and PI3K/Akt, which are critical for cell survival and proliferation.[7] It is hypothesized that TcBPAs may exert their effects through similar mechanisms, leading to cell cycle arrest and apoptosis.
Quantitative Antiproliferative Data
The following table summarizes the reported antiproliferative activities of representative bicyclic piperidine compounds against various cancer cell lines.
| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Piperidine Alkaloids | Compound 6 | K562 (Leukemia) | 17.24 ± 1.62 | [8] |
| Piperidine Alkaloids | Compound 7 | K562 (Leukemia) | 19.31 ± 0.9 | [8] |
| Piperidine Alkaloids | Compound 8 | K562 (Leukemia) | 18.77 ± 1.09 | [8] |
| Piperidine Alkaloids | Compound 3 | AGS (Gastric) | Not Specified | [6] |
| Piperidine Alkaloids | Compound 4 | AGS (Gastric) | Not Specified | [6] |
| Piperidine Alkaloids | Compound 5 | AGS (Gastric) | Not Specified | [6] |
Experimental Protocol: Evaluating Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells to form purple formazan crystals.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the bicyclic piperidine compounds in a suitable solvent (e.g., DMSO) and add them to the wells. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Formazan Solubilization: Incubate the plate for 4 hours at 37°C. After incubation, carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Logical Workflow for Anticancer Evaluation
Caption: Workflow for evaluating the anticancer potential of bicyclic piperidines.
Antiviral Activity: A New Frontier in Infectious Disease Research
Bicyclic piperidine derivatives have emerged as promising scaffolds for the development of novel antiviral agents, with activity reported against influenza viruses and the human immunodeficiency virus (HIV).
Inhibition of Influenza Virus Replication
Certain piperidine-based compounds have been identified as potent inhibitors of the influenza virus.[9] Preliminary mechanistic studies suggest that these compounds may act by inhibiting the ribonucleoprotein (RNP) complex-associated activity, which is essential for viral replication.
Anti-HIV Activity
A series of N2-(1-(substituted-aryl)piperidin-4-yl)-N6-mesityl-9H-purine-2,6-diamine derivatives have shown remarkable inhibitory potencies against HIV in cellular assays.[10] One of the most notable compounds from this series displayed anti-HIV-1 activity comparable to the established drug lamivudine (3TC).[10] More recently, piperidine-based small molecules have been developed that act as CD4-mimetic compounds, sensitizing HIV-1-infected cells to antibody-dependent cell-mediated cytotoxicity (ADCC).[11]
Experimental Protocol: Plaque Reduction Assay for Antiviral Activity
The plaque reduction assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in the number of viral plaques formed in a cell culture.
Step-by-Step Methodology:
-
Cell Seeding: Seed susceptible host cells (e.g., MDCK for influenza, TZM-bl for HIV) in 6-well or 12-well plates and grow to confluence.
-
Virus Preparation: Prepare serial dilutions of the virus stock in a serum-free medium.
-
Compound and Virus Co-incubation: In a separate tube, mix the virus dilution with various concentrations of the bicyclic piperidine compound. Include a virus-only control and a cell-only control.
-
Infection: Remove the growth medium from the cell monolayers and infect with the virus-compound mixture. Allow the virus to adsorb for 1-2 hours at 37°C.
-
Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates at 37°C for 2-4 days, or until visible plaques are formed.
-
Plaque Visualization and Counting: Fix the cells with a solution such as 4% paraformaldehyde and stain with a dye like crystal violet to visualize the plaques. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the EC50 value (the concentration that reduces the number of plaques by 50%).
Proposed Antiviral Mechanism of Action
Caption: Mechanism of neuroprotection via NMDA receptor antagonism.
Experimental Protocol: In Vivo Assessment of Neuroprotective Activity (Animal Model of Cerebral Ischemia/Reperfusion)
This protocol outlines a general procedure for evaluating the neuroprotective effects of a compound in a rat model of stroke.
Step-by-Step Methodology:
-
Animal Model: Induce cerebral ischemia in rats by bilateral common carotid artery occlusion for a specific duration, followed by reperfusion.
-
Compound Administration: Administer the bicyclic piperidine compound (e.g., intravenously or intraperitoneally) at different doses before or after the ischemic insult.
-
Neurological Deficit Scoring: At various time points after reperfusion, assess the neurological deficits of the animals using a standardized scoring system.
-
Infarct Volume Measurement: After a set period (e.g., 24 or 48 hours), euthanize the animals and remove the brains. Stain brain sections with a dye such as 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Biochemical Analysis: Homogenize brain tissue to measure markers of oxidative stress (e.g., malondialdehyde, reactive oxygen species) and apoptosis (e.g., caspase activity).
-
Data Analysis: Compare the neurological scores, infarct volumes, and biochemical markers between the treated and vehicle control groups to determine the neuroprotective efficacy of the compound.
Conclusion and Future Perspectives
Bicyclic piperidine compounds represent a rich and underexplored area of chemical biology and drug discovery. Their inherent structural rigidity and three-dimensional complexity make them highly attractive scaffolds for the development of potent and selective modulators of a wide range of biological targets. The diverse biological activities highlighted in this guide, from anticancer and antiviral to neuroprotective effects, underscore the vast therapeutic potential of this compound class.
Future research should focus on elucidating the precise molecular mechanisms of action for the most promising bicyclic piperidine compounds, particularly the signaling pathways they modulate. The development of more efficient and stereoselective synthetic routes will be crucial for generating diverse libraries of these complex molecules for structure-activity relationship studies. As our understanding of the biological roles of these fascinating molecules grows, so too will their potential to be translated into novel therapeutics for some of the most challenging human diseases.
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Harnessing Molecular Scaffolds: A Technical Guide to Building Blocks in Modern Organic Synthesis
Abstract
The strategic assembly of complex molecular architectures from simpler, readily available precursors is the cornerstone of modern organic synthesis. This guide provides an in-depth technical exploration of the pivotal role of chemical building blocks in this endeavor. Moving beyond a mere catalog of reagents, we delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the logic of retrosynthesis, explore the utility of privileged scaffolds, and provide detailed, validated protocols for key transformations that empower the synthesis of novel chemical entities.
The Philosophy of Synthesis: Deconstruction and Reconstruction
At its heart, organic synthesis is a puzzle. The art lies in working backward from a complex target molecule to simple, commercially available starting materials. This process, known as retrosynthetic analysis, is the foundational logic upon which all synthetic endeavors are built.[1] Chemical building blocks are the fundamental pieces of this puzzle.[2] They are relatively simple molecules that possess the necessary functional groups and stereochemistry to be strategically coupled together.[3][4] The commercial availability of a diverse array of building blocks is a critical enabler of innovation, allowing chemists to design more efficient and novel synthetic routes.[1]
The Logic of Retrosynthesis
Retrosynthesis involves a series of "disconnections," imaginary bond-breaking operations that simplify the target molecule until recognizable and accessible building blocks are reached.[1] This process is not arbitrary; it is guided by a deep understanding of chemical reactivity and known, reliable reactions.
Diagram 1: The Retrosynthetic Approach
Caption: A simplified workflow of retrosynthetic analysis.
Privileged Scaffolds: Nature's Blueprint for Bioactivity
In the realm of drug discovery, certain molecular frameworks appear with remarkable frequency across a range of biologically active compounds. These are termed "privileged scaffolds."[5][6] They are molecular architectures that are capable of binding to multiple biological targets with high affinity.[6] The identification and utilization of privileged scaffolds provide a powerful starting point for the design of new therapeutic agents.[7]
Some prominent examples of privileged scaffolds include:
-
Benzodiazepines: Known for their action on GABA-A receptors, they are staples in the development of anxiolytics and sedatives.[6]
-
Indoles: This versatile heterocycle is found in numerous drugs, including serotonin receptor agonists and kinase inhibitors.[6][7]
-
Diaryl Ethers: This scaffold is present in a variety of bioactive molecules, including some with anticancer and antiviral properties.[6][7]
The strategic functionalization of these core structures with various building blocks allows for the rapid generation of libraries of compounds with diverse pharmacological profiles.[5]
The Workhorses of Synthesis: Key Building Block Classes and Their Transformations
The true power of the building block approach lies in the reliable and versatile chemical reactions used to connect them. In this section, we will explore some of the most important classes of building blocks and provide detailed protocols for their application in cornerstone synthetic transformations.
Boronic Acids and the Suzuki-Miyaura Cross-Coupling
Boronic acids are exceptionally versatile building blocks in organic synthesis, primarily due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[8][9][10] This palladium-catalyzed reaction forms a carbon-carbon bond between a boronic acid and an aryl or vinyl halide, providing a powerful method for the synthesis of biaryls and other conjugated systems.[10][11] The mild reaction conditions and tolerance of a wide range of functional groups make it a favored tool in medicinal chemistry.
Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Table 1: Comparative Data for Suzuki-Miyaura Cross-Coupling Reactions
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 | |
| 2 | 1-Chloro-4-nitrobenzene | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | Dioxane | 100 | 18 | 92 | [12] |
| 3 | 2-Iodopyridine | 3-Thienylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O | 80 | 6 | 88 | [12] |
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the tube with a rubber septum, then evacuate and backfill with argon. Repeat this cycle three times.
-
Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Reaction Execution: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.
Heterocyclic Building Blocks: The Foundation of Medicinal Chemistry
Heterocyclic compounds, cyclic molecules containing at least one heteroatom, are of paramount importance in drug discovery.[13] A vast number of pharmaceuticals and biologically active natural products contain heterocyclic moieties.[13] Building blocks based on common heterocyclic cores such as pyridine, pyrimidine, and indole are therefore essential tools for medicinal chemists.[13][14]
The pyridine ring is a common feature in many pharmaceuticals. A variety of methods exist for the synthesis of substituted pyridines, often involving the condensation of carbonyl compounds with an amine source.[5][15]
-
Reaction Setup: In a pre-dried 10 mL glass sealed tube, combine the β-enamine carbonyl compound (0.56 mmol) and rongalite (0.56 mmol) in DMF (3.0 mL).
-
Reaction Execution: Heat the sealed tube in an oil bath at 120 °C for 1 hour.
-
Work-up: Cool the reaction mixture and wash with water.
-
Purification: After removal of the solvent, chromatograph the residue on silica gel with an eluent of hexane/ethyl acetate to yield the desired substituted pyridine.
Carbon-Nitrogen Bond Formation: The Buchwald-Hartwig Amination
The formation of carbon-nitrogen bonds is a critical transformation in the synthesis of pharmaceuticals and other fine chemicals. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds between aryl halides or triflates and amines.[16] This reaction has largely superseded older methods due to its broad substrate scope and functional group tolerance.
Diagram 3: The Buchwald-Hartwig Amination Workflow
Caption: A simplified workflow for the Buchwald-Hartwig amination.
-
Reaction Setup: In a nitrogen-filled glovebox, add the aryl bromide (1.0 equiv), amine (1.2 equiv), a suitable palladium precatalyst (e.g., BrettPhos Pd G4, 5 mol%), the corresponding ligand (e.g., BrettPhos, 5 mol%), and a base (e.g., K₃PO₄, 1.4 equiv) to a glass vial.
-
Solvent Addition: Add an anhydrous solvent (e.g., t-BuOH) to the vial.
-
Reaction Execution: Seal the vial, remove it from the glovebox, and heat it in a heating block at 100 °C for the required time (typically 12-24 hours).
-
Work-up: Cool the reaction mixture and partition it between an organic solvent (e.g., DCM) and water. Separate the layers.
-
Purification: The organic layer can be dried, concentrated, and the product purified by chromatography.
Multicomponent Reactions: The Power of Convergence
Multicomponent reactions (MCRs) are synthetic strategies in which three or more reactants combine in a single operation to form a product that contains essentially all of the atoms of the starting materials.[2] MCRs are highly convergent and atom-economical, making them powerful tools for the rapid generation of molecular complexity.
The Ugi Four-Component Reaction
The Ugi four-component reaction (Ugi-4CR) is a prominent example of an MCR, involving the reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide derivative.[2][17] This reaction is widely used in the synthesis of peptide-like molecules and diverse heterocyclic scaffolds.[17]
-
Imine Formation: In a round-bottomed flask, mix the amine (1.05 equiv) and the aldehyde (1.0 equiv) in methanol and stir until the imine is formed.
-
Addition of Components: To the in-situ formed imine, add the carboxylic acid (1.05 equiv).
-
Isocyanide Addition: Cool the mixture and add the isocyanide (1.0 equiv).
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 24-48 hours.
-
Work-up and Purification: Concentrate the reaction mixture and purify the resulting bis-amide by chromatography or recrystallization.
Conclusion: The Future of Synthesis is Modular
The building block approach to organic synthesis is a powerful paradigm that has revolutionized the way chemists construct complex molecules. By leveraging the principles of retrosynthesis and employing a diverse arsenal of robust and reliable chemical transformations, researchers can now access novel chemical space with unprecedented efficiency. The continued development of new building blocks and synthetic methodologies will undoubtedly fuel further innovation in drug discovery, materials science, and beyond. The future of synthesis is undeniably modular, with the creative assembly of well-defined molecular fragments paving the way for the next generation of functional molecules.
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The Piperidin-4-one Core: A Historical and Mechanistic Guide to a Privileged Pharmacophore
Abstract
The piperidin-4-one nucleus stands as a quintessential example of a privileged scaffold in medicinal chemistry. Its deceptively simple six-membered heterocyclic structure has been the foundation for a vast and diverse array of therapeutic agents, spanning indications from oncology and virology to central nervous system disorders. This in-depth technical guide traces the historical trajectory of the piperidin-4-one pharmacophore, from its early synthetic origins to its establishment as a cornerstone of modern drug discovery. We will explore the key chemical insights that unlocked its potential, the evolution of its structure-activity relationships, and the mechanistic underpinnings of its diverse pharmacological activities. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this remarkable pharmacophore.
The Genesis of a Scaffold: From Chemical Curiosity to Synthetic Staple
The story of the piperidin-4-one core does not begin with a targeted drug discovery program, but rather in the foundational explorations of organic synthesis in the late 19th and early 20th centuries. The initial syntheses were not driven by pharmacological intent, but by the desire to construct complex cyclic molecules.
One of the earliest methods for constructing the piperidin-4-one ring was the Petrenko-Kritschenko piperidone synthesis , a multicomponent reaction that predates the more widely known Robinson–Schöpf tropinone synthesis by over a decade[1]. This reaction, which condenses an aldehyde, a β-keto-ester, and ammonia or a primary amine, provided an elegant entry into substituted 4-piperidones. While the stereochemistry was not elucidated at the time, this work laid the groundwork for accessing this heterocyclic system[1].
A significant milestone in the history of a specific piperidin-4-one derivative was the synthesis of 2,2,6,6-tetramethyl-4-piperidone, also known as triacetonamine, by W. Heinz in 1880[2]. This was achieved through the reaction of phorone (a condensation product of acetone) with ammonia[2]. This particular derivative would later become a crucial precursor to 2,2,6,6-tetramethylpiperidine (TMP), a widely used non-nucleophilic base in modern organic synthesis[2].
The synthesis of the N-substituted derivative, 1-methyl-4-piperidone, was first reported by Samuel M. McElvain in 1948. His method involved a double Michael addition of methylamine to ethyl acrylate, followed by a Dieckmann cyclization and subsequent hydrolysis and decarboxylation. These early synthetic efforts, while not immediately directed at drug development, were critical in establishing reliable methods for producing the piperidin-4-one core, making it readily available for future biological investigation.
The Emergence of a Pharmacophore: Recognition of a Privileged Structure
The transition of the piperidin-4-one from a synthetic intermediate to a recognized pharmacophore was a gradual process, driven by the repeated discovery of its presence in biologically active molecules. The piperidine ring itself is a common motif in numerous natural products, particularly alkaloids, which have long been a source of medicinal compounds[3][4][5]. This natural precedent hinted at the potential of piperidine-containing scaffolds to interact with biological targets.
The term "privileged structure" was later coined to describe molecular scaffolds that are capable of binding to multiple, unrelated biological targets. The piperidin-4-one core perfectly embodies this concept, with its derivatives exhibiting a remarkable breadth of pharmacological activities, including anticancer, anti-HIV, analgesic, and central nervous system (CNS) effects[3][6][7].
The versatility of the piperidin-4-one scaffold lies in its synthetic tractability and the ability to introduce diverse substituents at multiple positions, primarily on the nitrogen atom and the carbon atoms of the ring[6]. This allows for the fine-tuning of the molecule's steric and electronic properties to achieve desired interactions with specific biological targets.
Synthetic Strategies: The Mannich Reaction and Beyond
A cornerstone of piperidin-4-one synthesis is the Mannich reaction , a multicomponent condensation that efficiently assembles the heterocyclic ring. This reaction typically involves the condensation of an aldehyde, a primary amine or ammonia, and two molecules of a ketone or an enolizable carbonyl compound[6][7].
Experimental Protocol: A Representative Mannich Condensation for a 2,6-Diaryl-3-methyl-4-piperidone
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve equimolar amounts of an aromatic aldehyde (e.g., benzaldehyde), a substituted aromatic aldehyde, and ammonium acetate in absolute ethanol.
-
Addition of Ketone: To the stirred solution, add a slight excess of a ketone (e.g., ethyl methyl ketone).
-
Reaction: Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water and stir until a solid precipitate forms.
-
Purification: Filter the solid product, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 2,6-diaryl-3-methyl-4-piperidone[7].
The elegance of the Mannich reaction lies in its ability to generate significant molecular complexity in a single step from readily available starting materials.
Caption: Generalized workflow of the Mannich reaction for the synthesis of substituted piperidin-4-ones.
Beyond the Mannich reaction, other synthetic strategies have been developed to access diverse piperidin-4-one derivatives, including intramolecular cyclizations and modifications of existing piperidine rings[8].
Therapeutic Applications and Mechanisms of Action
The true value of the piperidin-4-one pharmacophore is realized in its broad applicability across numerous therapeutic areas. The specific biological activity is dictated by the nature and stereochemistry of the substituents on the piperidone core.
Anticancer Activity
Piperidin-4-one derivatives have emerged as a promising class of anticancer agents, with several mechanisms of action identified[3].
-
Induction of Apoptosis: Certain 3,5-bis(benzylidene)piperidin-4-ones, which are curcumin mimics, have been shown to induce apoptosis in various cancer cell lines, including breast and pancreatic cancer[1]. The proposed mechanism involves the inhibition of pro-angiogenic transcription factors and the cleavage of poly ADP-ribose polymerase (PARP)[1]. Some derivatives have also been shown to upregulate the expression of apoptosis-promoting genes like p53 and Bax[3].
-
Topoisomerase Inhibition: A number of 3,5-di[(E)-arylidene]-1-[3-(4-methylpiperazin-1-yl)alkyl]piperidin-4-ones have demonstrated potent inhibitory activity against human topoisomerase I and IIα, enzymes crucial for DNA replication and repair in cancer cells[1].
-
Inhibition of Signaling Pathways: Curcuminoids containing the piperidine ring have been found to target pro-survival mechanisms such as the activation of NF-κB, a key mediator in oncogenesis[3].
Caption: Key mechanisms of action for anticancer piperidin-4-one derivatives.
Antiviral Activity
The piperidin-4-one scaffold has also been exploited in the development of antiviral agents.
-
Anti-HIV Activity: Several piperidin-4-one derivatives have been reported to possess anti-HIV activity[6]. While the precise mechanisms for all derivatives are not fully elucidated, some are known to act as entry inhibitors or interfere with viral enzymes.
-
Anti-Influenza Activity: A series of purine derivatives substituted with a piperidine moiety have shown significant potency against the influenza A/H1N1 virus[9].
-
Anti-Coronavirus Activity: Recent research has identified 1,4,4-trisubstituted piperidines, synthesized via the Ugi four-component reaction, that exhibit micromolar activity against SARS-CoV-2. Mechanistic studies suggest that these compounds may act as non-covalent inhibitors of the viral main protease (Mpro)[8].
Central Nervous System (CNS) Applications
The ability of many piperidine derivatives to cross the blood-brain barrier has made the piperidin-4-one core a valuable starting point for CNS-active drugs[10].
-
Analgesic and Anticonvulsant Activity: Early studies recognized the analgesic and anticonvulsant properties of certain piperidin-4-one derivatives[7]. The natural alkaloid piperine, which contains a piperidine ring, is known to modulate several neurotransmitter systems, including serotonin and GABA, and has shown anticonvulsant effects by acting as a Na+ channel antagonist[11].
-
Alzheimer's Disease: The piperidine derivative Donepezil is a leading drug for the treatment of Alzheimer's disease, acting as an acetylcholinesterase inhibitor[5]. This has inspired the development of other piperidine-based compounds targeting both acetylcholinesterase and butyrylcholinesterase[5].
Modern Context and Future Directions
The history of the piperidin-4-one pharmacophore continues to evolve. In a testament to its utility as a versatile chemical building block, 4-piperidone and its derivatives have recently come under regulatory scrutiny. Due to its use as a precursor in the illicit synthesis of fentanyl and its analogues, 4-piperidone has been designated a List I chemical in the United States, subjecting it to strict controls[12][13]. This highlights the double-edged nature of powerful chemical intermediates.
Despite this, the legitimate applications of the piperidin-4-one scaffold in medicinal chemistry are expanding. The ongoing exploration of new synthetic methodologies, coupled with advanced computational modeling and high-throughput screening, continues to uncover novel derivatives with potent and selective biological activities. The ability to readily modify the core structure allows for the optimization of pharmacokinetic properties, such as metabolic stability and bioavailability, which are critical for successful drug development[10].
The journey of the piperidin-4-one core from a 19th-century synthetic curiosity to a 21st-century "privileged" pharmacophore is a powerful illustration of the synergy between synthetic chemistry and pharmacology. Its enduring presence in the drug discovery pipeline is a testament to its remarkable structural and functional versatility. Future research will undoubtedly continue to unlock new therapeutic applications for this venerable scaffold.
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Methodological & Application
Application Note: Strategic Use of 1-(Piperidine-4-carbonyl)piperidin-4-one in Drug Discovery Campaigns
As a Senior Application Scientist, this guide provides a comprehensive overview of the strategic application of 1-(Piperidine-4-carbonyl)piperidin-4-one in drug discovery. The narrative is structured to provide not just protocols, but the underlying scientific rationale, empowering researchers to effectively utilize this versatile chemical scaffold.
Introduction: The Piperidinone Scaffold as a Privileged Structure
In medicinal chemistry, the piperidine ring is a cornerstone, recognized as a "privileged scaffold" due to its frequent appearance in approved pharmaceuticals.[1][2][3] Its sp3-rich, three-dimensional structure allows for precise vectoral presentation of substituents, facilitating optimal interactions with biological targets. The 4-piperidone motif, a derivative of piperidine, is a versatile intermediate known to be a pharmacophore for a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[4][5]
1-(Piperidine-4-carbonyl)piperidin-4-one represents a sophisticated bicyclic evolution of this core structure. It features two piperidine rings linked by a robust amide bond, with one ring containing a ketone. This arrangement offers several distinct advantages for drug discovery:
-
Multiple Points for Diversification: The scaffold possesses several reactive sites—the secondary amine of one ring, the ketone of the other, and the alpha positions to the carbonyls—allowing for the creation of extensive and diverse chemical libraries.
-
Structural Rigidity and Flexibility: The central amide bond provides a degree of rigidity, while the piperidine rings can adopt various chair and boat conformations, enabling the molecule to adapt to the topology of different binding sites.
-
Improved Physicochemical Properties: The hydrochloride salt form of the parent compound enhances aqueous solubility and stability, crucial properties for initial screening and handling. The piperidine scaffold itself is often used to modulate properties like pKa and logD to improve a molecule's pharmacokinetic profile.[1][6]
This guide outlines a strategic workflow for leveraging 1-(Piperidine-4-carbonyl)piperidin-4-one, from initial library synthesis to hit validation and lead optimization.
Physicochemical and Handling Protocol
Proper handling and characterization are paramount for reproducible results. The compound is typically supplied as a hydrochloride salt, which aids in its solubility.
Table 1: Properties of 1-(Piperidine-4-carbonyl)piperidin-4-one Hydrochloride
| Property | Value | Source |
| CAS Number | 1189684-40-9 | |
| Molecular Formula | C₁₁H₁₉ClN₂O₂ | [7] |
| Molecular Weight | 246.73 g/mol | |
| Appearance | White to pale yellow solid | [8] |
| Storage | Store at 2-8°C | [7] |
Protocol 2.1: Stock Solution Preparation
-
Objective: To prepare a high-concentration stock solution for serial dilutions in screening assays.
-
Materials: this compound, anhydrous Dimethyl Sulfoxide (DMSO), vortex mixer, analytical balance, appropriate personal protective equipment (PPE).
-
Procedure:
-
Equilibrate the vial of the compound to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of compound using an analytical balance in a fume hood.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM or 20 mM.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (30-37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C. For long-term storage, -80°C is recommended.
-
-
Causality: DMSO is the solvent of choice for most high-throughput screening (HTS) campaigns due to its high solubilizing power and miscibility with aqueous assay buffers. Preparing a concentrated stock allows for minimal solvent carryover into the final assay, reducing potential artifacts.
Drug Discovery Workflow: From Scaffold to Hit Candidate
The utility of 1-(Piperidine-4-carbonyl)piperidin-4-one lies in its potential as a starting point for identifying novel bioactive agents. Derivatives have shown promise in diverse therapeutic areas, including oncology and virology. The following workflow outlines a logical progression for a screening campaign.
Caption: A generalized workflow for utilizing 1-(Piperidine-4-carbonyl)piperidin-4-one in drug discovery.
Experimental Protocols and Methodologies
The true power of this scaffold is realized through chemical modification to explore the surrounding chemical space. Its structure offers several handles for derivatization.
Caption: Key sites for chemical modification on the 1-(Piperidine-4-carbonyl)piperidin-4-one scaffold.
-
Site A (Piperidine NH): The secondary amine can be readily functionalized via reactions like N-alkylation, N-arylation, or acylation to explore interactions with specific pockets in a target protein.
-
Site B (Ketone): The ketone is a versatile handle for reactions such as reductive amination to install new amine-containing side chains, or Knoevenagel and Wittig-type reactions to introduce substituted double bonds.[8][9]
Protocol 4.1: Example Derivatization - Reductive Amination
-
Objective: To synthesize a small library of derivatives by introducing various amines at the ketone position.
-
Materials: 1-(Piperidine-4-carbonyl)piperidin-4-one, a selection of primary and secondary amines, sodium triacetoxyborohydride (STAB), dichloroethane (DCE), acetic acid (AcOH).
-
Procedure:
-
In a reaction vial, dissolve 1-(Piperidine-4-carbonyl)piperidin-4-one (1 equivalent) in DCE.
-
Add the desired amine (1.1 equivalents) followed by a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to yield the desired substituted amine.
-
-
Trustworthiness: This standard protocol is a reliable method for generating diverse amine derivatives. Each new compound must be fully characterized (e.g., by ¹H NMR, ¹³C NMR, and LC-MS) to confirm its structure and purity before biological screening.
Given the scaffold's known association with anticancer and antiviral activity, a primary screen against a panel of protein kinases or viral proteases is a logical starting point.
Protocol 4.2: Example Kinase Inhibition HTS Assay (Fluorescence-Based)
-
Objective: To rapidly screen a library of scaffold derivatives to identify compounds that inhibit a specific protein kinase.
-
Materials: 384-well assay plates (low-volume, black), recombinant kinase, fluorescently-labeled peptide substrate, ATP, assay buffer, stop solution, plate reader.
-
Procedure:
-
Using an acoustic liquid handler, dispense 20-50 nL of each compound from the library plate (prepared in DMSO) into the 384-well assay plates. Include positive (no enzyme) and negative (DMSO vehicle) controls.
-
Prepare a master mix of the kinase enzyme in assay buffer and dispense into all wells.
-
Allow the plate to incubate for 15-30 minutes at room temperature to permit compound binding to the enzyme.
-
Prepare a master mix of the fluorescent peptide substrate and ATP in assay buffer.
-
Initiate the kinase reaction by dispensing the substrate/ATP mix into all wells.
-
Incubate the plate at 30°C for the optimized reaction time (e.g., 60 minutes).
-
Terminate the reaction by adding a stop solution (e.g., containing EDTA to chelate Mg²⁺ required for kinase activity).
-
Read the fluorescence signal on a compatible plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each compound relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Hits are typically defined as compounds exhibiting inhibition above a certain threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).
A single-point HTS result must be confirmed. The next step is to determine the potency of the confirmed hits by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC₅₀).
Protocol 4.3: IC₅₀ Determination
-
Objective: To quantify the potency of hit compounds.
-
Procedure:
-
Prepare a serial dilution series for each hit compound. A common method is an 8- or 10-point, 3-fold serial dilution starting from a high concentration (e.g., 20 µM).
-
Perform the same kinase assay as described in Protocol 4.2, but with the range of compound concentrations.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value.
-
Table 2: Example IC₅₀ Data Summary
| Compound ID | Target Kinase | IC₅₀ (nM) | Hill Slope | R² |
| Hit-01 | Kinase X | 125.5 | 1.1 | 0.992 |
| Hit-02 | Kinase X | 89.7 | 0.9 | 0.995 |
| Reference Inhibitor | Kinase X | 15.2 | 1.0 | 0.998 |
To ensure the observed activity is not an artifact and translates to a biological system, a secondary, orthogonal assay is crucial. For an anticancer program, this would be a cell-based assay measuring cell proliferation or a target-specific biomarker.
Protocol 4.4: Cellular Antiproliferation Assay (e.g., CellTiter-Glo®)
-
Objective: To determine if the enzymatic inhibition observed translates to antiproliferative effects in a relevant cancer cell line.
-
Materials: Cancer cell line expressing the target of interest (e.g., SJSA-1 for MDM2 inhibitors), cell culture medium, 384-well white-walled cell culture plates, CellTiter-Glo® Luminescent Cell Viability Assay reagent.[10]
-
Procedure:
-
Seed the cells into 384-well plates at a pre-determined optimal density and allow them to adhere overnight.
-
Treat the cells with the same serial dilution of the hit compounds used for the IC₅₀ determination.
-
Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Remove plates from the incubator and allow them to equilibrate to room temperature.
-
Add the CellTiter-Glo® reagent to all wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).
-
Measure luminescence on a plate reader.
-
-
Expertise & Causality: Running a cell viability assay confirms that the compound can cross the cell membrane and engage its target in a cellular environment. A strong correlation between the biochemical IC₅₀ and the cellular EC₅₀ provides confidence that the antiproliferative effect is on-target. A significant drop-off in potency may suggest poor cell permeability or efflux by cellular transporters.
Conclusion
1-(Piperidine-4-carbonyl)piperidin-4-one is a high-value scaffold for modern drug discovery. Its synthetic tractability allows for the creation of diverse libraries, and its presence in molecules with known biological activities provides a strong rationale for its use in screening campaigns targeting cancer, viral infections, and other diseases.[4] By following a systematic workflow of library generation, multi-stage screening, and robust validation, researchers can effectively harness the potential of this privileged chemical starting point to identify and optimize novel therapeutic candidates.
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MDPI. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Available from: [Link]
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Application of Piperidin-4-one Derivatives in Antiviral Research: A Technical Guide for Drug Development Professionals
The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous natural products and FDA-approved drugs.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal framework for interacting with biological targets. Within this class, piperidin-4-one and its derivatives have emerged as versatile intermediates and potent pharmacophores, demonstrating a remarkable breadth of biological activities, including significant potential in the fight against viral infections.[2][3][4] This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the application of piperidin-4-one derivatives in antiviral research, complete with mechanistic insights and field-proven experimental protocols.
Synthetic Strategies: Building the Piperidin-4-one Core
The therapeutic potential of piperidin-4-one derivatives is unlocked through synthetic chemistry. The ability to strategically modify the core at the nitrogen atom and the C-2, C-3, C-5, and C-6 positions allows for the fine-tuning of antiviral activity and pharmacokinetic properties. The Mannich reaction is a classical and highly effective method for constructing the 2,6-diarylpiperidin-4-one skeleton.[5][6][7]
Generalized Synthesis Scheme: Mannich Reaction
Caption: One-pot Mannich condensation for piperidin-4-one synthesis.
Protocol 1: Synthesis of 2,6-Diaryl-3-methyl-piperidin-4-one
This protocol describes a typical one-pot Mannich reaction for synthesizing the piperidin-4-one core structure, which can be further derivatized.
Rationale: This procedure leverages the in-situ formation of an imine from the aldehyde and ammonia (from ammonium acetate) and the formation of an enol/enolate from the ketone. The subsequent condensation and cyclization reactions efficiently yield the desired heterocyclic scaffold. Ethanol is a common solvent due to its ability to dissolve the reactants and facilitate the reaction at reflux temperatures.
Materials:
-
Substituted Aromatic Aldehyde (e.g., Benzaldehyde)
-
Ethyl Methyl Ketone
-
Ammonium Acetate
-
Ethanol (95%)
-
Diethyl Ether
-
Concentrated Hydrochloric Acid
-
Acetone
-
Concentrated Ammonia solution
-
Round-bottom flask, condenser, heating mantle, magnetic stirrer, filtration apparatus.
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the aromatic aldehyde (200 mmol), ethyl methyl ketone (100 mmol), and ammonium acetate (100 mmol) in 80 mL of 95% ethanol.[7]
-
Condensation: Heat the mixture to a gentle reflux with constant stirring. Continue heating until the solution's color changes, typically to a distinct orange or yellow, indicating the progress of the condensation.[7]
-
Precipitation: Allow the reaction mixture to cool to room temperature. Pour the cooled solution into 100 mL of diethyl ether.
-
Salt Formation: Slowly add 14 mL of concentrated hydrochloric acid to the ether mixture with stirring. The hydrochloride salt of the piperidin-4-one derivative will precipitate out of the solution.[7]
-
Isolation of Salt: Collect the precipitated hydrochloride salt by vacuum filtration. Wash the solid with a small amount of cold ethanol-ether mixture.
-
Liberation of Free Base: Disperse the collected hydrochloride salt in acetone. Add concentrated ammonia solution dropwise with stirring until a clear solution is obtained. This neutralizes the salt and liberates the free piperidin-4-one base.
-
Final Product Isolation: Precipitate the free base by adding water. Collect the solid product by filtration, wash with water, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol) to obtain the pure 2,6-diaryl-3-methyl-piperidin-4-one.[7]
-
Characterization: Confirm the structure and purity of the final compound using techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[5][6]
Mechanisms of Antiviral Action & Targeted Pathways
Piperidin-4-one derivatives achieve their antiviral effects by interfering with various stages of the viral life cycle. The specific mechanism is highly dependent on the substitutions on the piperidine ring and the target virus.
A. Human Immunodeficiency Virus (HIV)
Piperidin-4-one derivatives have been developed to target HIV through multiple mechanisms, most notably as non-nucleoside reverse transcriptase inhibitors (NNRTIs) and as entry inhibitors that act as CD4 mimetics.
-
Reverse Transcriptase (RT) Inhibition: Certain derivatives bind to an allosteric pocket on the HIV-1 reverse transcriptase enzyme.[8] This binding induces a conformational change that distorts the active site, thereby inhibiting the conversion of viral RNA into DNA, a critical step for viral replication.[8]
-
CD4 Mimicry and ADCC: A novel class of piperidine-based compounds acts as small-molecule CD4 mimetics (CD4mc).[9][10][11] These molecules bind to the viral envelope glycoprotein (Env) in the same pocket as the host cell's CD4 receptor (the Phe43 cavity).[9][10] This binding triggers conformational changes in Env, prematurely exposing vulnerable epitopes. These newly exposed sites can then be recognized by non-neutralizing antibodies present in HIV-positive individuals, flagging the infected cell for destruction by immune cells via Antibody-Dependent Cellular Cytotoxicity (ADCC).[9][11]
Caption: Step-by-step workflow for a Plaque Reduction Assay.
Materials:
-
Confluent host cell monolayers in 6-well or 12-well plates.
-
Virus stock with a known titer (PFU/mL).
-
Test compounds (serial dilutions).
-
Infection medium (e.g., serum-free DMEM).
-
Semi-solid overlay medium (e.g., 2X MEM medium mixed 1:1 with 1.8% agarose).
-
Fixing solution (e.g., 10% formaldehyde in PBS).
-
Staining solution (e.g., 0.1% Crystal Violet in 20% ethanol).
Procedure:
-
Cell Preparation: Seed susceptible host cells into multi-well plates and incubate until they form a confluent monolayer (95-100% confluency). [12][13]2. Virus-Compound Incubation: Prepare serial dilutions of the piperidin-4-one derivative in infection medium. Mix each dilution with an equal volume of virus stock diluted to provide ~100 plaque-forming units (PFU) per well. Incubate this mixture for 1 hour at 37°C to allow the compound to interact with the virus particles.
-
Infection: Carefully aspirate the growth medium from the cell monolayers. Inoculate the cells in duplicate with 100-200 µL of the virus-compound mixture. [13]Include a "virus only" control (no compound) and a "cells only" control (no virus).
-
Adsorption: Incubate the plates at 37°C for 1-2 hours, gently rocking them every 15-20 minutes to ensure even distribution of the inoculum and prevent the monolayer from drying out. [14]5. Overlay Application: After the adsorption period, aspirate the inoculum. Gently overlay the monolayer with 2-3 mL of pre-warmed (42°C) semi-solid overlay medium. The overlay restricts virus spread to adjacent cells, ensuring the formation of discrete plaques. [12]6. Incubation: Allow the overlay to solidify at room temperature, then transfer the plates to a 37°C, 5% CO₂ incubator. Incubate for a period sufficient for plaques to develop (this can range from 2 to 14 days depending on the virus and cell line).
-
Plaque Visualization: Once plaques are visible, fix the cells by adding fixing solution directly to the overlay and incubating for at least 4 hours. After fixation, carefully remove the agarose plugs.
-
Staining: Stain the cell monolayer with Crystal Violet solution for 15-20 minutes. The stain will be taken up by living cells, leaving the plaques (areas of dead cells) as clear, unstained zones.
-
Quantification: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the "virus only" control. Plot the percentage of inhibition against the compound concentration (log scale) and determine the 50% effective concentration (EC₅₀) using non-linear regression.
Protocol 4: HIV-1 Reverse Transcriptase (RT) Inhibition Assay (Colorimetric)
Rationale: This assay directly measures the enzymatic activity of recombinant HIV-1 RT and is essential for validating compounds suspected to be NNRTIs. The method utilizes a microplate coated with a poly(A) template. The RT enzyme incorporates biotin- and digoxigenin-labeled dUTP into a new DNA strand using an oligo(dT) primer. The incorporated digoxigenin is then detected with an anti-digoxigenin antibody conjugated to peroxidase (POD), which catalyzes a color-producing reaction. [3][15]The signal intensity is proportional to RT activity, and inhibition is measured as a decrease in signal.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase.
-
Poly(A)-coated 96-well microplate.
-
Reaction buffer (containing Tris-HCl, KCl, MgCl₂).
-
Oligo(dT) primer.
-
dNTP mix containing biotin-dUTP and digoxigenin-dUTP.
-
Test compounds and known NNRTI control (e.g., Nevirapine).
-
Anti-digoxigenin-POD antibody conjugate.
-
Peroxidase substrate (e.g., ABTS).
-
Stop solution (e.g., 1% SDS).
-
Wash buffer (e.g., PBS with 0.05% Tween 20).
-
Microplate reader.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the piperidin-4-one test compound and a known NNRTI control in the assay buffer. Ensure the final DMSO concentration is constant and non-inhibitory (typically ≤1%).
-
Reaction Setup: To the wells of the poly(A) coated microplate, add 20 µL of the serially diluted test compound, control inhibitor, or vehicle control (for 100% activity). 3. Reaction Initiation: Prepare a reaction mixture containing the oligo(dT) primer and the dNTP mix. Add 20 µL of this mixture to each well. Initiate the enzymatic reaction by adding 20 µL of diluted recombinant HIV-1 RT to each well. Include "no enzyme" wells as a blank control. 4. Incubation: Incubate the plate at 37°C for 1 to 2 hours.
-
Detection - Step 1 (Binding): Wash the plate three times with wash buffer to remove unincorporated nucleotides.
-
Detection - Step 2 (Antibody Conjugate): Add 100 µL of diluted anti-digoxigenin-POD antibody solution to each well. Incubate at 37°C for 1 hour. 7. Detection - Step 3 (Substrate): Wash the plate five times with wash buffer. Add 100 µL of the peroxidase substrate solution (e.g., ABTS) to each well and incubate in the dark at room temperature for 15-30 minutes, or until sufficient color develops.
-
Stop Reaction: Stop the color development by adding 50 µL of the stop solution.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 405 nm for ABTS) using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the "no enzyme" control from all other readings. Calculate the percentage of RT inhibition for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the compound concentration (log scale) to determine the 50% inhibitory concentration (IC₅₀).
Conclusion and Future Perspectives
The piperidin-4-one scaffold has proven to be an exceptionally fruitful starting point for the discovery of novel antiviral agents. Its synthetic tractability allows for extensive structure-activity relationship (SAR) studies, leading to compounds with high potency and diverse mechanisms of action against a wide array of clinically relevant viruses, including HIV, influenza, HCV, and coronaviruses. The discovery of derivatives that act on unconventional targets, such as viral assembly and host-cell interactions, opens new avenues for developing therapies that can overcome resistance to existing drugs. Future research should focus on optimizing the pharmacokinetic and safety profiles of these lead compounds, exploring their efficacy in combination therapies, and continuing to leverage the chemical diversity of the piperidin-4-one core to identify inhibitors for emerging viral threats.
References
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Targeting HIV-TB coinfection by developing novel piperidin-4-substituted imines: Design, synthesis, in vitro and in silico studies. Archiv der Pharmazie. [Link]
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Piperidin-4-one: the potential pharmacophore. Medicinal Chemistry Research. [Link]
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Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. ACS Medicinal Chemistry Letters. [Link]
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Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. ResearchGate. [Link]
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Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Bioorganic Chemistry. [Link]
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Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters. [Link]
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Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. European Journal of Medicinal Chemistry. [Link]
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Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. Molecules. [Link]
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Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections. Chemical Biology & Drug Design. [Link]
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Optimization of 4-Aminopiperidines as Inhibitors of Influenza A Viral Entry That Are Synergistic with Oseltamivir. Journal of Medicinal Chemistry. [Link]
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Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal. [Link]
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Piperidin-4-one: The Potential Pharmacophore. ResearchGate. [Link]
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A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro. Pharmaceuticals. [Link]
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A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro. MDPI. [Link]
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Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections. ResearchGate. [Link]
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Piperidine CD4-Mimetic Compounds Expose Vulnerable Env Epitopes Sensitizing HIV-1-Infected Cells to ADCC. MDPI. [Link]
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Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Journal of Medicinal Chemistry. [Link]
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Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PubMed. [Link]
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N-benzyl 4,4-disubstituted piperidines as a potent class of influenza H1N1 virus inhibitors showing a novel mechanism of hemagglutinin fusion peptide interaction. ResearchGate. [Link]
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Piperidine CD4-mimetic compounds expose vulnerable Env epitopes sensitizing HIV-1-infected cells to ADCC. bioRxiv. [Link]
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Piperidine CD4-Mimetic Compounds Expose Vulnerable Env Epitopes Sensitizing HIV-1-Infected Cells to ADCC. Viruses. [Link]
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Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. MDPI. [Link]
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PIPERIDIN-4-YLPIPERAZINE COMPOUNDS FOR THE TREATMENT OF HCV INFECTION. WIPO Patentscope. [Link]
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The Synthesis and Anti-Cytomegalovirus Activity of Piperidine-4-Carboxamides. Molecules. [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]
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Current Drug Discovery for Anti-hepatitis C Virus Targeting NS4B. Current Topics in Medicinal Chemistry. [Link]
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Inhibition of Human Coronaviruses by Piperidine-4-Carboxamides. Gavin Publishers. [Link]
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Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. MDPI. [Link]
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Discovery and SAR studies of antiviral 4-aminopiperidine derivatives active against SARS-CoV-2. European Journal of Medicinal Chemistry. [Link]
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Synthesizing Novel Anticancer Agents from 1-(Piperidine-4-carbonyl)piperidin-4-one HCl: Application Notes and Protocols
This guide provides researchers, scientists, and drug development professionals with detailed protocols and application notes for the synthesis of promising anticancer agents starting from the versatile building block, 1-(Piperidine-4-carbonyl)piperidin-4-one HCl. This document offers full editorial control to present a logical and scientifically sound pathway for creating diverse molecular scaffolds with therapeutic potential. The protocols herein are designed to be self-validating, with explanations grounded in established chemical principles and supported by authoritative references.
Introduction: The Piperidin-4-one Scaffold in Oncology
The piperidin-4-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds, including a significant number of anticancer agents.[1][2] Its rigid, six-membered ring system allows for the precise spatial orientation of appended functional groups, facilitating targeted interactions with various biological macromolecules. The ketone functionality and the amine nitrogen provide reactive handles for a wide array of chemical transformations, enabling the construction of diverse chemical libraries for drug discovery.
The starting material, 1-(Piperidine-4-carbonyl)piperidin-4-one HCl, offers a unique entry point into this chemical space. The initial step in many synthetic routes will involve the hydrolysis of the N-acyl group to unmask the secondary amine of the piperidin-4-one core, which can then be either used directly or protected with a more synthetically versatile group like tert-butoxycarbonyl (Boc).
This guide will focus on two distinct and highly relevant classes of anticancer agents that can be synthesized from this common intermediate:
-
3,5-Bis(benzylidene)-4-piperidones: These compounds, often referred to as monocarbonyl analogs of curcumin, have demonstrated potent cytotoxic effects against a variety of cancer cell lines. Their proposed mechanism of action involves the induction of apoptosis and the modulation of key signaling pathways, such as the Notch signaling pathway.[3][4]
-
Spiro-oxindoles: This class of compounds has gained significant attention for its ability to inhibit the MDM2-p53 protein-protein interaction, a critical pathway in cancer development.[5][6] By disrupting this interaction, spiro-oxindoles can reactivate the tumor suppressor protein p53, leading to cell cycle arrest and apoptosis in cancer cells.
The following sections will provide detailed, step-by-step protocols for the synthesis of these compounds, along with insights into the rationale behind the experimental procedures and the biological significance of the target molecules.
Part 1: Preparation of a Key Intermediate: Piperidin-4-one Hydrochloride
The first critical step is the N-deacylation of the starting material to yield piperidin-4-one hydrochloride. This is achieved through acid-catalyzed hydrolysis, which cleaves the amide bond.
Protocol 1: N-Deacylation of 1-(Piperidine-4-carbonyl)piperidin-4-one HCl
Rationale: Concentrated hydrochloric acid serves as both the acid catalyst and the solvent for this reaction. The protonation of the amide carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The elevated temperature accelerates the hydrolysis of the relatively stable amide bond. The product is isolated as its hydrochloride salt, which is typically a stable, crystalline solid.[7]
Materials:
-
1-(Piperidine-4-carbonyl)piperidin-4-one HCl
-
Concentrated Hydrochloric Acid (37%)
-
Methanol
-
Diethyl ether
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 1-(Piperidine-4-carbonyl)piperidin-4-one HCl (1 equivalent).
-
Add concentrated hydrochloric acid (sufficient to dissolve the starting material, typically 5-10 volumes).
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 11-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure to remove the excess hydrochloric acid and water.
-
Add a small amount of methanol to dissolve the residue and then add a large excess of diethyl ether to precipitate the product.
-
Collect the solid by vacuum filtration, wash with diethyl ether, and dry under vacuum to afford piperidin-4-one hydrochloride as a white to off-white solid.
Characterization: The product should be characterized by ¹H NMR and ¹³C NMR spectroscopy and its melting point compared to the literature value.
Caption: Workflow for N-deacylation.
Part 2: Synthesis of 3,5-Bis(benzylidene)-4-piperidones
These compounds are synthesized via a double Claisen-Schmidt condensation between piperidin-4-one and an aromatic aldehyde. The reaction is typically base-catalyzed.[8][9][10]
Protocol 2: Synthesis of 3,5-Bis(2-hydroxybenzylidene)piperidin-4-one
Rationale: This reaction is a classic base-catalyzed aldol condensation. Sodium hydroxide deprotonates the α-carbons of piperidin-4-one to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of 2-hydroxybenzaldehyde. The resulting aldol adduct readily dehydrates to form the α,β-unsaturated ketone. The reaction occurs on both sides of the piperidin-4-one carbonyl. Microwave irradiation can be used to accelerate the reaction.[11]
Materials:
-
Piperidin-4-one hydrochloride (from Protocol 1)
-
2-Hydroxybenzaldehyde
-
Sodium hydroxide (40% aqueous solution)
-
Ethanol (95%)
-
n-Hexane
-
Ethyl acetate
Procedure:
-
In a microwave-safe vessel, combine piperidin-4-one hydrochloride (1 equivalent) and 2-hydroxybenzaldehyde (2 equivalents).
-
Add 95% ethanol and stir at room temperature for 10 minutes.
-
Add 40% aqueous sodium hydroxide and stir the mixture at room temperature for an additional 30 minutes.
-
Subject the reaction mixture to microwave irradiation for 3 minutes at 180 W (temperature around 60 °C).
-
After cooling, add cold water to the reaction mixture.
-
Collect the resulting precipitate by vacuum filtration.
-
Recrystallize the crude product from a mixture of n-hexane and ethyl acetate to yield 3,5-bis(2-hydroxybenzylidene)piperidin-4-one as dark red crystals.[11]
Characterization: The final product should be characterized by UV-Vis, IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Yield (%) |
| 3,5-Bis(2-hydroxybenzylidene)piperidin-4-one | C₁₉H₁₇NO₃ | 307.34 | 138 (decomp.) | 74 |
Data obtained from Molbank, 2014, M825.[11]
Caption: Claisen-Schmidt condensation workflow.
Part 3: Synthesis of Spiro-oxindoles as MDM2-p53 Inhibitors
Spiro-oxindoles are a class of compounds that have shown great promise as inhibitors of the MDM2-p53 interaction.[5] Their synthesis often involves a [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile.
Protocol 3: One-Pot Synthesis of Di-spirooxindole Analogs
Rationale: This is a one-pot, three-component reaction. Isatin and an amino acid (in this case, (2S)-octahydro-1H-indole-2-carboxylic acid) react to form an azomethine ylide in situ. This 1,3-dipole then undergoes a cycloaddition reaction with a chalcone-like dipolarophile, which is itself synthesized from a piperidin-4-one derivative. This protocol showcases a convergent and efficient way to build molecular complexity.[12]
Materials:
-
(2E,6E)-2,6-dibenzylidenecyclohexanone (or a similar chalcone derived from a piperidin-4-one)
-
Isatin (or a substituted derivative)
-
(2S)-Octahydro-1H-indole-2-carboxylic acid
-
Methanol
Procedure:
-
To a solution of the chalcone (1 equivalent) in methanol, add isatin (1 equivalent) and (2S)-octahydro-1H-indole-2-carboxylic acid (1.2 equivalents).
-
Reflux the reaction mixture for 8-12 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid with cold methanol and dry under vacuum to obtain the di-spirooxindole product. Further purification can be achieved by column chromatography if necessary.[12]
Biological Activity Data:
| Compound ID | Cancer Cell Line | IC₅₀ (µM) |
| 4b | PC3 (Prostate) | 3.7 ± 1.0 |
| 4a | HeLa (Cervical) | 7.1 ± 0.2 |
| 4l | HeLa (Cervical) | 7.2 ± 0.5 |
| 4i | MDA-MB-231 (Breast) | 7.63 ± 0.08 |
Data obtained from Molecules, 2020, 25(11), 2521.[12]
Caption: Three-component spiro-oxindole synthesis.
References
-
Sahu, S. K., Dubey, B. K., Tripathi, A. C., Koshy, M., & Saraf, S. K. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583. [Link]
- Dimmock, J. R., Kandepu, N. M., Hetherington, M., Quail, J. W., Pugazhenthi, U., Sudom, A. M., ... & Myers, T. G. (1998). Cytotoxic 3,5-bis(benzylidene)-4-piperidones and related N-acryloyl analogues. Journal of medicinal chemistry, 41(7), 1014–1026.
-
Girgis, A. S., D'Arcy, P., Aboshouk, D. R., & Bekheit, M. S. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC advances, 12(48), 31235–31270. [Link]
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El-Gamal, M. I., Abdel-Maksoud, M. S., Al-Said, M. S., Al-Dosary, M. S., Naguib, B. H., & Al-Agamy, M. H. (2021). Molecular hybridization design and synthesis of novel spirooxindole-based MDM2 inhibitors endowed with BCL2 signaling attenuation; a step towards the next generation p53 activators. Bioorganic chemistry, 114, 105129. [Link]
- Girgis, A. S., Zhao, Y., Nkosi, A., Ismail, N. S. M., & Panda, S. S. (2025).
-
Wang, Z., Zhang, Y., Li, Y., & Chen, T. (2022). Design and organocatalytic synthesis of spirooxindole–cyclopentene–isoxazole hybrids as novel MDM2–p53 inhibitors. Organic Chemistry Frontiers, 9(1), 108-114. [Link]
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Koval, A., Neganova, M. E., Tapalova, A., Brel, V., & Aleksandrova, Y. R. (2022). Terpene-Functionalized 3,5-Bis(benzylidene)-4-piperidones: Synthesis, Cytotoxicity Properties, In Silico and In Vitro Studies. Molecules, 27(19), 6567. [Link]
-
Kumar, A., Sharma, S., & Kumar, D. (2017). Newly Designed and Synthesized Curcumin Analogs with in vitro Cytotoxicity and Tubulin Polymerization Activity. ResearchGate. [Link]
-
Dimmock, J. R., Zello, G. A., Nienaber, K. H., Allen, T. M., O'Hara, K. A., & Szydlowski, J. (2024). Dimeric 3,5-Bis(benzylidene)-4-piperidones: Tumor-Selective Cytotoxicity and Structure-Activity. Semantic Scholar. [Link]
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Wessig, P., & Müller, G. (2015). Fluorinated and N-Acryloyl-Modified 3,5-Di[(E)-benzylidene]piperidin-4-one Curcuminoids for the Treatment of Pancreatic Carcinoma. Molecules, 20(8), 13625–13641. [Link]
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Girgis, A. S., & D'Arcy, P. (2020). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Molecules, 25(23), 5585. [Link]
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Kumar, A., Sharma, S., & Kumar, D. (2017). Synthesis of novel 3,5-bis(benzylidene)-4-piperidones hybrid molecules (92). ResearchGate. [Link]
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Al-Hussain, S. A., Ali, A. A., & El-Sayed, M. A. (2020). Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents. Molecules, 25(11), 2521. [Link]
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Lipson, V. V., & Gorobets, N. Y. (2009). Three-component synthesis of spirooxindoles 4a-4g. ResearchGate. [Link]
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Experimental protocol for enzyme inhibition assays using piperidine compounds
Application Note & Protocol
Experimental Protocol for Enzyme Inhibition Assays Using Piperidine Compounds
Introduction
Enzyme inhibition assays are a cornerstone of modern drug discovery and development, providing a fundamental method for identifying and characterizing novel therapeutic agents.[1][2] Enzymes are crucial protein catalysts for a vast array of physiological processes, and their dysregulation is often implicated in the pathology of numerous diseases, including cancer, metabolic disorders, and neurodegenerative conditions.[1] Consequently, molecules that can selectively modulate the activity of specific enzymes are of immense therapeutic interest.
The piperidine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in a wide range of pharmaceuticals and natural products.[3] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal framework for designing potent and selective enzyme inhibitors.[4][5][6] This application note provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on how to design, execute, and interpret enzyme inhibition assays, with a particular focus on characterizing piperidine-based compounds. The protocols herein are designed to be robust and self-validating, ensuring the generation of high-quality, reproducible data.
Core Principles of Enzyme Inhibition
A foundational understanding of enzyme kinetics is essential for designing and interpreting inhibition assays. Most enzyme-catalyzed reactions can be described by the Michaelis-Menten model, which relates the initial reaction velocity (V₀) to the substrate concentration ([S]).[7][8] The key parameters are Vmax, the maximum reaction velocity, and Km, the Michaelis constant, which is the substrate concentration at which the reaction velocity is half of Vmax.[7][9]
Enzyme inhibitors are molecules that bind to an enzyme and reduce its activity.[10] Reversible inhibitors, which bind non-covalently, are of primary interest in early-stage drug discovery and can be classified into several types based on their mechanism of action.[11][12][13]
-
Competitive Inhibition: The inhibitor binds to the active site of the free enzyme, competing with the substrate. This increases the apparent Km, but Vmax remains unchanged at saturating substrate concentrations.[11][12]
-
Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site) on the enzyme, and it can bind to both the free enzyme and the enzyme-substrate complex with equal affinity. This reduces Vmax, but Km remains unchanged.[11][12][14]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This mode of inhibition reduces both Vmax and Km.[10][11][14]
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, but with different affinities. This affects both Vmax and Km.[14]
The potency of an inhibitor is commonly quantified by two key parameters:
-
IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific assay conditions.[15][16][17] It is a practical measure of inhibitor potency but can be influenced by experimental conditions such as substrate concentration.[15][18]
-
Ki (Inhibition Constant): The dissociation constant of the enzyme-inhibitor complex. It is a more absolute measure of inhibitor potency and is independent of substrate concentration.[16]
Caption: Modes of Reversible Enzyme Inhibition.
Assay Development and Optimization
Before proceeding with inhibitor screening, it is crucial to develop a robust and optimized enzyme assay.[1] This involves several key steps:
-
Enzyme and Substrate Selection:
-
Ensure the enzyme is of high purity and activity.[18]
-
Choose a substrate that is specific for the enzyme and produces a detectable signal (e.g., colorimetric, fluorescent, or luminescent).[2] The substrate concentration used in the assay should ideally be at or below the Km value to ensure sensitivity to competitive inhibitors.[18]
-
-
Buffer and Cofactor Optimization:
-
Determination of Initial Velocity Conditions:
-
It is critical to measure the initial reaction velocity (V₀), where the rate is linear with time and enzyme concentration.[18] This is typically achieved by keeping the substrate consumption to less than 10-15%.
-
Protocol 1: Optimization of Enzyme Concentration
-
Prepare a series of dilutions of the enzyme in the assay buffer.
-
Add a saturating concentration of the substrate to each enzyme dilution.
-
Monitor the reaction progress over time (e.g., every minute for 20 minutes) using a microplate reader.
-
Plot the signal (e.g., absorbance) versus time for each enzyme concentration.
-
Select an enzyme concentration that results in a linear reaction rate for the desired assay duration.
Protocol 2: Determination of Substrate Km
-
Use the optimized enzyme concentration determined in Protocol 1.
-
Prepare a series of dilutions of the substrate in the assay buffer. A common range is 0.1x to 10x the expected Km.[18]
-
Initiate the reaction by adding the enzyme to each substrate concentration.
-
Measure the initial velocity (V₀) for each substrate concentration.
-
Plot V₀ versus substrate concentration ([S]) and fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Km and Vmax.[18] Linearized plots like the Lineweaver-Burk plot should not be used for calculating Km and Vmax from saturation experiments as they can distort the error.[18]
Experimental Protocol: IC50 Determination of a Piperidine Inhibitor
This protocol outlines a general method for determining the IC50 value of a piperidine-based compound against a target enzyme.
Materials and Reagents
-
Purified enzyme of interest
-
Specific substrate for the enzyme
-
Piperidine-based inhibitor compound
-
Assay buffer (optimized for pH and ionic strength)
-
Cofactors (if required)
-
96-well or 384-well microplates (clear, black, or white, depending on the detection method)
-
Microplate reader (e.g., spectrophotometer, fluorometer)
-
Multichannel pipettes and tips
-
DMSO (for dissolving the inhibitor)
Step-by-Step Procedure
-
Prepare Stock Solutions:
-
Dissolve the piperidine inhibitor in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Prepare a working solution of the enzyme in assay buffer at 2x the final desired concentration.
-
Prepare a working solution of the substrate in assay buffer at 2x the final desired concentration (typically at the Km value).
-
-
Serial Dilution of Inhibitor:
-
Perform a serial dilution of the inhibitor stock solution in assay buffer containing a constant percentage of DMSO (e.g., 1%) to create a range of concentrations for testing. It is recommended to use at least 10 concentrations to accurately define the dose-response curve.[18]
-
-
Assay Plate Setup:
-
Add a fixed volume of each inhibitor dilution to the wells of the microplate.
-
Include positive controls (no inhibitor, enzyme + substrate) and negative controls (no enzyme, substrate only) to determine the 100% and 0% activity levels, respectively.[20]
-
Add the 2x enzyme working solution to each well (except the negative control wells).
-
Allow the enzyme and inhibitor to pre-incubate for a specified time (e.g., 15-30 minutes) at the optimal temperature. This allows the inhibitor to bind to the enzyme before the reaction starts.
-
-
Initiate and Monitor the Reaction:
-
Start the enzymatic reaction by adding the 2x substrate working solution to all wells.
-
Immediately begin monitoring the reaction by measuring the signal (e.g., absorbance) at regular intervals using the microplate reader.
-
Caption: Workflow for IC50 Determination.
Data Analysis and Interpretation
Calculating Percent Inhibition
The initial reaction rates (slopes of the linear portion of the kinetic reads) are used to calculate the percent inhibition for each inhibitor concentration using the following formula:
% Inhibition = 100 * [1 - (Rate_inhibitor - Rate_blank) / (Rate_no_inhibitor - Rate_blank)]
Where:
-
Rate_inhibitor is the rate of the reaction in the presence of the inhibitor.
-
Rate_no_inhibitor is the rate of the reaction in the absence of the inhibitor (positive control).
-
Rate_blank is the background rate in the absence of the enzyme (negative control).
Determining the IC50 Value
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic (or sigmoidal dose-response) curve.[15][18]
Hypothetical IC50 Data for a Piperidine Inhibitor
| Inhibitor Conc. (nM) | log [Inhibitor] | % Inhibition |
| 1000 | 3.00 | 95.2 |
| 300 | 2.48 | 88.1 |
| 100 | 2.00 | 75.4 |
| 30 | 1.48 | 52.3 |
| 10 | 1.00 | 28.9 |
| 3 | 0.48 | 10.5 |
| 1 | 0.00 | 3.2 |
| 0 | - | 0.0 |
From a non-linear regression fit of this data, the IC50 value would be determined.
Protocol for Determining the Mode of Inhibition (MoA)
To understand how a piperidine compound inhibits the enzyme, it is essential to determine its mode of inhibition. This is typically done by measuring the enzyme kinetics at various substrate and inhibitor concentrations.
Experimental Procedure
-
Select a few concentrations of the piperidine inhibitor around its IC50 value (e.g., 0.5x, 1x, and 2x IC50).
-
For each inhibitor concentration (including a zero-inhibitor control), perform a substrate titration experiment as described in "Protocol 2: Determination of Substrate Km".
-
Measure the initial velocity (V₀) for each combination of substrate and inhibitor concentration.
Data Analysis using Lineweaver-Burk Plots
The Lineweaver-Burk plot, a double reciprocal plot of 1/V₀ versus 1/[S], is a useful graphical method for visualizing the mode of reversible inhibition.[7][8][9][21] The equation for the Lineweaver-Burk plot is:
1/V₀ = (Km/Vmax) * (1/[S]) + 1/Vmax
By plotting the data for each inhibitor concentration, different patterns emerge for each inhibition type:
-
Competitive Inhibition: Lines intersect at the y-axis (1/Vmax).
-
Non-competitive Inhibition: Lines intersect at the x-axis (-1/Km).
-
Uncompetitive Inhibition: Lines are parallel.
Caption: Lineweaver-Burk Plots for different inhibition types.
Hypothetical Kinetic Data for MoA Determination
| 1/[S] (µM⁻¹) | 1/V₀ (No Inhibitor) | 1/V₀ (+ Competitive Inhibitor) | 1/V₀ (+ Non-competitive Inhibitor) | 1/V₀ (+ Uncompetitive Inhibitor) |
| 0.1 | 0.25 | 0.35 | 0.40 | 0.30 |
| 0.2 | 0.40 | 0.60 | 0.65 | 0.50 |
| 0.4 | 0.70 | 1.10 | 1.15 | 0.90 |
| 0.8 | 1.30 | 2.10 | 2.15 | 1.70 |
Troubleshooting
| Problem | Potential Cause(s) | Solution(s) |
| High Well-to-Well Variability | - Pipetting errors- Incomplete mixing- Temperature gradients across the plate | - Use calibrated pipettes and consider using a master mix.[22]- Ensure thorough mixing after adding reagents.- Allow the plate to equilibrate to the assay temperature before starting the reaction. |
| No or Low Enzyme Activity | - Inactive enzyme- Incorrect buffer conditions (pH, ionic strength)- Missing cofactor | - Use a fresh aliquot of enzyme and verify its activity.- Prepare fresh buffer and confirm the pH.- Ensure all necessary cofactors are included in the assay buffer.[19] |
| Assay Signal Drifts or is Unstable | - Substrate instability- Compound precipitation- Photobleaching (fluorescent assays) | - Prepare fresh substrate solution before each experiment.- Check the solubility of the piperidine compound in the final assay buffer. The final DMSO concentration should typically be <1%.- Reduce the exposure time or excitation intensity if using a fluorescence-based assay. |
| Unexpected Inhibition | - Contaminants in the sample or buffer (e.g., salts, detergents, heavy metals)- The piperidine compound itself interferes with the detection method (e.g., auto-fluorescence). | - Perform a "spike and recovery" experiment to check for inhibition from the sample matrix.- Run a control with the compound in the absence of the enzyme to check for signal interference. |
Conclusion
This application note provides a comprehensive framework for conducting robust and reliable enzyme inhibition assays for the characterization of piperidine-based compounds. By following the detailed protocols for assay optimization, IC50 determination, and mode of action studies, researchers can generate high-quality data to guide their drug discovery efforts. Adherence to these best practices will ensure the accurate assessment of the inhibitory potential of novel piperidine compounds and facilitate their development into next-generation therapeutics.
References
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Lineweaver-Burk Plot Explained: Definition, Examples, Practice & Video Lessons. Pearson. (2022-07-22). [Link]
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Basics of Enzymatic Assays for HTS. Assay Guidance Manual - NCBI Bookshelf - NIH. (2012-05-01). [Link]
-
A standard operating procedure for an enzymatic activity inhibition assay. PubMed. (2021-04-16). [Link]
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Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. PubMed. (2024-08-23). [Link]
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IC50. Wikipedia. [Link]
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Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. (2023-11-28). [Link]
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Lineweaver-Burk Plot Explained. YouTube. (2023-02-27). [Link]
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Piperidine amides as 11beta-hydroxysteroid dehydrogenase type 1 inhibitors. PubMed. [Link]
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Lineweaver-Burk Plot. ChemTalk. [Link]
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IC50 Determination. edX. [Link]
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Lineweaver Burk Plots – MCAT Biochemistry. MedSchoolCoach. [Link]
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Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). PubMed. (2014-12-01). [Link]
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Mechanism of Action Assays for Enzymes. Assay Guidance Manual - NCBI Bookshelf - NIH. (2012-05-01). [Link]
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Enzyme Inhibition. Chemistry LibreTexts. (2025-09-04). [Link]
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Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega - ACS Publications. (2023-10-03). [Link]
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How to Perform a Standard Enzyme Activity Assay? Patsnap Synapse. (2025-05-09). [Link]
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Benzothiophene piperazine and piperidine urea inhibitors of fatty acid amide hydrolase (FAAH). PubMed. [Link]
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Enzyme Inhibition. BYJU'S. [Link]
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Characterization of Tunable Piperidine and Piperazine Carbamates as Inhibitors of Endocannabinoid Hydrolases. Request PDF - ResearchGate. (2025-08-09). [Link]
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Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PMC - NIH. [Link]
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Application Notes and Protocols for Nucleophilic Substitution Reactions on the Piperidine Ring
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in medicinal chemistry, present in a significant number of pharmaceuticals and bioactive natural products.[1][2][3] Its saturated, six-membered heterocyclic structure allows for three-dimensional diversity, influencing the potency, selectivity, and pharmacokinetic properties of drug candidates. The ability to strategically modify the piperidine ring through nucleophilic substitution reactions is therefore a critical skill for chemists in drug discovery. This guide provides an in-depth exploration of key protocols for the functionalization of the piperidine ring, focusing on both substitutions at the nitrogen atom and, more complexly, at the carbon framework. We will delve into the causality behind experimental choices, offering field-proven insights to ensure robust and reproducible outcomes.
N-Functionalization: Modifying the Gateway to Bioactivity
The nitrogen atom of the piperidine ring is the most common site for nucleophilic substitution, acting as a gateway for introducing a vast array of substituents. These modifications can profoundly impact a molecule's basicity, lipophilicity, and ability to form key interactions with biological targets.
N-Alkylation: Building Molecular Complexity
Direct N-alkylation is a fundamental transformation for elaborating the piperidine core. Two primary, reliable methods are direct alkylation with electrophiles and reductive amination.
This classic SN2 reaction involves the piperidine nitrogen acting as a nucleophile to displace a leaving group from an alkyl halide. The choice of base and solvent is critical to modulate reactivity and prevent side reactions, such as over-alkylation to form quaternary ammonium salts.[4]
Causality in Experimental Design:
-
Base Selection: A moderately weak base like potassium carbonate (K₂CO₃) is often sufficient to neutralize the proton generated on the nitrogen after alkylation, driving the reaction to completion. For less reactive alkyl halides or when a faster reaction is desired, a stronger, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA or Hünig's base) can be employed.[4] The use of very strong bases like sodium hydride (NaH) can be effective but requires strictly anhydrous conditions to prevent quenching.[4]
-
Solvent Choice: Polar aprotic solvents such as acetonitrile (MeCN) or dimethylformamide (DMF) are ideal as they can dissolve the reactants and facilitate the SN2 mechanism without solvating the nucleophile as strongly as protic solvents would.[4]
-
Preventing Over-alkylation: The formation of a quaternary ammonium salt can be a significant side reaction if an excess of the alkyl halide is used or if the newly formed tertiary amine is more nucleophilic than the starting piperidine.[4] This can be mitigated by slowly adding the alkylating agent to a solution where the piperidine is in excess.[4]
Protocol 1: General Procedure for N-Alkylation with an Alkyl Halide using K₂CO₃
-
To a round-bottom flask containing a magnetic stir bar, add the piperidine derivative (1.0 equivalent).
-
Dissolve the piperidine in a suitable solvent such as anhydrous DMF or acetonitrile.
-
Add finely powdered, anhydrous potassium carbonate (1.5–2.0 equivalents).
-
Stir the suspension at room temperature.
-
Slowly add the alkyl halide (1.1–1.2 equivalents) to the mixture. For highly reactive alkyl halides, consider cooling the mixture to 0 °C before addition.
-
Stir the reaction at room temperature or heat to 50–70 °C, depending on the reactivity of the alkyl halide, and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between a suitable organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the pure N-alkylated piperidine.
Reductive amination is a powerful and often preferred method for N-alkylation, particularly for introducing more complex alkyl groups. It proceeds via the formation of an iminium ion from the reaction of the piperidine with an aldehyde or ketone, which is then reduced in situ to the corresponding tertiary amine. This method is highly efficient and less prone to over-alkylation.
Causality in Experimental Design:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent, ideal for this transformation. It is less reactive than sodium borohydride (NaBH₄) and will preferentially reduce the iminium ion in the presence of the unreacted aldehyde or ketone, minimizing the reduction of the carbonyl starting material.
-
Solvent: Dichloromethane (DCM) is a common solvent for this reaction as it is relatively non-polar and effectively dissolves the reactants and intermediates.
Protocol 2: N-Alkylation of a Piperidine Derivative via Reductive Amination
-
To a stirred solution of the piperidine derivative (1.0 equivalent) in anhydrous dichloromethane (DCM) at room temperature, add the desired aldehyde or ketone (1.1 equivalents).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes.
-
Continue stirring the reaction mixture at room temperature for 12–16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to afford the pure N-alkylated piperidine.
Workflow for N-Alkylation Strategies
Caption: Comparative workflow for major N-alkylation methods on the piperidine ring.
N-Arylation: The Buchwald-Hartwig Amination
The formation of a bond between the piperidine nitrogen and an aromatic ring is a crucial transformation in the synthesis of many pharmaceuticals. The palladium-catalyzed Buchwald-Hartwig amination is the preeminent method for achieving this.[5][6] This cross-coupling reaction allows for the coupling of piperidines with a wide variety of aryl halides and pseudo-halides.
Causality in Experimental Design:
-
Catalyst System: The success of the Buchwald-Hartwig reaction hinges on the combination of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos). These ligands facilitate the key steps of the catalytic cycle: oxidative addition, amine coordination, deprotonation, and reductive elimination. The use of pre-formed, air-stable "precatalysts" that already contain the palladium and ligand can lead to more consistent results.[6]
-
Base: A strong, non-nucleophilic base is required to deprotonate the piperidine, making it a more potent nucleophile, and to facilitate the formation of the palladium-amide intermediate. Sodium tert-butoxide (NaOtBu) is the most commonly used base for this purpose.[6]
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. Therefore, it is critical to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents.
Protocol 3: Buchwald-Hartwig N-Arylation of Piperidine with an Aryl Bromide [6][7]
-
To a Schlenk flask or a vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equivalent), the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), and the phosphine ligand if not using a precatalyst (e.g., XPhos, 2-4 mol%).
-
Add sodium tert-butoxide (1.4 equivalents).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the piperidine derivative (1.2 equivalents) followed by the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with a suitable organic solvent like ethyl acetate.
-
Filter the mixture through a pad of celite to remove palladium residues and inorganic salts, washing the pad with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the pure N-arylpiperidine.
| Parameter | Direct N-Alkylation | Reductive Amination | Buchwald-Hartwig N-Arylation |
| Electrophile | Alkyl Halide | Aldehyde/Ketone | Aryl Halide/Triflate |
| Key Reagents | Base (K₂CO₃, DIPEA) | Reducing Agent (NaBH(OAc)₃) | Pd Catalyst, Ligand, Base (NaOtBu) |
| Common Solvents | DMF, MeCN | DCM, DCE | Toluene, Dioxane |
| Key Advantage | Simple, readily available reagents | High selectivity, mild conditions | Forms challenging C(sp²)-N bonds |
| Key Challenge | Potential for over-alkylation | Requires carbonyl compound | Air-sensitive catalyst, cost |
Table 1: Comparison of Key N-Functionalization Protocols.
C-Functionalization: Accessing Untapped Chemical Space
While N-functionalization is well-established, the selective nucleophilic substitution at the carbon atoms of the piperidine ring is a more formidable challenge due to the unactivated nature of C-H bonds.[8] Modern synthetic methods, however, have opened new avenues for achieving this transformation, providing access to novel, highly substituted piperidine analogs.
Directed C-H Functionalization
Palladium and rhodium-catalyzed C-H functionalization strategies have emerged as powerful tools for the site-selective introduction of substituents onto the piperidine ring.[8][9][10][11] These reactions typically employ a directing group, often an amide or a similar coordinating moiety attached to the piperidine nitrogen, to position the metal catalyst in proximity to a specific C-H bond.
Causality in Experimental Design:
-
Regioselectivity: The position of functionalization (C2, C3, or C4) can be controlled by the choice of catalyst, ligand, and the nature of the directing/protecting group on the nitrogen.[9][10] For instance, the electronic preference is for the C2 position due to stabilization of a positive charge buildup by the nitrogen.[9] However, steric hindrance from a bulky N-protecting group or a specifically designed catalyst can override this preference and direct functionalization to the C4 position.[9] Functionalization at the C3 position is electronically disfavored and often requires more specialized, indirect approaches.[9]
-
Stereoselectivity: In chiral piperidines, the directing group can control the stereochemical outcome of the C-H functionalization, leading to the formation of specific diastereomers.[12]
Conceptual Diagram of Directed C-H Functionalization
Caption: Logic of directed C-H functionalization for regioselective substitution.
Protocol 4: Palladium-Catalyzed C4-Arylation of an N-Boc-Piperidine Derivative (Conceptual protocol based on literature[8][11][12])
Note: This is a representative protocol and requires optimization for specific substrates.
-
Synthesize the piperidine substrate bearing a suitable directing group (e.g., an 8-aminoquinoline amide) at the C3 position.[12]
-
In a glovebox, charge a vial with the directed piperidine substrate (1.0 equivalent), Pd(OAc)₂ (10 mol%), and a suitable base such as K₂CO₃ (2.0 equivalents).[12]
-
Add the aryl iodide (1.5 equivalents).
-
Add an anhydrous, degassed solvent (e.g., toluene).
-
Seal the vial and heat to 100-130 °C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through celite.
-
Concentrate the filtrate and purify by silica gel chromatography to isolate the C4-arylated product.
-
Perform subsequent chemical steps to remove the directing group to yield the desired 3,4-disubstituted piperidine.[12]
Conclusion
The nucleophilic functionalization of the piperidine ring is a versatile and indispensable tool in modern drug discovery. While traditional N-alkylation and N-arylation methods provide a robust foundation for modifying the scaffold, the advent of catalytic C-H functionalization techniques has dramatically expanded the accessible chemical space. Understanding the principles behind the selection of catalysts, reagents, and reaction conditions, as detailed in these protocols, empowers researchers to design and synthesize novel piperidine-based molecules with tailored properties, accelerating the journey from lead identification to clinical candidates.
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Application Note: Strategic Synthesis of Novel Kinase Inhibitors Utilizing a Piperidin-4-one Scaffold
Introduction: The Central Role of Kinase Inhibitors and the Piperidin-4-one Scaffold
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, most notably cancer. This has positioned them as one of the most critical classes of drug targets in modern medicine. The development of small molecule kinase inhibitors that target the ATP-binding site has revolutionized treatment paradigms in oncology and beyond.
A key strategy in medicinal chemistry is the use of "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets with high affinity. The piperidin-4-one nucleus has emerged as such a scaffold, demonstrating remarkable versatility as a template for the synthesis of potent and selective kinase inhibitors.[1][2] Its prevalence in a wide array of biologically active compounds stems from its synthetic tractability and its inherent structural features that facilitate crucial interactions within the kinase active site.[3] The piperidine ring offers a three-dimensional structure that can be tailored to optimize binding, while the nitrogen atom and adjacent carbonyl group provide key points for functionalization.[4]
This technical guide provides a comprehensive overview of the rationale, synthetic strategies, and analytical protocols for the laboratory-scale synthesis of novel kinase inhibitors based on the piperidin-4-one scaffold. We will delve into the causality behind experimental choices, provide detailed step-by-step methodologies, and outline the subsequent characterization and preliminary biological evaluation.
Rationale for the Piperidin-4-one Pharmacophore
The utility of the piperidin-4-one scaffold is rooted in its stereoelectronic properties and its capacity for extensive chemical modification. This framework serves as a versatile chassis upon which the critical pharmacophoric elements of a kinase inhibitor can be precisely arranged.
-
Hinge-Binding Interactions: The piperidine nitrogen, once functionalized with an appropriate aromatic heterocycle (e.g., pyrrolopyrimidine, pyrazole), can act as a hydrogen bond acceptor or donor, anchoring the inhibitor to the "hinge region" of the kinase ATP-binding pocket. This interaction is a hallmark of many potent Type I kinase inhibitors.
-
Vectorial Exploration of Chemical Space: The C3 and C5 positions of the piperidin-4-one ring provide vectors for introducing substituents that can probe deeper into the ATP-binding site, targeting hydrophobic pockets or forming additional hydrogen bonds to enhance potency and selectivity.[5]
-
Modulation of Physicochemical Properties: The piperidine moiety itself influences the compound's overall properties. It can enhance aqueous solubility compared to purely carbocyclic systems and provides a basic handle that can be critical for formulation and pharmacokinetic (ADME) profiles.[3][4]
Below is a generalized structure illustrating how the piperidin-4-one core is elaborated into a functional kinase inhibitor.
Caption: General pharmacophore model for a piperidin-4-one based kinase inhibitor.
Synthetic Workflow: From Core Synthesis to Final Compound
The synthesis of piperidin-4-one based kinase inhibitors is a multi-step process that begins with the construction of the core heterocycle, followed by sequential functionalization. The following workflow represents a robust and adaptable strategy for generating a library of diverse analogs.
Caption: Overall synthetic workflow for piperidin-4-one based kinase inhibitors.
Protocol 1: Synthesis of the Piperidin-4-one Core via Mannich Reaction
The Mannich reaction is a classic and efficient one-pot method for synthesizing substituted piperidin-4-ones.[6][7] It involves the condensation of an enolizable ketone, a non-enolizable aldehyde, and an amine source.
Materials:
-
Ethyl methyl ketone (1.1 eq)
-
Substituted benzaldehyde (2.0 eq)
-
Ammonium acetate (1.0 eq)
-
Ethanol (solvent)
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
To a round-bottom flask charged with ethanol, add the substituted benzaldehyde (2.0 eq) and ethyl methyl ketone (1.1 eq).
-
Add ammonium acetate (1.0 eq) to the mixture. The causality here is that ammonium acetate serves as the in-situ source of ammonia, the primary amine required for the cyclization.
-
Heat the reaction mixture to reflux (approx. 80 °C) with vigorous stirring for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the solid product by vacuum filtration, washing with cold ethanol.
-
The crude product can be purified by recrystallization from ethanol to yield the desired 3-methyl-2,6-diarylpiperidin-4-one.
Protocol 2: N-Arylation via SNAr Reaction
This step attaches the crucial hinge-binding moiety. A nucleophilic aromatic substitution (SNAr) reaction is effective when using an electron-deficient heteroaryl chloride.
Materials:
-
Substituted Piperidin-4-one from Protocol 1 (1.0 eq)
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.1 eq)
-
Diisopropylethylamine (DIPEA) (3.0 eq)
-
N-Methyl-2-pyrrolidone (NMP) (solvent)
-
Schlenk flask, nitrogen/argon line
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the piperidin-4-one (1.0 eq) and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.1 eq).
-
Add anhydrous NMP via syringe. The choice of a high-boiling polar aprotic solvent like NMP is critical to facilitate the SNAr reaction, which often requires elevated temperatures.
-
Add DIPEA (3.0 eq) to the mixture. DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, driving it to completion.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
After cooling, dilute the reaction mixture with water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the N-arylated piperidin-4-one.
Analytical Characterization and Data Presentation
Rigorous characterization is essential to confirm the structure and purity of the synthesized inhibitors before biological testing.
-
Structural Confirmation:
-
¹H and ¹³C NMR: Provides detailed information about the chemical structure, connectivity, and stereochemistry of the molecule.
-
High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition and exact molecular weight.
-
-
Purity Assessment:
-
HPLC: Used to determine the purity of the final compound, which should typically be >95% for biological assays.[8]
-
Data Presentation: Quantitative data from synthesis and biological evaluation should be summarized in tables for clarity and ease of comparison.
Table 1: Synthesis and Biological Activity of Piperidin-4-one Analogs
| Compound ID | R¹ Group | R² Group | Yield (%) | Purity (HPLC, %) | Target Kinase IC₅₀ (nM) | Off-Target Kinase IC₅₀ (nM) |
| INH-001 | H | H | 45 | >98 | 150 | >1000 |
| INH-002 | 4-F | H | 52 | >99 | 25 | 850 |
| INH-003 | H | 3-Cl | 48 | >97 | 98 | >1000 |
| INH-004 | 4-F | 3-Cl | 55 | >98 | 8 | 620 |
This table presents hypothetical data for illustrative purposes.
Biological Evaluation Protocols
Once synthesized and purified, the compounds must be evaluated for their ability to inhibit the target kinase.
Protocol 3: In Vitro Kinase Inhibition Assay (Radiometric)
A radiometric filter binding assay is a gold-standard method for directly measuring kinase activity and inhibition.
Principle: The assay measures the transfer of a radiolabeled phosphate ([γ-³³P]) from ATP to a specific substrate peptide by the target kinase. The amount of incorporated radioactivity is proportional to kinase activity. Inhibitors will reduce this signal.
Materials:
-
Purified recombinant target kinase
-
Specific substrate peptide (e.g., Crosstide for Akt)
-
[γ-³³P]ATP
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA)
-
Test compounds (serially diluted in DMSO)
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, substrate peptide, and purified kinase.
-
Add the test compound at various concentrations (typically a 10-point, 3-fold serial dilution). Include DMSO-only (0% inhibition) and a known potent inhibitor (100% inhibition) as controls.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction at 30 °C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated peptide will bind to the filter, while unincorporated [γ-³³P]ATP will not.
-
Wash the plate multiple times with phosphoric acid to remove unbound radioactivity.
-
Add scintillation fluid to each well and quantify the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Structure-Activity Relationship (SAR) and Pathway Context
The data generated from a library of analogs (as in Table 1) allows for the elucidation of the structure-activity relationship (SAR).[9][10] For instance, the hypothetical data suggests that a fluorine at the R¹ position and a chlorine at the R² position (INH-004) are beneficial for potency against the target kinase. This insight guides the next round of synthesis to further optimize the lead compound.
Understanding the compound's effect within the broader signaling context is crucial.
Caption: Simplified MAPK signaling pathway showing inhibition by a hypothetical RAF inhibitor.
Conclusion
The piperidin-4-one scaffold represents a highly fruitful starting point for the design and synthesis of novel kinase inhibitors. Its synthetic accessibility, combined with its favorable structural and physicochemical properties, allows for the systematic exploration of chemical space to develop potent and selective drug candidates. The protocols and strategies outlined in this guide provide a robust framework for researchers in medicinal chemistry and drug development to construct libraries of piperidin-4-one derivatives for screening and lead optimization. Through iterative cycles of synthesis, biological evaluation, and SAR analysis, this privileged scaffold will undoubtedly continue to yield promising new therapeutic agents.
References
-
Piperidin-4-one: the potential pharmacophore. PubMed, National Center for Biotechnology Information. [Link]
-
An Overview of Analytical and Bioanalytical Techniques for the determination of Tyrosine Kinase Inhibitors. Research Journal of Pharmacy and Technology. [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. National Center for Biotechnology Information. [Link]
-
Piperidin-4-one: The Potential Pharmacophore | Request PDF. ResearchGate. [Link]
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Characterisation of kinase-selective inhibitors by chemical proteomics. PubMed, National Center for Biotechnology Information. [Link]
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Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Royal Society of Chemistry. [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
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Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant. National Center for Biotechnology Information. [Link]
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Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal. [Link]
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Computational methods for analysis and inference of kinase/inhibitor relationships. National Center for Biotechnology Information. [Link]
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Development of a Synthesis of Kinase Inhibitor AKN028. ACS Publications. [Link]
-
Structure–activity relationship of piperidine derivatives with... ResearchGate. [Link]
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Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters. [Link]
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Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed, National Center for Biotechnology Information. [Link]
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Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent | Request PDF. ResearchGate. [Link]
-
Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Center for Biotechnology Information. [Link]
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Techniques for creating a library of 1-(Piperidine-4-carbonyl)piperidin-4-one derivatives
An Application Note and Protocol from the Office of the Senior Application Scientist
Topic: High-Throughput Synthesis of 1-(Piperidine-4-carbonyl)piperidin-4-one Derivatives: A Modular Approach for Chemical Library Generation
Audience: Researchers, scientists, and drug development professionals.
Abstract
The piperidone structural motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2] This application note provides a comprehensive guide to the synthesis of a versatile library based on the 1-(piperidine-4-carbonyl)piperidin-4-one core structure. We present a robust and modular synthetic strategy, beginning with the preparation of key protected intermediates, followed by a detailed protocol for the core amide coupling reaction. Crucially, we detail field-proven techniques for subsequent library diversification, including reductive amination and multicomponent reactions. The protocols are designed to be self-validating, with explanations for critical experimental choices and detailed analytical characterization checkpoints. This guide is intended to empower researchers to efficiently generate diverse compound libraries for screening and lead optimization programs.
Introduction: The Piperidone Scaffold in Drug Discovery
The piperidine ring is a ubiquitous structural feature in natural products and pharmaceuticals, valued for its favorable physicochemical properties, including metabolic stability and the ability to modulate lipophilicity.[3] When incorporating a ketone, the resulting piperidone scaffold offers a rich platform for chemical modification. Specifically, the 1-(piperidine-4-carbonyl)piperidin-4-one core links two valuable pharmacophoric units via a stable amide bond, presenting multiple vectors for diversification. The ketone moiety serves as a handle for reactions like reductive amination, while the secondary amine of the second piperidine ring (after deprotection) allows for further acylation or alkylation. This modularity makes the scaffold ideal for combinatorial library synthesis.[4]
This guide details a strategic workflow for constructing and diversifying this core structure, emphasizing the use of protecting groups to ensure regioselectivity and high yields.
Strategic Overview of the Synthetic Workflow
The overall strategy is a multi-stage process designed for modularity, allowing for the introduction of diversity at different stages. The workflow involves:
-
Preparation of Protected Intermediates: Synthesis of N-Boc-piperidine-4-carboxylic acid and the use of commercially available N-Boc-4-piperidone. The tert-butoxycarbonyl (Boc) group is chosen for its stability in various reaction conditions and its clean, facile removal under acidic conditions.[5]
-
Core Scaffold Assembly: An amide coupling reaction between the two protected piperidine units to form the central bicyclic structure.
-
Deprotection: Removal of the Boc groups to expose the secondary amines for further functionalization or to yield the final parent compound.
-
Library Diversification: Application of high-throughput chemical reactions to the core scaffold to generate a library of derivatives.
Caption: Overall workflow for library synthesis.
Core Scaffold Synthesis: The Amide Coupling Reaction
The cornerstone of this synthesis is the formation of the amide bond between N-Boc-piperidine-4-carboxylic acid and a suitable piperidin-4-one derivative. To achieve high yields and minimize side reactions, particularly racemization, modern coupling reagents are employed.[6]
Causality of Reagent Choice:
-
Coupling Reagents: Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate.[7][8] However, this intermediate can be unstable.
-
Additives: To improve efficiency and suppress side reactions, additives are crucial.
-
HOBt (Hydroxybenzotriazole): HOBt traps the O-acylisourea intermediate to form an HOBt-ester, which is more stable and less prone to racemization.
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): This is a highly efficient aminium-based coupling reagent that reacts with the carboxylate to form a reactive OAt-active ester, which rapidly reacts with the amine component.
-
-
Base: A non-nucleophilic base, such as Diisopropylethylamine (DIPEA), is required to neutralize the hydrochloride salt of the amine (if used) and to facilitate the reaction.
Caption: Mechanism of EDC/HOBt-mediated amide coupling.
Library Generation Techniques
With the core scaffold in hand, the next phase is diversification. The choice of technique depends on the desired structural modifications.
Reductive Amination of the Ketone
Reductive amination is a powerful and reliable method for converting the ketone functionality into a diverse range of secondary or tertiary amines.[9][10] The reaction proceeds in two steps: the formation of an iminium ion intermediate followed by its reduction.
Causality of Reagent Choice:
-
Reducing Agents: Sodium triacetoxyborohydride (STAB) is often the reagent of choice. It is milder than other hydrides like sodium cyanoborohydride, is non-toxic, and does not reduce the ketone starting material in the absence of an amine. This allows for a one-pot procedure where the ketone, amine, and reducing agent are mixed together.
Caption: Reductive amination workflow for library diversification.
Ugi Four-Component Reaction (U-4CR)
For maximum complexity in a single step, the Ugi multicomponent reaction is unparalleled.[11] It combines an amine, a ketone (or aldehyde), a carboxylic acid, and an isocyanide to produce a peptide-like bis-amide product.[12] In this context, a piperidone can serve as the ketone component, allowing for the rapid assembly of highly complex and diverse structures.[4][13] This is particularly efficient for generating large libraries for high-throughput screening.
| Component | Role | Library Diversity Source |
| Piperidin-4-one | Ketone | The core scaffold itself can be varied. |
| Amine (R¹-NH₂) | Amine | A wide variety of primary amines can be used. |
| Carboxylic Acid (R²-COOH) | Acid | A diverse set of carboxylic acids can be employed. |
| Isocyanide (R³-NC) | Isocyanide | Various isocyanides introduce further diversity. |
Analytical Characterization
Confirming the structure at each stage is critical. Standard analytical techniques should be employed.
-
¹H NMR: The proton NMR spectrum should be used to confirm the formation of the amide bond. A characteristic downfield shift of the protons adjacent to the nitrogen in the piperidin-4-one ring is expected upon acylation. For the final product, look for the disappearance of the Boc group's signal (a sharp singlet around 1.5 ppm).[14]
-
¹³C NMR: The carbon NMR will show a new carbonyl signal for the amide bond (typically ~165-175 ppm) and the disappearance of the carboxylic acid carbonyl (~170-180 ppm). The ketone carbonyl will also be present (~205-210 ppm).[15]
-
Mass Spectrometry (MS): ESI-MS should be used to confirm the molecular weight of the intermediates and final products.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis of N-Boc-piperidine-4-carboxylic acid
-
Rationale: This protocol protects the piperidine nitrogen with a Boc group, preventing it from interfering in the subsequent amide coupling step.[16]
-
Materials:
-
Piperidine-4-carboxylic acid (1.0 equiv)
-
1N Sodium Hydroxide (NaOH) solution
-
tert-Butanol (t-BuOH)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)
-
10% Hydrochloric Acid (HCl)
-
Water (deionized)
-
-
Procedure:
-
To a round-bottom flask, add piperidine-4-carboxylic acid (e.g., 7.0 g, 54.2 mmol).
-
Add 1N NaOH solution (65 mL) and t-butanol (65 mL). Cool the mixture to 0 °C in an ice bath with stirring.
-
Slowly add di-tert-butyl dicarbonate (13.0 g, 59.6 mmol) over 30 minutes, ensuring the temperature remains below 10 °C.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature overnight.
-
Concentrate the solution under reduced pressure to approximately half its original volume.
-
Cool the concentrated solution in an ice bath and acidify to pH 2-3 by slowly adding 10% HCl. A white solid will precipitate.
-
Filter the white solid, wash thoroughly with cold water, and dry under vacuum to yield N-Boc-piperidine-4-carboxylic acid.[1]
-
Protocol 2: Core Amide Coupling (HATU-mediated)
-
Rationale: This protocol uses the highly efficient HATU coupling reagent to form the central amide bond with minimal side products.
-
Materials:
-
N-Boc-piperidine-4-carboxylic acid (1.0 equiv)
-
1-Boc-4-piperidone (1.0 equiv)
-
HATU (1.1 equiv)
-
Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc), Saturated Sodium Bicarbonate (NaHCO₃), Brine
-
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve N-Boc-piperidine-4-carboxylic acid (e.g., 2.29 g, 10 mmol) in anhydrous DMF (50 mL).
-
Add 1-Boc-4-piperidone (1.99 g, 10 mmol), followed by HATU (4.18 g, 11 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIPEA (5.2 mL, 30 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water (200 mL) and extract with Ethyl Acetate (3 x 100 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of hexane/ethyl acetate) to obtain the protected scaffold.
-
Protocol 3: N-Boc Deprotection
-
Rationale: This step removes the Boc protecting groups to reveal the secondary amines, yielding the core scaffold ready for diversification or as the final product. 4M HCl in dioxane is a standard and effective method.
-
Materials:
-
Protected Scaffold (from Protocol 2) (1.0 equiv)
-
4M HCl in 1,4-Dioxane
-
Diethyl ether
-
-
Procedure:
-
Dissolve the protected scaffold (e.g., 4.1 g, 10 mmol) in a minimal amount of methanol or DCM and place it in a round-bottom flask.
-
Add 4M HCl in dioxane (e.g., 50 mL, 20 equiv) at room temperature.
-
Stir the mixture for 1-3 hours. The deprotected product, as a hydrochloride salt, will often precipitate. Monitor completion by TLC or LC-MS.
-
Upon completion, add diethyl ether to the mixture to enhance precipitation.
-
Filter the resulting solid, wash with diethyl ether, and dry under vacuum to yield 1-(piperidine-4-carbonyl)piperidin-4-one as its dihydrochloride salt.
-
Expected Yield: Quantitative.
-
Protocol 4: Library Derivatization via Reductive Amination
-
Rationale: This one-pot protocol uses STAB to efficiently create a library of N-substituted derivatives from the core scaffold's ketone.
-
Materials:
-
Core Scaffold Dihydrochloride Salt (from Protocol 3) (1.0 equiv)
-
Diverse set of primary amines (R-NH₂) (1.1 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
Triethylamine (TEA) (2.2 equiv, to neutralize the HCl salt)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
-
Procedure (for a single library member):
-
In a vial, suspend the core scaffold dihydrochloride salt (e.g., 0.28 g, 1.0 mmol) in DCE (10 mL).
-
Add triethylamine (0.31 mL, 2.2 mmol) and stir for 10 minutes to form the free base.
-
Add the desired primary amine (1.1 mmol).
-
Add sodium triacetoxyborohydride (0.32 g, 1.5 mmol) in one portion.
-
Seal the vial and stir the reaction mixture at room temperature for 12-24 hours.
-
Quench the reaction by adding saturated NaHCO₃ solution.
-
Extract with DCM, dry the organic layer over Na₂SO₄, and concentrate.
-
Purify via column chromatography or preparative HPLC to yield the final derivative.
-
References
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
- Recent advances in piperidones as privileged scaffolds for drug discovery and development. (2026). Medicinal Chemistry Research.
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Boc-Piperidine-4-carboxylic Acid: Synthesis, Properties, and Industrial Applications. Retrieved January 19, 2026, from [Link]
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Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine.
- Benchchem. (n.d.). Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
- Benchchem. (n.d.). Application Notes and Protocols for N-Boc Deprotection of Piperidine Derivatives.
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating Synthesis: The Protective Role of N-Boc-4-piperidone in Complex Chemical Routes. Retrieved January 19, 2026, from [Link]
- Benchchem. (n.d.). troubleshooting common problems in 4-piperidinecarboxamide reactions.
- Arulraj, R., et al. (2021).
- Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. J. Soc. Ouest-Afr. Chim.
- Fettes, A., & Carreira, E. M. (2006). Highly enantioselective access to primary propargylamines: 4-piperidinone as a convenient protecting group. Organic Letters.
- Brea, R. J., et al. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules.
-
Aapptec. (n.d.). N-Terminal Deprotection; Boc removal. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Ugi reaction for the synthesis of 4-aminopiperidine-4-carboxylic acid derivatives. Application to the synthesis of carfentanil and remifentanil. Retrieved January 19, 2026, from [Link]
- Sharma, P., et al. (2021). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules.
-
Organic Chemistry Portal. (n.d.). Ugi Reaction. Retrieved January 19, 2026, from [Link]
-
DTIC. (n.d.). Piperidine Synthesis. Retrieved January 19, 2026, from [Link]
- Gunda, P., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters.
-
ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.
-
Organic Syntheses. (n.d.). Procedure. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Complete assignment of the 1H and 13C NMR spectra of some N-benzyl-(piperidin or pyrrolidin)-purines. Retrieved January 19, 2026, from [Link]
-
YouTube. (2024). Preparation of Piperidines, Part 3: Substituted at Position 4. Retrieved January 19, 2026, from [Link]
-
Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved January 19, 2026, from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved January 19, 2026, from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved January 19, 2026, from [Link]
-
RSC Publishing. (n.d.). One-pot reductive amination of carbonyl compounds and nitro compounds via Ir-catalyzed transfer hydrogenation. Retrieved January 19, 2026, from [Link]
-
Semantic Scholar. (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Intramolecular reductive amination for the preparation of piperazines. Retrieved January 19, 2026, from [Link]
-
MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Scope of the synthesis of pyrrolidinones by reductive amination of.... Retrieved January 19, 2026, from [Link]
-
PubMed. (n.d.). Piperidin-4-one: the potential pharmacophore. Retrieved January 19, 2026, from [Link]
-
Asian Journal of Chemistry. (2020). Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent. Retrieved January 19, 2026, from [Link]
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Application Notes and Protocols for In Vitro Antimicrobial Susceptibility Testing of Novel Piperidine Compounds
Introduction: The Imperative for Novel Antimicrobial Agents and the Promise of Piperidine Scaffolds
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent antimicrobial activity.[1][2] Piperidine and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide array of biological activities, including antimicrobial effects.[3] The versatility of the piperidine ring allows for extensive chemical modification, offering a rich avenue for the design of novel antimicrobial agents that can overcome existing resistance mechanisms.[4][5]
Effective preclinical evaluation of these novel piperidine compounds hinges on robust and standardized in vitro antimicrobial susceptibility testing (AST). These assays are fundamental to determining a compound's spectrum of activity, potency, and bactericidal or bacteriostatic nature.[6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the setup and execution of key in vitro assays to rigorously evaluate the antimicrobial properties of novel piperidine compounds. The protocols herein are grounded in established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data integrity and reproducibility.[7][8][9][10]
Foundational Assays in Antimicrobial Susceptibility Testing
The preliminary assessment of a novel antimicrobial agent typically involves a tiered approach, starting with the determination of its minimum inhibitory concentration (MIC), followed by an evaluation of its cidal activity through the minimum bactericidal concentration (MBC) and time-kill kinetic assays.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1] This assay is a cornerstone of antimicrobial susceptibility testing due to its efficiency and the quantitative nature of its results.[10]
Principle of the Method: This assay involves challenging a standardized bacterial inoculum with serial dilutions of the piperidine compound in a liquid growth medium within a 96-well microtiter plate.[11] The MIC is determined following a specified incubation period by identifying the lowest concentration of the compound that prevents visible turbidity.
Experimental Protocol: Broth Microdilution
Materials:
-
Novel piperidine compound stock solution of known concentration (typically in DMSO).
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well microtiter plates.
-
0.5 McFarland turbidity standard.
-
Spectrophotometer.
-
Sterile saline or phosphate-buffered saline (PBS).
-
Micropipettes and sterile tips.
-
Incubator (35-37°C).
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum:
-
Aseptically select 3-5 well-isolated colonies of the test microorganism from a fresh (18-24 hours) agar plate.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Compound Dilutions:
-
Create a series of two-fold serial dilutions of the piperidine compound in CAMHB directly in the 96-well plate.
-
The typical final volume in each well is 100 µL.
-
Ensure the concentration range tested is appropriate to determine the MIC of the compound. A common starting range is 0.5 to 64 µg/mL.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (wells with bacteria and broth but no compound) and a negative control (wells with broth only).
-
Seal the plate and incubate at 35-37°C for 16-20 hours for most aerobic bacteria.
-
-
Determination of MIC:
-
Following incubation, visually inspect the plate for turbidity.
-
The MIC is the lowest concentration of the piperidine compound at which there is no visible growth.[1] This can also be determined by measuring the optical density at 600 nm (OD₆₀₀) with a microplate reader.
-
Data Presentation: MIC of a Novel Piperidine Compound
| Test Microorganism | Gram Stain | Piperidine Compound Concentration (µg/mL) | Positive Control (Antibiotic) | MIC (µg/mL) of Piperidine Compound | MIC (µg/mL) of Positive Control |
| Staphylococcus aureus | Positive | e.g., 0.5, 1, 2, 4, 8, 16, 32, 64 | e.g., Vancomycin | [Insert Data] | [Insert Data] |
| Escherichia coli | Negative | e.g., 0.5, 1, 2, 4, 8, 16, 32, 64 | e.g., Ciprofloxacin | [Insert Data] | [Insert Data] |
| Pseudomonas aeruginosa | Negative | e.g., 0.5, 1, 2, 4, 8, 16, 32, 64 | e.g., Gentamicin | [Insert Data] | [Insert Data] |
Workflow for Broth Microdilution Assay
Caption: Workflow for the broth microdilution assay to determine the MIC.
Agar Disk Diffusion and Well Diffusion Assays
These diffusion-based methods are excellent for initial screening of antimicrobial activity.[1][2] They are qualitative or semi-quantitative and provide a visual demonstration of growth inhibition.[12]
Principle of the Method: In the disk diffusion (Kirby-Bauer) test, a paper disk impregnated with the test compound is placed on an agar surface uniformly inoculated with the test microorganism.[13][14] In the well diffusion method, a hole is punched in the agar and filled with a solution of the test compound.[1] The compound diffuses into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear zone of inhibition will appear around the disk or well.[13][15]
Experimental Protocol: Agar Disk/Well Diffusion
Materials:
-
Mueller-Hinton Agar (MHA) plates.
-
Sterile paper disks (6 mm diameter) for disk diffusion.
-
Sterile cork borer for well diffusion.
-
Test microorganisms.
-
0.5 McFarland turbidity standard.
-
Sterile cotton swabs.
-
Piperidine compound solution of known concentration.
-
Positive control antibiotic disks.
-
Incubator (35-37°C).
Step-by-Step Methodology:
-
Preparation of Inoculum:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution assay.[13]
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the adjusted bacterial suspension and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.
-
-
Application of Compound:
-
For Disk Diffusion: Aseptically place paper disks impregnated with a known amount of the piperidine compound onto the inoculated agar surface.
-
For Well Diffusion: Use a sterile cork borer to create uniform wells in the agar. Add a fixed volume (e.g., 50-100 µL) of the piperidine compound solution into the wells.[1]
-
Place a positive control antibiotic disk on the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-20 hours.[13]
-
-
Measurement of Inhibition Zone:
-
After incubation, measure the diameter of the zone of inhibition in millimeters (mm).
-
Data Presentation: Agar Diffusion Results
| Test Microorganism | Piperidine Compound Concentration (µ g/disk or µ g/well ) | Zone of Inhibition (mm) | Positive Control (Antibiotic) | Zone of Inhibition (mm) |
| Staphylococcus aureus | [Insert Conc.] | [Insert Data] | e.g., Vancomycin (30 µg) | [Insert Data] |
| Escherichia coli | [Insert Conc.] | [Insert Data] | e.g., Ciprofloxacin (5 µg) | [Insert Data] |
| Pseudomonas aeruginosa | [Insert Conc.] | [Insert Data] | e.g., Gentamicin (10 µg) | [Insert Data] |
Workflow for Agar Diffusion Assay
Caption: Workflow for the determination of the Minimum Bactericidal Concentration.
Time-Kill Kinetics Assay
The time-kill assay provides a dynamic picture of the antimicrobial activity by measuring the rate of bacterial killing over time. [16]This assay is invaluable for understanding the pharmacodynamics of a novel compound and confirming bactericidal or bacteriostatic effects. [17] Principle of the Method: A standardized inoculum of bacteria is exposed to the piperidine compound at various concentrations (often multiples of the MIC) in a liquid medium. At specified time intervals, aliquots are removed, serially diluted, and plated to enumerate the viable bacteria (CFU/mL). The change in log₁₀ CFU/mL is then plotted against time. [18]A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. [16] Experimental Protocol: Time-Kill Assay
Materials:
-
Piperidine compound stock solution.
-
Test microorganism in mid-logarithmic growth phase.
-
CAMHB.
-
Sterile culture tubes or flasks.
-
Shaking incubator (37°C).
-
Sterile saline or PBS for dilutions.
-
MHA plates.
-
Micropipettes, sterile tips, and plating supplies.
Step-by-Step Methodology:
-
Preparation of Inoculum and Test Solutions:
-
Prepare a bacterial inoculum adjusted to a final concentration of approximately 5 x 10⁵ CFU/mL in flasks containing CAMHB.
-
Add the piperidine compound to the flasks to achieve the desired final concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC).
-
Include a growth control flask with no compound.
-
-
Sampling Over Time:
-
Incubate the flasks in a shaking incubator at 37°C.
-
At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), aseptically remove an aliquot (e.g., 100 µL) from each flask.
-
-
Quantification of Viable Bacteria:
-
Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS.
-
Plate a known volume of the appropriate dilutions onto MHA plates.
-
-
Incubation and Colony Counting:
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the colonies on plates that have between 30 and 300 colonies to calculate the CFU/mL.
-
-
Data Analysis:
-
Convert the CFU/mL values to log₁₀ CFU/mL.
-
Plot the mean log₁₀ CFU/mL versus time for each concentration and the growth control.
-
Data Presentation: Time-Kill Kinetics of a Piperidine Compound
| Time (hours) | Log₁₀ CFU/mL (Growth Control) | Log₁₀ CFU/mL (0.5x MIC) | Log₁₀ CFU/mL (1x MIC) | Log₁₀ CFU/mL (2x MIC) | Log₁₀ CFU/mL (4x MIC) |
| 0 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| 2 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| 4 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| 8 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| 24 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
Workflow for Time-Kill Kinetics Assay
Caption: Workflow for the time-kill kinetics assay.
Self-Validating Systems: Quality Control and Best Practices
For the generated data to be trustworthy, rigorous quality control (QC) is paramount. Each assay must be a self-validating system.
-
Reference Strains: Always include well-characterized reference strains (e.g., ATCC strains) in each assay run. The results for these strains should fall within the established acceptable ranges as defined by CLSI or EUCAST. [19][20][21]* Controls: The inclusion of positive (no drug) and negative (no bacteria) controls in every assay is non-negotiable. The positive control validates the viability of the inoculum and the suitability of the growth conditions, while the negative control confirms the sterility of the medium.
-
Standardization: Adherence to standardized procedures for inoculum preparation, media formulation, and incubation conditions is critical for reproducibility. [13][19][22]* Compound Handling: Piperidine compounds, like many synthetic molecules, may have limited solubility. It is crucial to document the solvent used (e.g., DMSO) and include a solvent control to ensure it does not have intrinsic antimicrobial activity at the concentrations used.
Conclusion
The protocols detailed in this guide provide a robust framework for the initial in vitro characterization of novel piperidine compounds. By systematically determining the MIC, MBC, and time-kill kinetics, researchers can build a comprehensive profile of a compound's antimicrobial properties. This foundational data is essential for making informed decisions regarding lead candidate selection and advancing the development of new and effective antimicrobial therapies.
References
-
Balouiri, M., Sadiki, M., & Koraichi, S. I. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]
-
Determination of antimicrobial resistance by disk diffusion. FWD AMR-RefLabCap. [Link]
-
Disk diffusion test - Wikipedia. [Link]
-
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [Link]
-
Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments. [Link]
-
How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test - Hardy Diagnostics. [Link]
-
EUCAST - ESCMID. [Link]
-
Minimum Bactericidal Concentration (MBC) Test - Microchem Laboratory. [Link]
-
Minimum Bactericidal Concentration (MBC) Test - Microbe Investigations. [Link]
-
Minimum bactericidal concentration - Grokipedia. [Link]
-
(PDF) Synthesis, characterization and antimicrobial activity of piperidine derivatives. [Link]
-
EUCAST: EUCAST - Home. [Link]
-
Time-Kill Kinetics Assay - Emery Pharma. [Link]
-
Time Kill Assay | PDF | Antimicrobial - Scribd. [Link]
-
Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method - Acta Scientific. [Link]
-
Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PubMed Central. [Link]
-
Guidance Documents - EUCAST. [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. [Link]
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. [Link]
-
(PDF) Antimicrobial and antioxidant activities of piperidine derivatives - ResearchGate. [Link]
-
Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. [Link]
-
European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. [Link]
-
Challenges of Antibacterial Discovery - PMC - NIH. [Link]
-
Antimicrobial susceptibility testing EUCAST disk diffusion method - National Institute for Communicable Diseases (NICD). [Link]
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Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. [Link]
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Time-Kill Evaluations | Nelson Labs. [Link]
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Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review - Asian Pacific Journal of Health Sciences. [Link]
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Antimicrobial and antioxidant activities of piperidine derivatives - Academic Journals. [Link]
-
Broth microdilution for antibacterial testing as recommended by CLSI protocol. [Link]
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Recent Trends and Methods in Antimicrobial Drug Discovery from Plant Sources. [Link]
-
M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - CLSI. [Link]
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In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models | springermedizin.de. [Link]
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Pharmacological Activity of Synthetic Piperidine against Bacterial Isolates of Cigarette Smoking Men - Semantic Scholar. [Link]
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Piperazine based antimicrobial polymers: a review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00341K. [Link]
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Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. [Link]
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Expert Opinion on Verification of Antimicrobial Susceptibility Tests - ASM Journals. [Link]
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Antimicrobial Susceptibility Testing - Apec.org. [Link]
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M07-A8 - Regulations.gov. [Link]
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Validation of Antibiotic Susceptibility Testing Guidelines in a Routine Clinical Microbiology Laboratory Exemplifies General Key Challenges in Setting Clinical Breakpoints - PubMed Central. [Link]
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Piperine, a Phytochemical Potentiator of Ciprofloxacin against Staphylococcus aureus - NIH. [Link]
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Quality Control of Antimicrobial Susceptibility Testing. [Link]
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Full article: Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives - Taylor & Francis Online. [Link]
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Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC - NIH. [Link]
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Antimicrobial Susceptibility Testing Challenges | myadlm.org. [Link]
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What are the reasons behind the negative results of the antimicrobial test of compounds although the same test is positive in the published papers? | ResearchGate. [Link]
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Application Notes & Protocols: Strategic Synthesis of Piperidin-4-One Analogues via the Mannich Reaction
Authored for Researchers, Scientists, and Drug Development Professionals
The piperidin-4-one framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its rigid, chair-like conformation allows for the precise spatial orientation of substituents, making it an ideal template for designing molecules that interact with specific biological targets, including those with anticancer, anti-HIV, and antibacterial properties.[1] Among the various synthetic strategies, the multicomponent Mannich reaction stands out as a powerful and convergent method for constructing this heterocyclic system.[1][3]
This guide provides an in-depth exploration of the Mannich reaction for synthesizing piperidin-4-one analogues. Moving beyond a simple recitation of steps, we will dissect the causality behind experimental choices, offering field-proven insights to empower researchers to rationally design and optimize their synthetic routes.
Mechanistic Underpinnings: The Double Mannich Condensation Cascade
The synthesis of the piperidin-4-one ring is typically achieved through a domino sequence involving a double Mannich reaction.[4] This three-component reaction involves the condensation of an amine, two equivalents of an aldehyde, and a ketone possessing α-hydrogens on both sides.[3]
The reaction proceeds through a well-defined cascade:
-
Iminium Ion Formation: The reaction initiates with the acid-catalyzed condensation of the amine (e.g., from ammonium acetate) and the aldehyde to form a highly electrophilic iminium ion.[3][5]
-
First Mannich Addition: The ketone, in its enol form, acts as a nucleophile, attacking the iminium ion. This C-C bond-forming step constitutes the first Mannich addition.
-
Second Iminium Ion Formation & Cyclization: The intermediate amino-ketone undergoes a subsequent intramolecular reaction. The pendant amine condenses with a second molecule of the aldehyde to form another iminium ion. The enolizable side of the ketone then attacks this intramolecular iminium ion, closing the ring to form the six-membered piperidin-4-one heterocycle.
This elegant cascade efficiently assembles the core structure in a single pot from simple, readily available starting materials.
Caption: Figure 1: Mechanism of Piperidin-4-one Formation
Critical Reaction Parameters: A Guide to Rational Optimization
The success and efficiency of the Mannich synthesis for piperidin-4-ones are critically dependent on the careful selection of reactants, solvents, and catalysts. Understanding the role of each component is key to maximizing yield and purity.
Reactant Selection
-
Amine Source: The choice of amine dictates the substitution on the piperidine nitrogen.
-
Ammonium Salts (Acetate, Formate): For the synthesis of N-unsubstituted piperidin-4-ones (possessing an N-H bond), ammonium acetate is the most common choice.[2] It serves as both the ammonia source and a buffer/catalyst.
-
Primary Amines (R-NH₂): To generate N-substituted analogues, a primary amine is used. This is a crucial modification in drug development for tuning properties like solubility, basicity, and receptor binding.
-
-
Aldehyde Component: Typically, two equivalents of an aldehyde are used to install substituents at the C2 and C6 positions of the ring.
-
Aromatic Aldehydes: These are widely used and introduce aryl groups, which are common features in bioactive piperidin-4-ones. The electronic nature of the substituents on the aromatic ring can influence reaction rates, though the reaction is generally robust for both electron-rich and electron-poor systems.
-
-
Ketone Component: The ketone provides the three-carbon backbone (C3, C4, C5) of the piperidine ring.
-
Acetone/Dialkyl Ketones: Simple ketones like acetone, ethyl methyl ketone, or diethyl ketone are frequently employed.[2] The choice determines the substitution pattern at the C3 and C5 positions. For instance, using ethyl methyl ketone can lead to methyl-substituted piperidin-4-ones.[2]
-
Acetone Dicarboxylic Acid Esters: Historically, these were used to synthesize 2,6-diaryl-4-oxopiperidine-3,5-dicarboxylates, providing handles for further functionalization.[2]
-
Solvent and Catalyst Systems
The solvent and catalyst are not merely a medium but active participants in the reaction mechanism, particularly in proton transfer steps.
-
Solvents:
-
Ethanol: A highly effective and common solvent, especially when using ammonium acetate. It readily dissolves the starting materials and facilitates the proton transfers necessary for iminium ion formation and enolization.[2][6]
-
Acetic Acid: Using glacial acetic acid as the solvent often leads to rapid reactions and high yields.[7] In this medium, the amine starting material forms an amine acetate salt in situ, which is believed to be the active catalytic species.[7] This approach can simplify the reaction setup and improve product isolation.
-
Methanol: While also effective, kinetic studies have suggested that reactions may proceed faster in ethanol compared to methanol, a solvent with a higher dielectric constant.[8]
-
-
Catalysts:
-
Acid Catalysis: The reaction is almost universally acid-catalyzed to promote the formation of the electrophilic iminium ion.[5] This can be achieved by using amine hydrochloride salts, adding a mineral acid like HCl, or using an acidic solvent like acetic acid.[6][7]
-
Ionic Liquids: Task-specific Brønsted-acidic ionic liquids have been developed as reusable and environmentally benign catalysts for the Mannich reaction, offering good yields at room temperature.[9]
-
Comparative Analysis of Reaction Conditions
The versatility of the Mannich reaction is evident in the wide range of conditions reported in the literature. The table below summarizes representative protocols, highlighting the interplay between different parameters.
| Amine Source | Aldehyde | Ketone | Solvent | Catalyst / Additive | Temp. & Time | Yield | Reference |
| Ammonium Acetate | Substituted Benzaldehydes | Dialkyl Ketones | Ethanol | None (in situ catalysis) | Reflux, 5h then RT, overnight | Moderate to Good | [6] |
| Primary Amine HCl | Benzaldehyde | Acetone | Acetic Acid | None (solvent as catalyst) | Not specified | "Satisfactory" | [7] |
| Aniline | Aromatic Aldehydes | Acetophenone | Ethanol | [C₃SO₃Hnhm]HSO₄ (Ionic Liquid) | Room Temp., ~3-5h | 85-95% | [9] |
| Aniline | 4-Methylbenzaldehyde | Ethyl Acetoacetate | Ethanol | Oxalic Acid Dihydrate | Room Temp. | Good | [8] |
| Ammonium Acetate | Vanillin | Acetone | Ethanol | None | Not specified | Good | [10] |
Validated Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of representative piperidin-4-one analogues.
Caption: Figure 2: General Experimental Workflow
Protocol 1: Synthesis of 3,5-Dimethyl-2,6-diphenylpiperidin-4-one
Principle: This protocol utilizes a classical Mannich condensation with ammonium acetate as the ammonia source and ethyl methyl ketone to install methyl groups at the C3 and C5 positions.
Materials and Reagents:
-
Benzaldehyde
-
Ethyl methyl ketone
-
Ammonium acetate, anhydrous
-
Ethanol, absolute
-
Concentrated Hydrochloric Acid (HCl)
-
Ammonia solution, concentrated
-
Round-bottom flask, reflux condenser, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine benzaldehyde (0.1 mol, 10.6 g), ethyl methyl ketone (0.05 mol, 3.6 g), and anhydrous ammonium acetate (0.05 mol, 3.85 g) in absolute ethanol (30 mL).
-
Reaction: Gently reflux the mixture with stirring for 4-5 hours. After reflux, allow the reaction mixture to stand at room temperature overnight.
-
Isolation of Hydrochloride Salt: Cool the flask in an ice bath and add concentrated HCl (30 mL). A precipitate of the piperidin-4-one hydrochloride salt will form. Collect the solid by vacuum filtration and wash it with a 1:5 mixture of ethanol:ether to remove unreacted starting materials.
-
Formation of Free Base: Transfer the collected hydrochloride salt to a beaker. Suspend the solid in acetone and basify by the dropwise addition of concentrated ammonia solution with stirring until the solid dissolves and the solution is basic.
-
Precipitation and Purification: Dilute the acetone solution with a large volume of water. The free base product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with water, and air dry.
-
Recrystallization: The crude product can be purified by recrystallization from ethanol to yield the pure 3,5-dimethyl-2,6-diphenylpiperidin-4-one.[6]
Protocol 2: One-Pot Synthesis of an N-Aryl-β-Amino Carbonyl Compound
Principle: This protocol demonstrates a modern, catalyst-driven approach using an ionic liquid, which allows the reaction to proceed efficiently at room temperature.
Materials and Reagents:
-
Aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 10 mmol)
-
Aromatic amine (e.g., aniline, 10 mmol)
-
Ketone (e.g., acetophenone, 10 mmol)
-
Ethanol
-
Task-specific ionic liquid catalyst [C₃SO₃Hnhm]HSO₄ (1 mmol)[9]
-
Erlenmeyer flask, magnetic stirrer
Procedure:
-
Reaction Setup: To a flask containing ethanol (6 mL), add the aromatic aldehyde (10 mmol), aniline (10 mmol), and acetophenone (10 mmol).
-
Catalyst Addition: Add the ionic liquid catalyst [C₃SO₃Hnhm]HSO₄ (1 mmol) to the stirred solution.
-
Reaction: Continue stirring at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The product, a β-amino carbonyl compound, will often precipitate from the solution upon formation.
-
Isolation: Once the reaction is complete (typically 3-5 hours), collect the precipitated solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol. The product can be further purified by recrystallization from an ethanol-acetone mixture. The filtrate containing the ionic liquid catalyst can potentially be recovered and reused.[9]
Troubleshooting and Field-Proven Insights
-
Poor Yields: If yields are low, consider using glacial acetic acid as the solvent, which can significantly accelerate the reaction and improve yields.[7] Ensure all reagents, particularly the aldehyde, are pure and free from oxidized impurities.
-
Product Isolation: In the classical method, the initial product is isolated as a hydrochloride salt. This is a critical purification step, as the salt is often a well-defined crystalline solid, while the free base may initially be an oil. Neutralization should be performed carefully to induce crystallization.
-
Stereochemistry: The reaction typically produces a mixture of stereoisomers. However, the thermodynamically most stable isomer, with bulky 2,6-diaryl groups in an equatorial orientation on a chair conformation, often predominates upon equilibration or recrystallization.[2]
-
Side Reactions: Using highly reactive aldehydes like formaldehyde can lead to a complex mixture of products due to multiple additions.[11] The classical double Mannich reaction described here is most reliable with less reactive aldehydes, particularly aromatic ones.
Conclusion
The Mannich reaction is a cornerstone of heterocyclic chemistry, providing a robust, convergent, and highly adaptable route to the medicinally vital piperidin-4-one scaffold. By understanding the underlying mechanism and the critical role of each reaction parameter—from the choice of amine to the solvent system—researchers can effectively troubleshoot and optimize conditions to synthesize a diverse array of analogues. The continued development of novel catalytic systems, including organocatalysts and ionic liquids, further expands the scope of this classic transformation, paving the way for the efficient and stereoselective synthesis of next-generation therapeutics.
References
- Faisca Phillips, M. D. P. (2022). Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction. RSC
-
Dimmock, J. R., & Kumar, P. (1997). Piperidin-4-one: the potential pharmacophore. PubMed. Available at: [Link]
-
Wikipedia. (n.d.). Mannich reaction. Wikipedia. Available at: [Link]
-
Yang, Y. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. RSC Publishing. Available at: [Link]
-
Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). MDPI. Available at: [Link]
-
Ma, D., et al. (2022). Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds. PMC - NIH. Available at: [Link]
-
Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. ResearchGate. Available at: [Link]
-
Noller, C. R., & Baliah, V. (1948). The Preparation of Some Piperidine Derivatives by the Mannich Reaction. Journal of the American Chemical Society. Available at: [Link]
-
Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Available at: [Link]
-
Oloyede, G. K., & Onisade, A. Q. (2020). Synthesis of Piperidine and p-Choloroaniline Mannich bases and Investigation of their Antioxidant and Antimicrobial properti. Journal of American Science. Available at: [Link]
-
Synthetic applications of biologically important Mannich bases: An updated review. (n.d.). Informatics Publishing. Available at: [Link]
-
Goswami, S. V., et al. (2012). An efficient one-pot multi-component synthesis of highly functionalized piperidines. ResearchGate. Available at: [Link]
-
Theoretical Synthesis of 4-Piperidone/Piperidine. (2005). Sciencemadness Discussion Board. Available at: [Link]
-
The Preparation of Some Piperidine Derivatives by the Mannich Reaction. (n.d.). Journal of the American Chemical Society. Available at: [Link]
-
Intercepting Methanimine for the Synthesis of Piperidine-Based N‑Heterocycles in an Aqueous Medium. (2020). PMC - NIH. Available at: [Link]
-
One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid. (n.d.). ThaiScience. Available at: [Link]
-
Piperidine Synthesis. (n.d.). DTIC. Available at: [Link]
-
Stereoselective Mannich Reactions in the Synthesis of Enantiopure Piperidine Alkaloids and Derivatives. (2023). ResearchGate. Available at: [Link]
-
Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II). (2013). Chem Sci Trans. Available at: [Link]
-
Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (2022). PMC. Available at: [Link]
-
A Double Mannich-Type Reaction in the 1,4,5,6-Tetrahydropyridine-2-thiolate Series: A Convenient Approach to Functionalized 3,7-Diazabicyclo[3.3.1]nonane Derivatives. (2021). ResearchGate. Available at: [Link]
Sources
- 1. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Mannich reaction - Wikipedia [en.wikipedia.org]
- 4. Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e-journals.in [e-journals.in]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
- 9. thaiscience.info [thaiscience.info]
- 10. ajchem-a.com [ajchem-a.com]
- 11. Sciencemadness Discussion Board - Theoretical Synthesis of 4-Piperidone/Piperidine - Powered by XMB 1.9.11 [sciencemadness.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Piperidine-4-carbonyl)piperidin-4-one Hydrochloride
Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1-(Piperidine-4-carbonyl)piperidin-4-one hydrochloride. As a key building block in pharmaceutical development, optimizing its synthesis for yield and purity is paramount. This guide is structured to provide not just procedural steps, but the underlying chemical logic to empower researchers to make informed decisions in their laboratory work.
Section 1: Synthesis Overview and Core Mechanism
The synthesis of this compound is fundamentally an amide bond formation reaction. It involves the coupling of two key fragments: a piperidine-4-carboxylic acid derivative and piperidin-4-one, typically used as its hydrochloride salt. The reaction necessitates the activation of the carboxylic acid to facilitate nucleophilic attack by the secondary amine of piperidin-4-one.
The most common and efficient method involves using a peptide coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in the presence of a non-nucleophilic base. The base plays the crucial role of neutralizing the hydrochloride salt of the amine and scavenging the proton released during amide bond formation, thereby driving the reaction to completion.
General Reaction Scheme
Caption: General workflow for the amide coupling synthesis.
Section 2: Troubleshooting Guide for Low Yield and Impurities
This section is designed to help you diagnose and resolve specific issues that may arise during the synthesis.
Q1: My reaction yield is consistently low (<50%). What are the primary causes and how can I address them?
A low yield is the most common problem and can stem from several factors. A systematic approach is essential for diagnosis.
Potential Cause 1: Inefficient Carboxylic Acid Activation The carboxylic acid must be converted into a highly reactive intermediate for the amine to attack. If this step is incomplete, the reaction will not proceed efficiently.
-
Troubleshooting Steps:
-
Coupling Reagent Choice: While HATU is effective, other reagents can be used. Ensure your chosen reagent is suitable for this type of coupling. See the table below for a comparison.
-
Reagent Quality & Stoichiometry: Coupling reagents can degrade upon exposure to moisture. Use a fresh, high-purity reagent. A slight excess (1.0-1.5 equivalents) of the coupling agent is often beneficial.
-
Pre-activation: Allow the carboxylic acid, coupling agent, and base to stir for 15-30 minutes before adding the amine. This ensures the formation of the activated ester intermediate.
-
Potential Cause 2: Suboptimal Amine Nucleophilicity The amine on piperidin-4-one must be deprotonated (neutralized) to act as a nucleophile. Incomplete deprotonation is a common pitfall.
-
Troubleshooting Steps:
-
Base Stoichiometry: At least 2.0 equivalents of a non-nucleophilic base (like DIPEA or triethylamine) are required. One equivalent is consumed by the hydrochloride salt of the starting material, and another is needed to neutralize the acid produced during the coupling.
-
Choice of Base: Use a hindered, non-nucleophilic base to prevent it from competing in side reactions. Diisopropylethylamine (DIPEA) is generally preferred over triethylamine (TEA).
-
Moisture: Water in the reaction can hydrolyze the activated intermediate and protonate the amine. Ensure all glassware is oven- or flame-dried and that you are using anhydrous solvents.
-
Potential Cause 3: Product Loss During Workup and Purification Significant product loss can occur during the extraction, washing, and final purification steps.
-
Troubleshooting Steps:
-
Aqueous Workup: The product is a hydrochloride salt and may have some water solubility. Minimize the volume of aqueous washes or perform a back-extraction of the aqueous layers with a suitable organic solvent (e.g., dichloromethane) to recover any dissolved product.
-
pH Adjustment: During workup, ensure the pH is controlled. A basic wash (e.g., saturated NaHCO₃) is typically used to remove unreacted acid and acidic byproducts, but this will deprotonate your product's amine, making it more soluble in organic solvents. An acidic wash can then be used to remove basic impurities.
-
Purification Method: If using column chromatography, be aware that the polar nature of the product can lead to tailing on silica gel. Consider using a different stationary phase or adding a small amount of a basic modifier (like triethylamine) to the eluent. Recrystallization is often a more effective method for purifying the final salt.
-
Caption: A troubleshooting workflow for diagnosing low reaction yield.
Q2: I'm observing significant impurity peaks in my LC-MS/HPLC analysis. What are the likely side products?
A: Impurities often arise from unreacted starting materials or side reactions.
-
Unreacted Starting Materials: The presence of starting materials indicates an incomplete reaction. Refer to the troubleshooting guide for low yield (Q1) to address this.
-
Coupling Reagent Byproducts: Many coupling reagents generate byproducts. For example, HATU and HBTU produce tetramethylurea, while EDC produces an isourea byproduct that can sometimes be difficult to remove. These are typically removed during chromatography.
-
N-acylation of the Base: If a less hindered base like triethylamine is used, it can be acylated by the activated carboxylic acid, consuming it and reducing the yield. This is why a more hindered base like DIPEA is recommended.
-
Di-acylation: If the piperidine-4-carboxylic acid starting material is not properly N-protected, di-acylation or polymerization can occur. Ensure you are starting with an appropriate N-protected derivative (e.g., N-Boc or N-Cbz) which is deprotected in a final step.
Section 3: Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is best for this synthesis?
A: The choice of coupling reagent is critical. While many exist, HATU is highly recommended for this type of amide bond formation due to its high efficiency and ability to suppress side reactions.
| Coupling Reagent | Advantages | Disadvantages |
| HATU | High reactivity, fast reaction times, low racemization. | Higher cost, generates tetramethylurea byproduct. |
| HBTU/HOBt | Effective and widely used, less expensive than HATU. | Can be less efficient for sterically hindered couplings. |
| EDC/HOBt | Cost-effective, water-soluble byproducts are easily removed. | Can lead to side reactions if not used carefully. |
Q2: Why must the reaction be anhydrous?
A: Water is detrimental to the reaction for two main reasons. First, it can hydrolyze the activated carboxylic acid intermediate back to the starting carboxylic acid, effectively stopping the reaction. Second, it can react with the coupling reagent itself, deactivating it. To ensure success, always use anhydrous solvents, dry your glassware thoroughly, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q3: How do I monitor the progress of the reaction?
A: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical TLC system might be 5-10% methanol in dichloromethane. The disappearance of the limiting starting material (usually the amine) indicates the reaction is complete. LC-MS is even more definitive as it can confirm the mass of the desired product.
Q4: What are the best analytical techniques for final product characterization?
A: A combination of techniques should be used to confirm the structure and purity of the final product.
-
NMR Spectroscopy (¹H and ¹³C): Essential for confirming the chemical structure. Pay close attention to the signals from the piperidine rings and the carbonyl carbon.
-
HPLC or GC/MS: Used to determine the purity of the compound.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.
-
Elemental Analysis: Verifies the elemental composition (C, H, N, Cl) and confirms the correct stoichiometry of the hydrochloride salt.
Section 4: Experimental Protocol
Protocol 1: General Synthesis of this compound using HATU
This protocol is a general guideline and may require optimization based on the specific piperidine-4-carboxylic acid derivative used.
-
Preparation: To a flame-dried, round-bottom flask under an argon atmosphere, add the N-protected piperidine-4-carboxylic acid (1.0 equiv.).
-
Dissolution: Dissolve the acid in anhydrous dimethylformamide (DMF) to a concentration of approximately 0.2 M.
-
Reagent Addition: Add HATU (1.1 equiv.) to the solution, followed by diisopropylethylamine (DIPEA) (2.5 equiv.).
-
Pre-activation: Stir the mixture at room temperature for 20 minutes.
-
Amine Addition: In a separate flask, dissolve piperidin-4-one hydrochloride (1.05 equiv.) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature. Monitor its progress by LC-MS or TLC until the starting amine is consumed (typically 4-12 hours).
-
Workup:
-
Once complete, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with a 5% aqueous citric acid solution, saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification & Salt Formation:
-
Purify the crude product by column chromatography on silica gel if necessary.
-
Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in ether (1.1 equiv.) dropwise with stirring.
-
Collect the resulting precipitate by filtration, wash with cold ether, and dry under vacuum to yield the final hydrochloride salt.
-
References
- Google Patents. (2011). CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.
-
Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. Retrieved from [Link]
- Google Patents. (n.d.). TW419476B - Preparation process of 1-chlorocarbonyl-4-piperidinopiperidine pr hydrochloride thereof.
Technical Support Center: Troubleshooting Solubility Issues of Piperidine Hydrochloride Salts in Organic Solvents
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of piperidine hydrochloride (HCl) salts in organic solvents. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your experimental design. The following question-and-answer guide addresses the most common issues and provides robust, field-proven solutions.
Section 1: Foundational Principles - Why Is My Piperidine HCl Not Dissolving?
Before troubleshooting, it is crucial to understand the physicochemical nature of piperidine HCl salts. Their behavior in different solvents is governed by fundamental principles of intermolecular forces and thermodynamics.
Q1: What are the key properties of piperidine hydrochloride that dictate its solubility?
Piperidine hydrochloride is the salt formed from the reaction of the organic base piperidine with hydrochloric acid. Its solubility characteristics are primarily dictated by its ionic nature.
-
Ionic Character: As a salt, piperidine HCl exists as a crystalline lattice of piperidinium cations (C₅H₁₁NH₂⁺) and chloride anions (Cl⁻). A significant amount of energy, known as the lattice energy , is required to break this crystal structure apart.
-
High Polarity: The positive and negative charges are well-defined, making it a highly polar compound.
-
Solvation Requirement: For dissolution to occur, the energy released when solvent molecules surround the individual ions (solvation energy) must be sufficient to overcome the lattice energy. This process is most effective when the solvent molecules are also polar and can form strong ion-dipole interactions.
-
Hygroscopic Nature: Piperidine HCl is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] This can introduce water into your system, which may alter the expected solubility in an organic solvent.
Q2: How does solvent polarity affect the solubility of an ionic salt like piperidine hydrochloride?
The principle of "like dissolves like" is paramount. An ionic salt will dissolve best in a highly polar solvent.[2] The ability of a solvent to dissolve an ionic compound is often correlated with its dielectric constant (ε) , a measure of its ability to separate charges.[3]
-
Polar Solvents (High Dielectric Constant): Solvents like water, methanol, ethanol, and dimethyl sulfoxide (DMSO) have high dielectric constants. They can effectively shield the piperidinium cations and chloride anions from each other, weakening the electrostatic forces holding the lattice together and promoting dissolution through strong ion-dipole interactions.
-
Non-polar Solvents (Low Dielectric Constant): Solvents like hexane, toluene, and diethyl ether have low dielectric constants. They cannot effectively solvate the ions, and the energy required to break the crystal lattice is not compensated for by solvation energy. Consequently, piperidine HCl has very poor solubility in these solvents.
The diagram below illustrates this fundamental concept.
Caption: Solvation of an ionic species in polar vs. non-polar solvents.
Section 2: Common Troubleshooting Scenarios & Solutions (FAQs)
This section provides direct answers and actionable steps for common solubility challenges encountered in the lab.
Q3: My piperidine HCl won't dissolve in my reaction solvent (e.g., Dichloromethane, THF). What should I do first?
This is a frequent issue as many organic reactions utilize medium-to-low polarity solvents where hydrochloride salts are poorly soluble. Follow a systematic approach.
-
Confirm Purity: Impurities can drastically reduce solubility. If the material is old or from an unverified source, consider a purification step first (see Protocol 2).
-
Apply Heat: For most salts, solubility increases with temperature.[4][5] Gently warm the mixture (e.g., to 40-50 °C) with stirring. Be mindful of the boiling point of your solvent and the thermal stability of your other reagents.
-
Use a Co-solvent: If heating is ineffective or the salt precipitates upon cooling, introducing a small amount of a highly polar, miscible co-solvent is the best next step. Polar aprotic solvents like DMSO or DMF , or polar protic solvents like methanol or ethanol , are excellent choices. Start by adding the co-solvent dropwise (e.g., 1-5% of the total volume) until the solid dissolves.
The following workflow provides a logical decision-making process for addressing a primary solubility issue.
Sources
Technical Support Center: Optimization of Coupling Reactions for Piperidine-4-Carbonyl Compounds
Welcome to the technical support center dedicated to the optimization of coupling reactions involving piperidine-4-carbonyl compounds. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common experimental challenges. The piperidine moiety is a privileged scaffold in medicinal chemistry, and its successful incorporation into target molecules via robust coupling strategies is paramount. This resource will delve into the nuances of common coupling reactions, offering not just protocols, but the underlying chemical logic to empower you to overcome synthetic hurdles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during your experiments, providing potential causes and actionable solutions.
Amide Coupling Reactions
Amide bond formation is one of the most frequently utilized reactions in drug discovery.[1] However, coupling a carboxylic acid to the 4-position of a piperidine ring, or using a piperidine-4-carboxylic acid derivative, can present unique challenges.
Issue 1: Low or No Product Yield
-
Potential Cause 1: Inefficient Carboxylic Acid Activation. The formation of a highly reactive intermediate from the carboxylic acid is crucial for successful acylation.[1]
-
Solution: Employ a more potent coupling reagent. While standard carbodiimides like DCC or EDC can be effective, uronium/aminium salt-based reagents such as HATU, HBTU, or PyBOP often provide superior results, especially for sterically hindered substrates.[2] These reagents rapidly generate activated esters that are less prone to side reactions like racemization.[3]
-
-
Potential Cause 2: Steric Hindrance. The piperidine ring, especially if substituted at the 2 and 6 positions, can sterically encumber the nitrogen atom, slowing down the coupling reaction.
-
Solution: Increase the reaction temperature (e.g., from room temperature to 40-60 °C) and extend the reaction time. Monitor the reaction progress by TLC or LC-MS to avoid decomposition.
-
-
Potential Cause 3: Basic of Piperidine Nitrogen. The piperidine nitrogen is basic and can be protonated by the carboxylic acid starting material or acidic byproducts, rendering it non-nucleophilic.
-
Solution: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), to the reaction mixture. Typically, 2-3 equivalents of the base are sufficient to neutralize any acids present and maintain a productive reaction environment.
-
Issue 2: Formation of Side Products
-
Potential Cause 1: Epimerization. If the carboxylic acid contains a chiral center at the α-position, racemization or epimerization can occur during activation.[3]
-
Potential Cause 2: Guanidinylation of the Piperidine Nitrogen. Uronium/aminium-based coupling reagents can react with the nucleophilic piperidine nitrogen, leading to the formation of a guanidinium byproduct and terminating the desired reaction.[3]
-
Solution: Pre-activate the carboxylic acid with the coupling reagent before adding the piperidine-containing substrate. This involves mixing the carboxylic acid, coupling reagent, and base for a short period (5-15 minutes) before introducing the amine component.[3]
-
Suzuki Coupling Reactions
The Suzuki-Miyaura cross-coupling is a powerful tool for forming carbon-carbon bonds. When using piperidine-4-carbonyl derivatives, such as a 4-halopiperidine coupled with a boronic acid, specific issues can arise.
Issue 1: Catalyst Inactivity or Decomposition
-
Potential Cause 1: Oxygen Contamination. The active Pd(0) catalyst is highly sensitive to oxygen and can be oxidized to an inactive state.
-
Solution: Ensure all solvents are thoroughly degassed (e.g., by sparging with argon or nitrogen, or through freeze-pump-thaw cycles) and maintain a strict inert atmosphere throughout the reaction setup and duration.
-
-
Potential Cause 2: Inappropriate Ligand Choice. The coordination of the ligand to the palladium center is critical for the catalytic cycle. Standard ligands like triphenylphosphine may not be optimal for challenging couplings.
-
Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbenes (NHCs).[4] These ligands promote oxidative addition and reductive elimination, leading to improved reaction efficiency.
-
-
Potential Cause 3: Catalyst Poisoning. The nitrogen atom of the piperidine ring can coordinate to the palladium center, inhibiting its catalytic activity.
-
Solution: Consider using a protecting group on the piperidine nitrogen, such as Boc or Cbz, to reduce its coordinating ability. The choice of ligand can also mitigate this effect.
-
Issue 2: Low Yield and Byproduct Formation
-
Potential Cause 1: Protodeboronation. The boronic acid can be cleaved by a proton source (often water) to yield the corresponding arene, removing it from the catalytic cycle.
-
Solution: Use anhydrous solvents and reagents. If aqueous conditions are necessary, consider using a milder base like potassium fluoride (KF) or potassium carbonate (K2CO3) instead of strong hydroxides.
-
-
Potential Cause 2: Homocoupling of the Boronic Acid. This side reaction is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), leading to a catalytic cycle that favors homocoupling.
-
Solution: The most critical step is the rigorous exclusion of oxygen. Optimizing the stoichiometry of the boronic acid (typically 1.2-1.5 equivalents) can also help minimize this side reaction.
-
Frequently Asked Questions (FAQs)
Q1: For an amide coupling, what is the best order of addition for the reagents?
A1: To minimize side reactions, especially when using uronium/aminium coupling reagents, it is advisable to pre-activate the carboxylic acid. The recommended order is to dissolve the carboxylic acid in a suitable solvent (e.g., DMF, DCM), add the non-nucleophilic base (e.g., DIPEA), and then add the coupling reagent (e.g., HATU). Stir this mixture for 5-15 minutes at room temperature before adding the piperidine-containing amine.
Q2: My Pictet-Spengler reaction is giving a poor diastereomeric ratio. How can I improve it?
A2: The diastereoselectivity of the Pictet-Spengler reaction is highly dependent on the reaction conditions. To favor the kinetically controlled product, try running the reaction at lower temperatures (e.g., 0 °C to -78 °C). Conversely, to favor the thermodynamically more stable product, higher temperatures and longer reaction times may be beneficial. Screening different acid catalysts (e.g., TFA, HCl, Lewis acids) and solvents of varying polarities is also a crucial optimization step.[5]
Q3: I am attempting a Ugi four-component reaction with a piperidine-4-carboxaldehyde, but the reaction is sluggish. What can I do?
A3: The Ugi reaction involves the formation of an imine, which is then trapped by an isocyanide and a carboxylic acid.[6] If the reaction is slow, ensure that all components are present in appropriate stoichiometry. The reaction often requires high concentrations of reactants (0.5–2 M).[7] In some cases, particularly with less reactive components, gentle heating may be necessary.[8] The choice of solvent can also play a significant role; protic solvents like methanol or trifluoroethanol can facilitate the reaction.
Q4: Can I perform a coupling reaction on a piperidine-4-carbonyl compound without protecting the piperidine nitrogen?
A4: It is often possible, but depends on the reaction conditions and the nature of the reactants. For amide couplings, the piperidine nitrogen's basicity is managed with an external base. For Suzuki couplings, the unprotected nitrogen can interfere with the catalyst, but this can sometimes be overcome with the right choice of ligand and conditions. However, for reactions involving strong bases or electrophiles that could react with the piperidine nitrogen, N-protection (e.g., with a Boc group) is highly recommended to avoid side reactions and simplify purification.[9]
Experimental Protocols
Protocol 1: HATU-Mediated Amide Coupling
This protocol describes a general procedure for the amide coupling of a carboxylic acid with a 4-aminopiperidine derivative.
Materials:
-
Carboxylic acid (1.0 equiv)
-
4-Aminopiperidine derivative (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (2.5 equiv)
-
Anhydrous DMF
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid and dissolve it in anhydrous DMF.
-
Add DIPEA to the solution and stir for 5 minutes at room temperature.
-
Add HATU to the mixture and stir for another 10 minutes to allow for pre-activation.
-
Add the 4-aminopiperidine derivative to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide.
Protocol 2: Suzuki Coupling of a 4-Halopiperidine Derivative
This protocol provides a general method for the Suzuki coupling of an N-protected 4-halopiperidine with an arylboronic acid.
Materials:
-
N-Protected 4-halopiperidine (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium precatalyst (e.g., Pd(dppf)Cl2, 2-5 mol%)
-
Ligand (if necessary, e.g., SPhos, 4-10 mol%)
-
Base (e.g., K2CO3, 2.0-3.0 equiv)
-
Degassed solvent system (e.g., Dioxane/H2O 4:1)
-
Nitrogen or Argon atmosphere
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the N-protected 4-halopiperidine, arylboronic acid, and base.
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Under a positive pressure of inert gas, add the palladium precatalyst and any additional ligand.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data and Visualization
Table 1: Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Acronym | Class | Key Advantages | Potential Issues |
| Dicyclohexylcarbodiimide | DCC | Carbodiimide | Inexpensive | DCU byproduct can be difficult to remove; racemization. |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Carbodiimide | Water-soluble byproducts. | Racemization can still occur. |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Uronium Salt | High reactivity; low racemization.[2] | Higher cost; potential for guanidinylation.[3] |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Phosphonium Salt | High reactivity; suitable for solid-phase synthesis. | Higher cost. |
Diagram 1: Troubleshooting Workflow for Low-Yield Amide Coupling
Caption: A logical workflow to diagnose and solve common low-yield issues in amide coupling reactions.
Diagram 2: Key Steps in the Suzuki Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1-(1-Acetylpiperidine-4-carbonyl)piperidine-4-carboxylic Acid. Benchchem.
- Application Notes and Protocols for Coupling Reactions Involving (R)-2-(Aminomethyl)-1-N-Boc-piperidine. Benchchem.
- Technical Support Center: Diastereoselective Pictet-Spengler Reaction for Piperidine Synthesis. Benchchem.
- Common challenges in working with piperidine-based compounds. Benchchem.
- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications.
- Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis. Benchchem.
- Application Notes and Protocols for Piperidine-Mediated Reactions. Benchchem.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- New modular strategy reduces piperidine synthesis steps for pharmaceuticals. News-Medical.net.
- Problems with Suzuki coupling. Reddit.
- Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PubMed Central.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central.
- Amide coupling reaction in medicinal chemistry. HepatoChem.
- Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
- Pictet–Spengler reaction. Wikipedia.
- Green Chemistry. BORIS Portal.
- The Pictet-Spengler Reaction Updates Its Habits. PubMed Central.
- Diagnosing issues with a failed Suzuki coupling? Reddit.
- Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed Central.
- Practical access to piperidines. ResearchGate.
- Piperidine synthesis. Organic Chemistry Portal.
- Troubleshooting common problems in 4-piperidinecarboxamide reactions. Benchchem.
- Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications.
- The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews.
- Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science (RSC Publishing).
- Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. NIH.
- Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
- Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories. World Journal of Chemical Education.
- One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. PubMed Central.
- Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Waseda University.
- The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. PubMed Central.
- Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. ResearchGate.
- How can I solve my problem with Suzuki coupling? ResearchGate.
- Exploitation of the Ugi 5-Center-4-Component Reaction (U-5C-4CR) for the Generation of Diverse Libraries of Polycyclic (Spiro)Compounds. Frontiers.
- The use of the Ugi four-component condensation. ResearchGate.
- Ugi Multicomponent Reaction. Organic Syntheses.
- Ugi Reaction. Organic Chemistry Portal.
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. peptide.com [peptide.com]
- 4. reddit.com [reddit.com]
- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 6. Ugi Reaction [organic-chemistry.org]
- 7. sciepub.com [sciepub.com]
- 8. Frontiers | Exploitation of the Ugi 5-Center-4-Component Reaction (U-5C-4CR) for the Generation of Diverse Libraries of Polycyclic (Spiro)Compounds [frontiersin.org]
- 9. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
Purification strategies for 1-(Piperidine-4-carbonyl)piperidin-4-one hydrochloride
Welcome to the technical support resource for the purification of 1-(Piperidine-4-carbonyl)piperidin-4-one hydrochloride. This guide, designed for researchers, chemists, and drug development professionals, provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the purification of this important synthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its key structural features?
A1: this compound is a bicyclic piperidine derivative. Its structure consists of a piperidin-4-one core connected through a carbonyl group to a second piperidine ring. The molecule is supplied as a hydrochloride salt, which enhances its stability and solubility in polar solvents, particularly water and alcohols. The presence of two basic piperidine nitrogens and a ketone functional group dictates its chemical reactivity and purification behavior.
Q2: What are the most common impurities I should expect in my crude sample?
A2: Impurities can arise from several sources during the synthesis, which typically involves the coupling of piperidin-4-one with a carboxylic acid derivative. Potential impurities include:
-
Unreacted Starting Materials: Residual piperidin-4-one or the activated carboxylic acid starting material.
-
Coupling Reagent Byproducts: Byproducts from coupling agents like HATU or EDC/HOBt.
-
Side-Reaction Products: Products from self-condensation or other unintended reactions. Incomplete reduction during precursor synthesis can also leave unreacted starting materials.
-
Solvent Residues: Residual solvents from the reaction or initial workup.
Q3: Why is my crude product an oil or a sticky solid instead of a crystalline powder?
A3: The hydrochloride salt of this compound is expected to be a crystalline solid.[1] An oily or amorphous state typically indicates the presence of significant impurities that disrupt the crystal lattice formation. It could also suggest that the salt formation is incomplete or that excess HCl or water is present. Proper purification, as detailed below, is essential to obtain the desired crystalline material.
Troubleshooting Purification Strategies
This section addresses specific problems you may encounter during the purification of this compound and provides actionable solutions.
Problem 1: Recrystallization fails to yield pure crystals or results in poor recovery.
Recrystallization is often the most effective method for purifying hydrochloride salts.[2][3] However, success is highly dependent on the choice of solvent system.
Q4: How do I select an appropriate solvent system for recrystallization?
A4: The ideal solvent should fully dissolve the compound at an elevated temperature but afford low solubility at room temperature or below.[2] For a hydrochloride salt, polar protic solvents or mixtures are often effective.
Recommended Solvent Systems to Screen:
-
Ethanol/Water
-
Methanol/Ethyl Acetate
-
Isopropanol/Diethyl Ether
-
Acetonitrile
Screening Protocol:
-
Place a small amount of crude material (10-20 mg) into several test tubes.
-
To each tube, add a different solvent (or solvent mixture) dropwise until the solid dissolves upon heating.
-
Allow the solutions to cool slowly to room temperature, then place them in an ice bath.
-
Observe which system yields the most well-formed crystals with minimal dissolved product remaining. Many piperidine-4-one derivatives have been successfully recrystallized using ethanol or ethanol-ethyl acetate mixtures.[2]
Table 1: Recrystallization Troubleshooting
| Symptom | Probable Cause | Solution |
| No crystals form upon cooling. | The compound is too soluble in the chosen solvent. | Add a miscible anti-solvent (e.g., diethyl ether, hexane) dropwise to the warm solution until slight turbidity appears, then allow it to cool slowly. |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is too high, or impurities are preventing crystallization. | Try a lower-boiling point solvent system. If the issue persists, pre-purify the material using a short silica plug or an acid-base extraction before attempting recrystallization again. |
| Very low recovery of purified product. | The compound has significant solubility in the cold solvent, or too much solvent was used. | Minimize the amount of hot solvent used for dissolution. Ensure the crystallization mixture is thoroughly chilled (0-4 °C) before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Impurity remains in the final product (verified by HPLC/NMR). | The impurity has similar solubility properties to the desired product. | A different purification method, such as column chromatography, may be necessary.[4] |
Problem 2: Compound shows significant tailing or smearing during silica gel column chromatography.
This is a classic issue when purifying basic compounds like piperidines on standard (slightly acidic) silica gel. The basic nitrogen atoms interact strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to poor separation, peak tailing, and sometimes irreversible adsorption.
Q5: How can I prevent my compound from tailing on a silica gel column?
A5: The key is to neutralize the acidic sites on the silica gel. This is typically achieved by adding a small amount of a basic modifier to the mobile phase.
Step-by-Step Protocol for Modified Column Chromatography:
-
Select a Base Eluent System: Using Thin Layer Chromatography (TLC), identify a suitable mobile phase, such as Dichloromethane (DCM)/Methanol or Ethyl Acetate/Hexanes, that gives your product an Rf value of ~0.3.
-
Add a Basic Modifier: To the chosen solvent system, add 0.5-1% triethylamine (TEA) or a few drops of ammonium hydroxide. Re-run the TLC to confirm that the tailing is suppressed and the Rf value is appropriate.
-
Column Packing and Equilibration:
-
Pack the column with silica gel using your initial, non-modified eluent.
-
Crucially , equilibrate the packed column by flushing it with at least 5 column volumes of the eluent containing the basic modifier (e.g., DCM/Methanol + 1% TEA). This "deactivates" the silica.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the modified mobile phase and load it onto the column.
-
Dry Loading (Recommended): Dissolve the crude product in a suitable solvent (like DCM or Methanol), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully load this powder onto the top of the column bed. This technique often improves resolution.
-
-
Elution and Monitoring: Elute the column with the modified mobile phase, collecting fractions and monitoring them by TLC.
-
Product Isolation: Combine the pure fractions. When removing the solvent via rotary evaporation, co-evaporate with a solvent like toluene or methanol several times to help remove residual triethylamine.
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// Edge Definitions Crude -> Recrystallization; Recrystallization -> CheckPurity1; CheckPurity1 -> PureProduct [label="Success"]; CheckPurity1 -> Chromatography [label="Failure / Impure"]; Chromatography -> CheckPurity2; CheckPurity2 -> PureProduct [label="Success"]; CheckPurity2 -> AcidBase [label="Failure / Impure"]; AcidBase -> Recrystallization [label="Purified Free Base"]; AcidBase -> Troubleshoot [label="Persistent Impurities"]; } dot Caption: Decision workflow for purifying 1-(Piperidine-4-carbonyl)piperidin-4-one HCl.
Problem 3: Impurities co-elute with the product during column chromatography.
Q6: What should I do if I can't separate my product from an impurity using modified silica gel chromatography?
A6: If impurities persist, a change in stationary phase or a different purification principle is required.
Alternative Strategies:
-
Change the Stationary Phase:
-
Alumina (Basic or Neutral): Alumina can be an excellent alternative to silica for purifying basic compounds.[5] Use a similar solvent system screening approach as with silica.
-
Reverse-Phase Chromatography (C18): If the impurities have a different polarity profile, reverse-phase chromatography using a solvent system like Water/Acetonitrile or Water/Methanol (often with a modifier like formic acid or TFA) can be highly effective.[6] This is particularly useful for separating non-polar impurities from the polar hydrochloride salt.
-
-
Acid-Base Extraction: This powerful technique exploits the basicity of the piperidine nitrogens to separate the compound from neutral or acidic impurities.
Protocol 3: Purification via Acid-Base Extraction
-
Dissolution: Dissolve the crude hydrochloride salt in deionized water.
-
Basification: Cool the solution in an ice bath and slowly add a base (e.g., 2M NaOH or K₂CO₃ solution) with stirring until the pH is >10. This deprotonates the piperidinium ions, converting the salt to its free base form, which is less water-soluble.
-
Extraction of Free Base: Extract the aqueous solution multiple times with an organic solvent like Dichloromethane (DCM) or Ethyl Acetate. The free base will move into the organic layer, while water-soluble impurities (like inorganic salts) will remain in the aqueous layer.
-
Washing: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the purified free base.
-
Re-formation of the Hydrochloride Salt:
-
Dissolve the purified free base in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or DCM).
-
Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or acetyl chloride in ethanol[4]) dropwise while stirring.
-
The pure hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
-
// Node Definitions Start [label="Crude Amine HCl", fillcolor="#F1F3F4"]; TLC_Standard [label="Run TLC with Standard Eluent\n(e.g., DCM/MeOH)", fillcolor="#FBBC05"]; Check_Tailing [label="Is there streaking or tailing?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_Modifier [label="Add Basic Modifier to Eluent\n(1% TEA or NH4OH)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Run_Column [label="Run Column with Modified Eluent", fillcolor="#34A853", fontcolor="#FFFFFF"]; Good_Separation [label="Good Separation Achieved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Bad_Separation [label="Poor Separation Persists", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Alternative [label="Consider Alternative Methods:\n- Reverse Phase (C18)\n- Alumina Column\n- Acid-Base Extraction", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edge Definitions Start -> TLC_Standard; TLC_Standard -> Check_Tailing; Check_Tailing -> Add_Modifier [label="Yes"]; Check_Tailing -> Run_Column [label="No"]; Add_Modifier -> Run_Column; Run_Column -> Good_Separation [label="Success"]; Run_Column -> Bad_Separation [label="Failure"]; Bad_Separation -> Alternative; } dot Caption: Logic diagram for optimizing column chromatography of basic compounds.
References
-
Separation of 4-Piperidinone, 1-(2-phenylethyl)- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Available at: [Link]
-
Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids. ACS Publications. Available at: [Link]
-
Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters. Available at: [Link]
- CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone. Google Patents.
-
Synthesis of N-Substituted piperidines from piperidone. ResearchGate. Available at: [Link]
-
Column chromatography. University of Alberta. Available at: [Link]
-
Use of 4-piperidones in one-pot syntheses of novel, high- molecular-weight linear and virtually 100%- hyperbranched polymers. The Royal Society of Chemistry. Available at: [Link]
- TW419476B - Preparation process of 1-chlorocarbonyl-4-piperidinopiperidine pr hydrochloride thereof. Google Patents.
-
Purification of organic hydrochloride salt? ResearchGate. Available at: [Link]
-
What are the best methods for Piperidine purification alternatives to distillation? ResearchGate. Available at: [Link]
- KR100498894B1 - Process for producing 1-chlorocarbonyl-4-piperidino- piperidine or hydrochloride thereof. Google Patents.
-
Isolation and total synthesis of dysidone A: a new piperidone alkaloid from the marine sponge Dysidea sp. PubMed Central. Available at: [Link]
-
Have you experienced that your piperidine crystallizes when not in use? ResearchGate. Available at: [Link]
-
Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one. PubMed Central. Available at: [Link]
-
Synthesis and Analysis of Hydrochloride Salts Used as Adulterants. Scholars Crossing. Available at: [Link]
-
Theoretical Synthesis of 4-Piperidone/Piperidine. Sciencemadness Discussion Board. Available at: [Link]
- CN105924408A - Synthetic method of piperidine hydrochloride. Google Patents.
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PubMed Central. Available at: [Link]
-
Protein purification troubleshooting guide. Cytiva. Available at: [Link]
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Navigating the Aza-Dieckmann Condensation: A Technical Guide to Piperidone Synthesis
Welcome to our technical support center. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the Dieckmann condensation for the synthesis of piperidone and its derivatives. As specialists in synthetic organic chemistry, we understand the nuances and challenges that can arise during this powerful cyclization reaction. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and practical laboratory experience, to help you optimize your piperidone synthesis and navigate the landscape of potential side products.
Troubleshooting Guide: Common Issues and Solutions in Piperidone Synthesis via Aza-Dieckmann Condensation
This section addresses specific experimental problems in a question-and-answer format, providing insights into the underlying causes and offering actionable solutions.
Question 1: My reaction yield is significantly lower than expected, and I'm recovering a substantial amount of starting material. What's going wrong?
Answer:
Low conversion in an Aza-Dieckmann condensation can stem from several factors, primarily related to the reaction equilibrium and the integrity of your reagents. The Dieckmann condensation is a reversible reaction.[1][2] The equilibrium is driven towards the product, a cyclic β-keto ester, by the deprotonation of its acidic α-hydrogen (pKa ≈ 11-13) by the alkoxide base.[3] If this deprotonation is inefficient, the equilibrium may favor the starting diester.
Potential Causes and Solutions:
-
Insufficient or Inactive Base: The base is crucial for both the initial enolate formation and the final deprotonation that drives the reaction.
-
Troubleshooting:
-
Use at least one full equivalent of a strong, non-nucleophilic base. Common choices include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or sodium ethoxide (NaOEt).[4]
-
Ensure your base is fresh and has been stored under anhydrous conditions. Alkoxides can be partially hydrolyzed over time, reducing their efficacy.[4] For instance, with t-BuOK, it is best practice to use freshly sublimed material.
-
Consider using stronger bases like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) in aprotic solvents like THF, which can also help minimize side reactions by allowing for lower reaction temperatures.[4]
-
-
-
Presence of Protic Impurities: Water or alcohol in the reaction mixture can quench the enolate intermediate or neutralize the base, hindering the reaction.
-
Troubleshooting:
-
Thoroughly dry all glassware before use.
-
Use anhydrous solvents. It is recommended to distill solvents over an appropriate drying agent.
-
Ensure the starting amino diester is completely dry.
-
-
-
Sub-optimal Reaction Temperature: While heating can increase the reaction rate, excessively high temperatures can promote side reactions and decomposition.
-
Troubleshooting:
-
If using alkoxides in alcohol, reflux temperature is common. However, if low conversion is an issue, a more controlled heating approach might be necessary.
-
With stronger bases like NaH or LDA in aprotic solvents, the reaction can often be run at room temperature or even lower, which can improve selectivity.[4]
-
-
Question 2: My NMR and Mass Spec data show a significant byproduct with a mass corresponding to the loss of an alcohol molecule from my starting material. What is this side product?
Answer:
This is a classic sign of intramolecular N-acylation, leading to the formation of a lactam . In the context of piperidone synthesis from an amino diester, the secondary amine nitrogen can act as a nucleophile and attack one of the ester carbonyls. This is a significant competing intramolecular reaction.
Mechanism of Lactam Formation:
The lone pair of electrons on the nitrogen atom can directly attack the electrophilic carbonyl carbon of one of the ester groups. This is followed by the elimination of an alkoxide, resulting in a stable cyclic amide (lactam).
Controlling Lactam Formation:
The competition between C-acylation (Dieckmann) and N-acylation (lactam formation) is a key challenge. The outcome is often influenced by reaction kinetics and thermodynamics.
-
Base Selection: The choice of base is critical. A strong, sterically hindered base is more likely to deprotonate the α-carbon to form the enolate required for the Dieckmann pathway, rather than interacting with the amine. Non-nucleophilic bases like NaH or KHMDS are often preferred over alkoxides.
-
Reaction Temperature: Lower temperatures generally favor the kinetically controlled Dieckmann condensation. Higher temperatures can provide the activation energy needed for the thermodynamically stable lactam to form.
-
Protecting Groups: If lactam formation is a persistent issue, consider temporarily protecting the secondary amine with a group that can be removed later in the synthesis. This will prevent the nitrogen from acting as a nucleophile.
Visualizing Competing Pathways
Caption: Competing C-acylation and N-acylation pathways.
Question 3: I am observing multiple products in my crude reaction mixture, some of which appear to be dimers or polymers of my starting material. Why is this happening?
Answer:
The formation of dimers or polymers points to intermolecular condensation competing with the desired intramolecular Dieckmann cyclization.[4] Instead of the enolate of a molecule attacking the other ester group within the same molecule, it attacks an ester group of a different molecule.
Factors Favoring Intermolecular Condensation:
-
High Concentration: At high concentrations, the probability of intermolecular collisions increases, making intermolecular condensation more likely.
-
Solution: Employing high-dilution conditions is a standard technique to favor intramolecular reactions. This involves slowly adding the starting material to a large volume of solvent containing the base, thus keeping the instantaneous concentration of the reactant low.
-
-
Ring Strain: While the formation of 5- and 6-membered rings (like piperidone) is generally favored, if the substrate is designed to form a larger or more strained ring system, the activation energy for the intramolecular cyclization may be higher, allowing the intermolecular pathway to compete more effectively.[5]
Visualizing Reaction Pathways
dot graph G { layout=neato; node [shape=circle, style=filled, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
A [label="Molecule A", fillcolor="#4285F4"]; B [label="Molecule B", fillcolor="#4285F4"]; C [label="Molecule C", fillcolor="#4285F4"];
Intra [label="Intramolecular\n(Piperidone)", shape=box, fillcolor="#34A853"]; Inter [label="Intermolecular\n(Dimer/Polymer)", shape=box, fillcolor="#EA4335"];
A -- Intra [label="High Dilution", len=1.5]; A -- B [style=invis, len=0.5]; B -- C [style=invis, len=0.5]; {rank=same; A; B; C;}
edge [color="#FBBC05"]; A -- B [label="High Concentration", len=1.5]; B -- C [label="High Concentration", len=1.5]; C -- Inter [len=1.5]; }
Caption: Concentration effect on reaction pathway.
Frequently Asked Questions (FAQs)
What is the role of the acidic work-up step?
The Dieckmann condensation, being base-catalyzed, results in the deprotonated enolate of the β-keto ester product. This enolate is stable in the basic reaction mixture. The acidic work-up (e.g., with dilute HCl or NH₄Cl) is essential to protonate this enolate and yield the neutral β-keto ester, which can then be isolated.[4][6]
My final product is the piperidone, not the β-keto ester. Did I do something wrong?
Not necessarily. The β-keto ester intermediate of the Dieckmann condensation is susceptible to hydrolysis and decarboxylation to yield the corresponding ketone (in this case, the piperidone).[7][8] This can sometimes occur during the acidic work-up, especially if it is heated, or it can be performed as a separate, intentional step. If the piperidone is your desired product, this is a favorable outcome. If you need to isolate the β-keto ester, ensure your work-up is performed at low temperatures and is not overly acidic.
Can I use a different base than what is specified in the literature?
Yes, but with caution. The choice of base can significantly impact the reaction's success. A key consideration is preventing transesterification.[9] For example, if your starting material is a diethyl ester, using sodium ethoxide is ideal. If you use sodium methoxide, you risk forming a mixture of ethyl and methyl esters. Non-nucleophilic bases like NaH or KHMDS avoid this issue entirely.
How does the Aza-Dieckmann condensation differ from the standard Dieckmann condensation?
The "Aza-Dieckmann" is a term used to specify that the ring being formed is a heterocycle containing a nitrogen atom. Mechanistically, the core C-C bond formation is the same as in a standard Dieckmann condensation.[4] However, the presence of the nitrogen atom in the backbone introduces the potential for N-centered side reactions, such as the lactam formation discussed earlier, which are not possible in the all-carbon analogue.
Summary of Potential Side Products and Mitigation Strategies
| Side Product | Cause | Mitigation Strategies |
| Lactam | Intramolecular N-acylation by the amine. | Use a strong, sterically hindered, non-nucleophilic base (e.g., NaH). Maintain low reaction temperatures. Consider N-protection. |
| Dimer/Polymer | Intermolecular condensation. | Employ high-dilution techniques. |
| Hydrolyzed Ester | Presence of water in the reaction. | Use anhydrous solvents and reagents. Ensure glassware is thoroughly dried. |
| Ring-Opened Product | Retro-Dieckmann condensation. | Ensure the β-keto ester product has an enolizable proton. Use a full equivalent of base to drive the equilibrium.[1] |
| Transesterified Product | Use of an alkoxide base that does not match the ester. | Use a matching alkoxide base or a non-nucleophilic base like NaH.[9] |
Experimental Protocol: General Procedure for Aza-Dieckmann Condensation
This is a general guideline. Specific substrate and scale may require optimization.
-
Preparation: Under an inert atmosphere (e.g., Argon or Nitrogen), add a suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil, washed with anhydrous hexanes) to a flask containing anhydrous toluene.
-
Reaction Initiation: Heat the suspension to reflux.
-
Substrate Addition: Slowly add a solution of the amino diester (1 equivalent) in anhydrous toluene to the refluxing suspension over several hours using a syringe pump.
-
Reaction Monitoring: After the addition is complete, continue to heat at reflux. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Work-up: Separate the organic and aqueous layers. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude β-keto ester by flash column chromatography.
-
(Optional) Decarboxylation: To obtain the piperidone, the purified β-keto ester can be heated in an acidic aqueous solution (e.g., 6M HCl) at reflux until CO₂ evolution ceases.
References
-
Grokipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]
-
Larrivée-Aboussafy, C., & Clive, D. L. J. (2012). A Dieckmann cyclization route to piperazine-2,5-diones. The Journal of Organic Chemistry, 77(11), 5125–5131. [Link]
-
Wikipedia. (2023). Dieckmann condensation. Retrieved from [Link]
-
Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Dieckmann Condensation. Retrieved from [Link]
- Thorpe, J. F. (1904). CLXXV.—The formation and reactions of imino-compounds. Part I. Condensation of ethyl cyanoacetate with its sodium derivative. Journal of the Chemical Society, Transactions, 85, 1726–1761.
- Schaefer, J. P., & Bloomfield, J. J. (1967).
-
MDPI. (2021). Synthesis and Consecutive Reactions of α-Azido Ketones: A Review. Retrieved from [Link]
-
PubMed. (2011). Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Dieckmann Condensation. Retrieved from [Link]
-
PubMed. (2007). Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations: switching between kinetic and thermodynamic control with Brønsted and Lewis acid catalysts. Retrieved from [Link]
-
SynArchive. (n.d.). Thorpe-Ziegler Reaction. Retrieved from [Link]
-
RSC Publishing. (2017). Recent developments in chemical reactivity of N,N-dimethylenamino ketones as synthons for various heterocycles. Retrieved from [Link]
-
PMC. (2020). Upgrading ketone synthesis direct from carboxylic acids and organohalides. Retrieved from [Link]
-
OUCI. (2024). The Chemistry of Aldehydes and Ketones in the Synthesis of Heterocycles - Historical Reactions with a New and Green Perspective. Retrieved from [Link]
-
RSC Publishing. (2024). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. Retrieved from [Link]
-
SynArchive. (n.d.). Dieckmann Condensation. Retrieved from [Link]
-
ACS Publications. (2026). The Journal of Organic Chemistry Ahead of Print. Retrieved from [Link]
-
YouTube. (2014). Hydrolysis and Decarboxylation of ß-Keto Ester Example. Retrieved from [Link]
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]
-
ResearchGate. (2006). Multicomponent reactions for the synthesis of complex piperidine scaffolds. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 23.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Retrieved from [Link]
-
ResearchGate. (2016). Direct Catalytic Asymmetric Aldol Reactions of Glycine Schiff Bases to Access β-Hydroxy-α-Amino Esters. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]
-
ResearchGate. (2016). (PDF) Mastering β-keto esters. Retrieved from [Link]
-
PubMed. (2010). Enantioselective Decarboxylation of Beta-Keto Esters With Pd/amino Alcohol Systems: Successive Metal Catalysis and Organocatalysis. Retrieved from [Link]
-
RSC Publishing. (2014). Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. Retrieved from [Link]
-
ResearchGate. (n.d.). Dieckmann Condensation. Retrieved from [Link]
-
ChemRxiv. (2023). Photochemical Cyclization of a-Amino Esters to Access 3-Azetidinones. Retrieved from [Link]
-
Organic Chemistry Portal. (2017). Aluminum Chloride-Mediated Dieckmann Cyclization for the Synthesis of Cyclic 2-Alkyl-1,3-alkanediones. Retrieved from [Link]
-
YouTube. (2019). Dieckmann condensation. Retrieved from [Link]
-
ResearchGate. (2017). Selective Cleavage and Decarboxylation of β-Keto Esters Derived from(Trimethylsilyl)ethanol in the Presence of β-Keto Esters Derived fromOther Alcohols. Retrieved from [Link]
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Technical Support Center: A Guide to Preventing Degradation of 1-(Piperidine-4-carbonyl)piperidin-4-one in Solution
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 1-(Piperidine-4-carbonyl)piperidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this valuable chemical intermediate in solution. By understanding its potential degradation pathways and implementing proper handling protocols, you can ensure the integrity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical instabilities of 1-(Piperidine-4-carbonyl)piperidin-4-one?
1-(Piperidine-4-carbonyl)piperidin-4-one is a bicyclic piperidine derivative used as a building block in the synthesis of more complex molecules. Its structure contains two key features that are susceptible to degradation: an amide linkage and a piperidin-4-one ring . The amide bond is prone to hydrolysis, while the piperidinone ring system can potentially undergo ring-opening reactions. The lone pair of electrons on the nitrogen atoms also presents a site for potential oxidation.[1]
To visualize these vulnerabilities, consider the structure below:
Caption: Key structural vulnerabilities of the molecule.
Troubleshooting Guide: Degradation in Solution
Q2: My compound solution shows new peaks in the HPLC/LC-MS analysis after a short time. What degradation is occurring?
The appearance of new, more polar peaks in your chromatogram is a classic sign of degradation. For this molecule, two primary pathways are the most likely culprits:
-
Amide Hydrolysis : This is the cleavage of the central amide bond by water.[2][3] This reaction is significantly accelerated by either acidic or basic conditions and heat.[2][4] The hydrolysis breaks the molecule into piperidine-4-carboxylic acid and piperidin-4-one.
-
Retro-Aza-Michael Reaction : Piperidinone rings are often formed via an intramolecular aza-Michael addition.[5][6][7] This reaction can be reversible under certain conditions, particularly with heat, leading to a ring-opened product.[8][9]
Caption: Primary degradation pathways in aqueous or protic solutions.
Q3: What role does the solvent play in the stability of the compound?
The choice of solvent is critical. The stability of piperidine-based compounds is significantly affected by moisture, which can lead to hydrolysis.[1][10]
| Solvent Type | Suitability | Rationale & Recommendations |
| Aprotic (Anhydrous) | Excellent | Solvents like Acetonitrile (ACN), Dichloromethane (DCM), and Tetrahydrofuran (THF) are preferred as they do not participate in hydrolysis. Always use a high-purity, anhydrous grade. |
| Protic (Anhydrous) | Good to Fair | Solvents like anhydrous Ethanol or Methanol can be used, but are more likely to contain trace water. Their protic nature can also facilitate proton transfer in degradation reactions. |
| Aqueous Buffers | Poor (Use with Caution) | Water is a reactant in hydrolysis.[3] If aqueous solutions are necessary, prepare them fresh and use immediately. Control the pH strictly to be near neutral (pH 6-7.5). Avoid acidic or basic conditions which catalyze hydrolysis.[2][11] |
Expert Tip: Even high-grade anhydrous solvents can absorb atmospheric moisture. It is best practice to use a freshly opened bottle or to dry the solvent over molecular sieves prior to use for preparing stock solutions intended for long-term storage.
Best Practices for Compound Handling and Storage
Q4: What is the recommended procedure for preparing and storing a stock solution?
To maximize the shelf-life of your solution, a stringent protocol is necessary. This involves minimizing exposure to water, oxygen, light, and elevated temperatures.[1][4][10]
Caption: Recommended workflow for preparing a stable stock solution.
Q5: How should I store solutions for short-term and long-term use?
Proper storage is crucial for preventing degradation.[10][12] High temperatures can accelerate chemical reactions, leading to compound breakdown.[10]
| Parameter | Short-Term Storage (< 1 week) | Long-Term Storage (> 1 week) | Rationale |
| Temperature | 2-8°C[10][13] | -20°C to -80°C | Lower temperatures significantly slow the rate of all chemical degradation reactions.[4] |
| Container | Tightly sealed amber glass vial with PTFE-lined cap.[10][12] | Same as short-term. | Protects from light, which can cause photochemical degradation, and prevents solvent evaporation and moisture ingress.[10] |
| Atmosphere | Headspace purged with Argon or Nitrogen. | Headspace purged with Argon or Nitrogen. | Minimizes exposure to oxygen, preventing potential oxidative degradation of the piperidine nitrogen.[1] |
| Handling | Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture into the cold solution. | Same as short-term. | Prevents the introduction of water, which is a key reactant for hydrolysis.[1] |
Analytical Monitoring Protocol
Q6: How can I proactively monitor the stability of my compound in solution?
Regular analytical checks are the best way to validate the integrity of your stock solutions. A simple isocratic HPLC-UV method is often sufficient.
Protocol: Routine Stability Check by HPLC
-
System Preparation :
-
Column : C18 column (e.g., 4.6 x 50 mm, 5 µm).[14]
-
Mobile Phase : A simple isocratic mobile phase, such as 70:30 Water:Acetonitrile with 0.1% Formic Acid, is a good starting point. Adjust the ratio as needed to achieve good retention and peak shape.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV detector at 210 nm or 220 nm.
-
Injection Volume : 5-10 µL.
-
-
Analysis :
-
Dilute a small aliquot of your stock solution to an appropriate concentration (e.g., 10-50 µg/mL) with the mobile phase.
-
Inject and acquire the chromatogram.
-
Integrate the peak area of the parent compound.
-
-
Evaluation :
-
Baseline (t=0) : Analyze a freshly prepared solution to establish a baseline chromatogram and peak area.
-
Monitoring : Re-analyze the stored stock solution at regular intervals (e.g., weekly for solutions at 4°C, monthly for solutions at -20°C).
-
Assessment : A decrease in the main peak area of >5% or the appearance of new peaks >1% of the total area indicates significant degradation, and a fresh stock solution should be prepared. High-performance liquid chromatography (HPLC) and mass spectrometry (LC-MS) are effective methods for isolating and identifying degradation products.[14]
-
References
- Benchchem. (n.d.). 1-(Piperidine-4-carbonyl)piperidin-4-one hydrochloride.
- BTC. (2025, June 17). What are the storage stability of Piperidine Series compounds over time?
- Apollo Scientific. (2023, July 6). Piperidine-4-carboxylic acid Safety Data Sheet.
- SynQuest Laboratories, Inc. (2016, December 8). Piperidin-4-one Safety Data Sheet.
- BIOSYNCE. (2025, August 25). What is the stability of piperidine?
- Ward, D. E. (n.d.). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. DR-NTU, Nanyang Technological University.
- Ubiobio. (n.d.). 1-Boc-4-(Boc-amino)-piperidine-4-carboxylic acid Safety Data Sheet.
- Lopes, B. S., et al. (2025, December 8). Influence of piperidine ring on stability and reactivity of piperine.
- Palko, J. W., et al. (2024, April 16). Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. Royal Society of Chemistry.
- Sigma-Aldrich. (n.d.). 1-[(4-Chlorophenyl)carbonyl]piperidin-4-one.
- Sigma-Aldrich. (n.d.). 1-Boc-4-piperidone 98%.
- Sigma-Aldrich. (n.d.). 1-Boc-4-piperidone 98% Safety Information.
- Ashenhurst, J. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry.
- ResearchGate. (n.d.). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines | Request PDF.
- Kumar, A., et al. (2022, October 31). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Royal Society of Chemistry.
- RACO. (n.d.). The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights.
- The Organic Chemistry Tutor. (2019, January 15). mechanism of amide hydrolysis. YouTube.
- Li, W., et al. (n.d.). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. PubMed Central.
- ResearchGate. (n.d.). Michael versus retro-Michael reaction in the regioselective synthesis of N-1 and N-3 uracil adducts | Request PDF.
- Clark, J. (n.d.). the hydrolysis of amides. Chemguide.
- Royal Society of Chemistry. (n.d.). Analytical Methods. RSC Publishing.
- Glasnapp, A. (2022, March 16).
- Royal Society of Chemistry. (n.d.). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry.
- Sigma-Aldrich. (n.d.). 1-(Piperidin-4-ylcarbonyl)piperidine hydrochloride.
- Ramalingam, A. (2021, October 30).
- Chemical Review and Letters. (n.d.). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update.
- ResearchGate. (n.d.). Spectral investigations of some piperidin-4-one molecular addition compounds.
- Wiley-VCH GmbH. (2023). Use of N-(4-aminophenyl)
- MDPI. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor.
- ENAO Chemical Co., Ltd. (n.d.). This compound CAS NO.1189684-40-9.
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- 4. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 5. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 6. researchgate.net [researchgate.net]
- 7. The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. raco.cat [raco.cat]
- 9. researchgate.net [researchgate.net]
- 10. What are the storage stability of Piperidine Series compounds over time? - Blog [btcpharmtech.com]
- 11. researchgate.net [researchgate.net]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. This compound, CasNo.1189684-40-9 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]
- 14. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: A-Z Guide to Selective Piperidine Ring Functionalization
Welcome, researchers and drug development professionals. The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a vast number of FDA-approved drugs.[1][2] Its prevalence, however, does not imply simplicity in its manipulation. Achieving selective functionalization of the piperidine ring is a nuanced challenge, often fraught with issues of regioselectivity, stereocontrol, and unwanted side reactions.
This guide is designed to be your go-to resource for troubleshooting and optimizing these critical reactions. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to make informed decisions in your own research.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in achieving regioselective C-H functionalization of a piperidine ring?
Controlling which C-H bond to functionalize on the piperidine ring is a significant hurdle. The positions alpha to the nitrogen (C2 and C6) are electronically activated, making them more susceptible to functionalization.[3][4] Conversely, the C3 and C5 positions are deactivated due to the inductive effect of the nitrogen atom.[3][4] The C4 position presents a unique challenge, being sterically accessible but less electronically activated than the alpha positions.[3][4] The choice of catalyst, directing group, and protecting group on the nitrogen are all critical factors in steering the reaction to the desired position.[5][6]
Q2: How do I prevent over-alkylation when functionalizing the piperidine nitrogen (N-alkylation)?
Over-alkylation, leading to the formation of quaternary ammonium salts, is a frequent side reaction. This occurs because the product of the initial N-alkylation (a tertiary amine) is often more nucleophilic than the starting secondary amine (piperidine). Key strategies to mitigate this include:
-
Stoichiometry Control: Use a 1:1 or slight excess of the piperidine to the alkylating agent.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration.
-
Choice of Alkylating Agent: Less reactive alkylating agents (e.g., alkyl chlorides over iodides) can reduce the rate of the second alkylation.
-
Reductive Amination: This is often a more controlled method for N-alkylation, involving the reaction of the piperidine with an aldehyde or ketone in the presence of a reducing agent.
Q3: My N-arylation of piperidine is giving low yields. What are the likely causes?
Low yields in N-arylation reactions, such as the Buchwald-Hartwig amination, can stem from several factors:
-
Catalyst Inactivation: The palladium catalyst can be sensitive to air and moisture. Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere.
-
Ligand Choice: The choice of phosphine ligand is crucial. Bulky, electron-rich ligands are generally preferred. Experiment with different ligands to find the optimal one for your specific substrate.
-
Base Selection: The strength and solubility of the base can significantly impact the reaction. Common bases include sodium tert-butoxide, potassium carbonate, and cesium carbonate.
-
Aryl Halide Reactivity: Aryl iodides and bromides are generally more reactive than aryl chlorides.
Part 2: Troubleshooting Common Issues in Piperidine Functionalization
This section provides a structured approach to diagnosing and solving common problems encountered during the selective functionalization of piperidine rings.
Issue 1: Poor Regioselectivity in C-H Functionalization
Symptoms: A mixture of C2, C3, and C4 functionalized products is observed.
Causality: The reaction conditions are not sufficiently selective to overcome the inherent electronic and steric properties of the piperidine ring.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for competing elimination.
Part 3: Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection of Piperidine
This protocol is a fundamental first step for many subsequent functionalization reactions, as the Boc group can act as both a protecting and a directing group. [7] Materials:
-
Piperidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve piperidine (1.0 equiv) in DCM in a round-bottom flask.
-
Add Boc₂O (1.1 equiv) to the solution at room temperature.
-
Stir the reaction mixture for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-Boc-piperidine.
Protocol 2: Palladium-Catalyzed C4-Arylation of N-Boc-Piperidine-3-carboxamide
This protocol, adapted from the work of Sanford and coworkers, demonstrates a directed C-H functionalization at the C4 position. [8] Materials:
-
N-Boc-piperidine-3-carboxamide (with an 8-aminoquinoline directing group)
-
Aryl iodide (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 10 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Pivalic acid (PivOH, 0.5 equiv)
-
Toluene (anhydrous)
Procedure:
-
To an oven-dried reaction vessel, add N-Boc-piperidine-3-carboxamide, aryl iodide, Pd(OAc)₂, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene and pivalic acid via syringe.
-
Heat the reaction mixture to 110 °C and stir for 24-48 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Part 4: Key Mechanistic Considerations
Understanding Regioselectivity in C-H Functionalization
The site of C-H functionalization is a delicate balance of electronics and sterics. The following diagram illustrates the key factors influencing regioselectivity.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regiodivergent α- and β‑Functionalization of Saturated N‑Heterocycles by Photocatalytic Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Mitigating impurities in the synthesis of 1-(Piperidine-4-carbonyl)piperidin-4-one
Welcome to the technical support center for the synthesis of 1-(Piperidine-4-carbonyl)piperidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and mitigate impurities encountered during this synthetic process. The information provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and experimental success.
Introduction: The Synthetic Challenge
The synthesis of 1-(Piperidine-4-carbonyl)piperidin-4-one typically involves the amide coupling of a piperidine-4-carboxylic acid derivative with piperidin-4-one. While seemingly straightforward, this reaction is prone to several side reactions that can lead to a range of impurities, complicating purification and compromising the final product's purity. This guide provides a structured, question-and-answer approach to troubleshoot these issues effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Impurity Profile & Identification
Question 1: What are the most common impurities I should expect in the synthesis of 1-(Piperidine-4-carbonyl)piperidin-4-one?
The impurity profile of your final product is highly dependent on the chosen synthetic route and reaction conditions. However, several common impurities can arise:
-
Unreacted Starting Materials: Residual piperidine-4-carboxylic acid and piperidin-4-one are common.
-
Coupling Reagent Byproducts: The byproducts of common coupling reagents are often present and can be challenging to remove. For example, dicyclohexylurea (DCU) from dicyclohexylcarbodiimide (DCC) is poorly soluble in many organic solvents, while the urea byproduct from 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is water-soluble but may require thorough aqueous extraction for complete removal.
-
Self-Condensation of Piperidin-4-one: Under basic conditions, piperidin-4-one can undergo self-aldol condensation to form a dimeric impurity. This is a significant side reaction to consider, especially if a strong base is used.
-
N-Acylation of the Product: The piperidine nitrogen of the newly formed 1-(Piperidine-4-carbonyl)piperidin-4-one can react with another molecule of the activated piperidine-4-carboxylic acid, leading to the formation of an N-acylated byproduct.
-
Oligomeric Impurities: In some instances, multiple couplings can occur, leading to the formation of higher molecular weight oligomers.
Question 2: How can I identify these impurities in my reaction mixture or final product?
A combination of analytical techniques is recommended for comprehensive impurity profiling:
-
Thin Layer Chromatography (TLC): TLC is an excellent initial tool for monitoring the progress of your reaction and getting a qualitative sense of the impurity profile. Staining with potassium permanganate can be effective for visualizing piperidine-containing compounds.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique for separating and identifying the components of your reaction mixture.[1][2][3] By analyzing the mass-to-charge ratio (m/z) of the eluted peaks, you can tentatively identify your desired product and potential impurities based on their expected molecular weights.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for the structural elucidation of your final product and any isolated impurities.[4][5][6][7][8] Specific chemical shifts and coupling patterns can confirm the identity of the desired compound and help in characterizing the structure of unknown byproducts.
Mitigation Strategies & Protocols
Optimizing the Coupling Reaction
Question 3: How can I minimize the formation of impurities during the amide coupling step?
The key to a clean reaction lies in the careful selection of coupling reagents, reaction conditions, and the use of protecting groups where necessary.
-
Choice of Coupling Reagent:
-
Carbodiimides (DCC, EDC): These are widely used but can lead to the formation of difficult-to-remove urea byproducts. Using EDC in conjunction with an aqueous workup can simplify purification.
-
Uronium/Aminium Reagents (HATU, HBTU): These reagents are generally more efficient and lead to fewer side reactions than carbodiimides.[1] However, they are also more expensive.
-
-
Reaction Conditions:
-
Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help to minimize side reactions.
-
Base: The choice and amount of base are critical. A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) is often preferred to minimize side reactions. Stoichiometric control of the base is essential to avoid promoting the self-condensation of piperidin-4-one.
-
Solvent: A dry, aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) is typically used. Ensure your solvent is anhydrous, as water can hydrolyze the activated carboxylic acid intermediate.
-
-
Use of Protecting Groups:
-
To prevent the self-coupling of piperidine-4-carboxylic acid or its reaction with the product, it is highly advisable to use an N-protected derivative, such as N-Boc-piperidine-4-carboxylic acid. The Boc (tert-butoxycarbonyl) group can be removed under acidic conditions after the coupling reaction.
-
Visualizing the Synthetic Workflow
Sources
- 1. growingscience.com [growingscience.com]
- 2. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis by HPLC and LC/MS of pungent piperamides in commercial black, white, green, and red whole and ground peppercorns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 6. researchgate.net [researchgate.net]
- 7. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 8. preprints.org [preprints.org]
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Bioactivity of 1-(Piperidine-4-carbonyl)piperidin-4-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the 1-(piperidine-4-carbonyl)piperidin-4-one scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. Derivatives of this core structure have shown promise in a multitude of therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders. This guide provides an in-depth, objective comparison of the bioactivity of these derivatives, supported by experimental data and detailed protocols, to empower researchers in their drug discovery and development endeavors.
The Versatile Piperidinone Core: A Foundation for Diverse Bioactivity
The piperidine ring is a ubiquitous feature in many natural products and FDA-approved drugs.[1] The 1-(piperidine-4-carbonyl)piperidin-4-one backbone offers a unique three-dimensional architecture that facilitates interactions with a variety of biological targets. This structural versatility allows for the synthesis of diverse libraries of compounds with a wide range of pharmacological properties, including anticancer, antimicrobial, antiviral, and acetylcholinesterase inhibitory activities.[1]
Experimental Validation of Bioactivity: A Comparative Approach
This section details the step-by-step methodologies for validating the key bioactivities of 1-(piperidine-4-carbonyl)piperidin-4-one derivatives and presents comparative data against established therapeutic agents.
Anticancer Activity: Cytotoxicity Profiling
A primary therapeutic avenue for piperidinone derivatives is in oncology.[2] The cytotoxic potential of these compounds is a critical first-pass indicator of their anticancer efficacy.
The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative 1-(piperidine-4-carbonyl)piperidin-4-one derivatives against various cancer cell lines, compared to the standard chemotherapeutic agent, Doxorubicin.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative A | Breast (MCF-7) | 25 | |
| Derivative B | FaDu (Hypopharyngeal) | Lower than Bleomycin | |
| Doxorubicin | Breast (MCF-7) | ~1 | [3] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Causality Behind Experimental Choices: The MTT assay is selected for its reliability, high-throughput capability, and its basis in mitochondrial function, a key indicator of cellular health.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the 1-(piperidine-4-carbonyl)piperidin-4-one derivatives and a positive control (e.g., Doxorubicin) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Self-Validating System: The inclusion of both positive and vehicle controls ensures the validity of the assay. The positive control confirms the assay's ability to detect cytotoxicity, while the vehicle control establishes the baseline for cell viability.
Caption: Workflow for MTT-based cytotoxicity assay.
Kinase Inhibition: Targeting Cancer Signaling Pathways
Many piperidinone derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[4][5] Key pathways implicated include PI3K/Akt and JAK/STAT.[2] Some derivatives have also been designed as dual inhibitors of VEGFR-2 and c-Met, key kinases in tumor angiogenesis and metastasis.[6]
| Compound | Target Kinase | IC50 (µM) | Reference |
| Piperidine-based Benzoxazole Derivative | VEGFR-2 | 0.31 | [7] |
| Piperidine-based Benzoxazole Derivative | c-Met | - | [7] |
| Sorafenib (VEGFR-2 inhibitor) | VEGFR-2 | ~0.09 | [6] |
This protocol outlines a general method for assessing the inhibitory activity of compounds against a specific kinase.
Causality Behind Experimental Choices: An in vitro kinase assay provides a direct measure of the compound's ability to inhibit the enzymatic activity of the target kinase, isolating this interaction from other cellular processes.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a reaction buffer, a solution of the purified target kinase, a specific substrate peptide, and ATP.
-
Compound Dilution: Prepare serial dilutions of the 1-(piperidine-4-carbonyl)piperidin-4-one derivatives.
-
Reaction Setup: In a 96-well plate, add the kinase, the test compound, and the substrate.
-
Reaction Initiation: Initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate or ADP produced using a suitable detection method (e.g., luminescence-based ADP-Glo™ assay).
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.
Self-Validating System: The inclusion of a known kinase inhibitor as a positive control and a no-enzyme control validates the assay's performance and specificity.
Caption: Inhibition of the PI3K/Akt signaling pathway.
Caption: Inhibition of the JAK/STAT signaling pathway.
Antiviral Activity: Plaque Reduction Assay
Certain 1-(piperidine-4-carbonyl)piperidin-4-one derivatives have demonstrated potential as antiviral agents.[8] The plaque reduction assay is a standard method for quantifying the inhibition of viral replication.
| Compound/Drug | Virus | EC50 (µM) | Reference |
| Piperidinone Derivative (Hypothetical) | Influenza A | Data Needed | - |
| Remdesivir | SARS-CoV-2 | Varies by cell line | [9] |
Causality Behind Experimental Choices: This assay directly visualizes and quantifies the reduction in infectious virus particles, providing a robust measure of antiviral efficacy.
Step-by-Step Methodology:
-
Cell Monolayer Preparation: Seed susceptible host cells in 6-well plates to form a confluent monolayer.
-
Virus Dilution: Prepare serial dilutions of the virus stock.
-
Compound Treatment: Incubate the virus dilutions with various concentrations of the piperidinone derivatives for 1 hour at 37°C.
-
Infection: Infect the cell monolayers with the virus-compound mixtures.
-
Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for several days until visible plaques (zones of cell death) are formed.
-
Plaque Visualization and Counting: Stain the cells with a dye (e.g., crystal violet) that stains viable cells, leaving the plaques unstained. Count the number of plaques.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus-only control and determine the EC50 (50% effective concentration).
Self-Validating System: A virus-only control and a cell-only control are essential for validating the assay. The virus control establishes the baseline plaque formation, while the cell control ensures the health of the host cells.
Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Determination
The antibacterial potential of piperidinone derivatives can be quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibacterial agent that prevents the visible growth of a bacterium.[10]
| Compound/Drug | Bacterial Strain | MIC (µg/mL) | Reference |
| Piperazine Polymer | S. aureus | Lower than Ciprofloxacin | [10] |
| Ciprofloxacin | S. aureus | 0.25-1.0 | [11] |
Causality Behind Experimental Choices: This method is a standardized and quantitative way to determine the lowest concentration of an antimicrobial agent that inhibits bacterial growth, providing a clear endpoint for comparison.
Step-by-Step Methodology:
-
Compound Dilution: Prepare two-fold serial dilutions of the piperidinone derivatives in a 96-well microtiter plate containing a suitable broth medium.
-
Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Self-Validating System: A positive control (broth with bacteria, no compound) and a negative control (broth only) are included to ensure bacterial growth and sterility of the medium, respectively.
Neuroprotective Activity: Acetylcholinesterase Inhibition
Derivatives of the piperidine scaffold have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's disease by inhibiting acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine.[12][13]
| Compound/Drug | Target Enzyme | IC50 (nM) | Reference |
| Benzamide Derivative (5d) | Acetylcholinesterase | 13 | [12] |
| Donepezil | Acetylcholinesterase | 600 | [12] |
Causality Behind Experimental Choices: Ellman's method is a well-established, rapid, and sensitive colorimetric assay for measuring AChE activity and its inhibition.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a phosphate buffer, a solution of AChE, the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (DTNB).
-
Reaction Setup: In a 96-well plate, add the buffer, DTNB, the test compound (piperidinone derivative), and the AChE solution.
-
Pre-incubation: Pre-incubate the mixture for a short period.
-
Reaction Initiation: Initiate the reaction by adding the substrate ATCI.
-
Absorbance Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.
-
Data Analysis: Calculate the percentage of AChE inhibition and determine the IC50 value.
Self-Validating System: A control reaction without the inhibitor establishes the baseline enzyme activity, while a known AChE inhibitor like Donepezil serves as a positive control.
Structure-Activity Relationship (SAR) and Future Directions
The diverse biological activities of 1-(piperidine-4-carbonyl)piperidin-4-one derivatives are highly dependent on the nature and position of substituents on the piperidine rings. For instance, in anticancer derivatives, the introduction of fused heterocyclic moieties can significantly enhance cytotoxicity.[14] For VEGFR-2 inhibition, the presence of non-aromatic nitrogen heterocycles like piperidine has been shown to be beneficial.[7]
Future research should focus on expanding the chemical space around this versatile scaffold to optimize potency, selectivity, and pharmacokinetic properties. Molecular docking and computational studies can further guide the rational design of next-generation derivatives with improved therapeutic profiles.[15]
Conclusion
The 1-(piperidine-4-carbonyl)piperidin-4-one scaffold represents a highly promising platform for the development of novel therapeutics. This guide provides a framework for the systematic validation of the bioactivity of its derivatives, emphasizing a comparative approach grounded in robust experimental protocols. By understanding the causality behind experimental choices and employing self-validating systems, researchers can confidently advance the most promising candidates through the drug discovery pipeline.
References
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Piperidin-4-one: The Potential Pharmacophore | Request PDF - ResearchGate. (URL: [Link])
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A comparative analysis of remdesivir and other repurposed antivirals against SARS-CoV-2. (URL: [Link])
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Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis - PubMed. (URL: [Link])
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Piperine, a Phytochemical Potentiator of Ciprofloxacin against Staphylococcus aureus - NIH. (URL: [Link])
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Piperazine based antimicrobial polymers: a review - PMC - NIH. (URL: [Link])
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Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - NIH. (URL: [Link])
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Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents - MDPI. (URL: [Link])
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Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC - PubMed Central. (URL: [Link])
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Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET | ACS Omega - ACS Publications. (URL: [Link])
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Piperidin-4-one: the potential pharmacophore - PubMed. (URL: [Link])
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Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC - PubMed Central. (URL: [Link])
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Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - PMC - PubMed Central. (URL: [Link])
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Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC - NIH. (URL: [Link])
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Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines - PMC - NIH. (URL: [Link])
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In Silico Studies of Piperidine Derivatives as Protein Kinase B Inhibitors through 3D-QSAR, Molecular Docking and Molecular Dynamics Simulation | Bentham Science Publishers. (URL: [Link])
-
Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]1-(7H-pyrrolo[2,3-d]p yrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases | Request PDF - ResearchGate. (URL: [Link])
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Rethinking Remdesivir: Synthesis, Antiviral Activity, and Pharmacokinetics of Oral Lipid Prodrugs - PMC - NIH. (URL: [Link])
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Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - MDPI. (URL: [Link])
-
Exploration of Spirocyclic Derivatives of Ciprofloxacin as Antibacterial Agents - MDPI. (URL: [Link])
- Comparison of Inhibitory Activities of Donepezil and Other Cholinesterase Inhibitors on Acetylcholinesterase and Butyrylcholinesterase In Vitro. (URL: Not Available)
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Various scaffolds as potent VEGFR inhibitors. - ResearchGate. (URL: [Link])
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An Efficient Synthesis of Novel Aminothiazolylacetamido-Substituted 3,5-Bis(arylidene)-4-piperidone Derivatives and Their Cytotoxicity Studies - NIH. (URL: [Link])
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Novel Piperazine Derivatives of Vindoline as Anticancer Agents - MDPI. (URL: [Link])
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Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing - MDPI. (URL: [Link])
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Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC - NIH. (URL: [Link])
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A comparative analysis of remdesivir and other repurposed antivirals against SARS-CoV-2. (URL: [Link])
-
From Serendipity to Rational Identification of the 5,6,7,8-Tetrahydrobenzo[3][16]thieno[2,3-d]pyrimidin-4(3H)-one Core as a New Chemotype of AKT1 Inhibitors for Acute Myeloid Leukemia - PMC. (URL: [Link])
-
Synthesis, identification and molecular docking studies of N-functionalized piperidine derivatives linked to 1,2,3-triazole ring - ResearchGate. (URL: [Link])
-
Synthesis and cholinesterase inhibitory activity studies of some piperidinone derivatives - ACG Publications. (URL: [Link])
-
Dual Targeting of VEGFR2 and C-Met Kinases via the Design and Synthesis of Substituted 3-(Triazolo-thiadiazin-3-yl)indolin-2-one Derivatives as Angiogenesis Inhibitors - PMC - NIH. (URL: [Link])
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Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC - PubMed Central. (URL: [Link])
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Comparing the efficacy of 1-(Piperidine-4-carbonyl)piperidin-4-one to other antiviral scaffolds
An In-Depth Comparative Analysis of 1-(Piperidine-4-carbonyl)piperidin-4-one Derivatives Against Established Antiviral Agents
In the relentless pursuit of novel antiviral therapeutics, the exploration of diverse chemical scaffolds is paramount. Among these, the piperidine moiety has emerged as a versatile and promising framework for the development of potent antiviral agents. This guide provides a comparative analysis of the antiviral potential of piperidine-based compounds, using derivatives of the 1-(Piperidine-4-carbonyl)piperidin-4-one scaffold as a conceptual framework, against well-established antiviral drugs. We will delve into their mechanisms of action, comparative efficacy, and the experimental methodologies used to evaluate them, offering a comprehensive resource for researchers, scientists, and drug development professionals.
The Versatility of the Piperidine Scaffold
The piperidine ring, a saturated heterocycle, is a common motif in a vast array of natural products and synthetic pharmaceuticals. Its conformational flexibility and ability to be readily functionalized at multiple positions make it an attractive starting point for medicinal chemists. In the context of antiviral drug discovery, piperidine derivatives have demonstrated activity against a broad spectrum of viruses, including Human Immunodeficiency Virus (HIV), influenza viruses, and coronaviruses.[1][2][3][4] This broad activity suggests that the piperidine scaffold can be tailored to interact with various viral targets.
While direct antiviral data for 1-(Piperidine-4-carbonyl)piperidin-4-one is not extensively published, numerous studies on related piperidine-containing molecules provide compelling evidence of their potential. For instance, piperidine-substituted purines have shown remarkable inhibitory potency against HIV-1.[1][3] Similarly, novel piperidine-substituted arylpyrimidines have been designed as effective HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs).[2] Furthermore, certain piperidine derivatives have exhibited significant efficacy against the influenza A/H1N1 virus, in some cases surpassing the activity of established drugs like ribavirin and amantadine.[1][3] More recently, a piperidine-4-carboxamide compound, NCGC2955, has demonstrated inhibitory activity against several human coronaviruses, including variants of SARS-CoV-2.[4]
A Comparative Look at Established Antiviral Scaffolds
To contextualize the potential of the piperidine scaffold, it is essential to compare it against established antiviral drugs with well-defined mechanisms of action and clinical efficacy. This section will examine four such drugs: Remdesivir, Favipiravir, Oseltamivir, and Lopinavir.
Table 1: Overview of Antiviral Scaffolds and their Mechanisms of Action
| Antiviral Scaffold/Drug | Virus Target(s) | Mechanism of Action |
| Piperidine Derivatives | HIV, Influenza, Coronaviruses | Varies depending on the derivative; can include inhibition of reverse transcriptase, neuraminidase, or other viral enzymes.[1][2][4] |
| Remdesivir | RNA Viruses (e.g., SARS-CoV-2, Ebola) | Nucleotide analog prodrug that inhibits viral RNA-dependent RNA polymerase (RdRp), leading to premature termination of viral RNA synthesis.[5][6][7][8][9] |
| Favipiravir | RNA Viruses (e.g., Influenza, SARS-CoV-2) | Prodrug that is converted to its active form and selectively inhibits viral RNA-dependent RNA polymerase (RdRp).[10][11][12][13] |
| Oseltamivir | Influenza A and B viruses | Neuraminidase inhibitor; prevents the release of new viral particles from infected cells.[14][15][16] |
| Lopinavir | HIV-1 | Protease inhibitor; prevents the cleavage of viral polyproteins, resulting in the production of immature, non-infectious viral particles.[17][18][19][20][21] |
Visualizing the Mechanisms of Action
To better understand the distinct strategies employed by these antiviral agents, the following diagrams illustrate their core mechanisms.
Caption: Mechanisms of action for Remdesivir, Oseltamivir, and Lopinavir.
Comparative Efficacy: A Data-Driven Perspective
The ultimate measure of an antiviral scaffold's utility lies in its efficacy. The following table summarizes available in vitro efficacy data for representative piperidine derivatives and the established antiviral drugs. It is crucial to note that direct, head-to-head comparative studies are often lacking, and experimental conditions can vary significantly between studies.
Table 2: Comparative In Vitro Antiviral Efficacy
| Compound/Drug | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| FZJ05 (Piperidine-purine derivative) | Influenza A/H1N1 | MDCK | < 0.27 | > 100 | > 370 | [1] |
| FT1 (Piperidine-arylpyrimidine derivative) | HIV-1 (Wild-Type) | MT-4 | 0.019 | > 18.2 | > 958 | [2] |
| NCGC2955 (Piperidine-4-carboxamide) | SARS-CoV-2 (Delta Variant) | Calu-3 | 0.11 ± 0.04 | > 300 | > 2727 | [4] |
| Remdesivir | SARS-CoV-2 | Vero E6 | 0.77 | > 100 | > 129.87 | |
| Favipiravir | SARS-CoV-2 | Vero E6 | 61.88 | > 400 | > 6.46 | [11] |
| Oseltamivir Carboxylate | Influenza A/H1N1 | MDCK | 0.0025 | > 1000 | > 400000 | |
| Lopinavir | HIV-1 | MT-4 | 0.004-0.017 | > 100 | > 5882 | [18] |
EC₅₀ (Half-maximal effective concentration): The concentration of a drug that gives half-maximal response. CC₅₀ (Half-maximal cytotoxic concentration): The concentration of a drug that kills 50% of cells. SI (Selectivity Index): CC₅₀ / EC₅₀. A higher SI indicates a more favorable safety profile.
Experimental Protocols for Antiviral Evaluation
The generation of reliable and reproducible efficacy data is the cornerstone of antiviral drug development. Below are detailed, step-by-step methodologies for key experiments used to assess the antiviral activity of novel compounds.
Workflow for In Vitro Antiviral Assay
Caption: A generalized workflow for conducting in vitro antiviral assays.
Detailed Protocol: Plaque Reduction Assay
This assay is a gold standard for quantifying the inhibition of viral replication.
-
Cell Seeding: Seed confluent monolayers of a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza) in 6-well plates.
-
Compound Preparation: Prepare a series of 2-fold dilutions of the test compound in serum-free medium.
-
Virus Dilution: Prepare a viral stock dilution that will produce approximately 50-100 plaque-forming units (PFU) per well.
-
Infection: Remove the growth medium from the cell monolayers and infect with the prepared virus dilution for 1 hour at 37°C.
-
Treatment: After incubation, remove the viral inoculum and overlay the cells with a mixture of 2X medium and 1.2% agarose containing the various concentrations of the test compound.
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator until plaques are visible (typically 2-3 days).
-
Staining: Fix the cells with 10% formaldehyde and stain with a 0.1% crystal violet solution.
-
Quantification: Count the number of plaques in each well. The percent inhibition is calculated relative to the virus control (no compound). The EC₅₀ is determined from the dose-response curve.
Future Directions and the Promise of Piperidine Scaffolds
The data presented herein underscore the significant potential of the piperidine scaffold as a source of novel antiviral agents. The adaptability of this chemical framework allows for the development of compounds that can target a wide range of viral proteins and replication stages. While established drugs like Remdesivir and Oseltamivir have proven invaluable, the constant threat of drug resistance and the emergence of new viral pathogens necessitate a continued and robust drug discovery pipeline.[22]
The development of broad-spectrum antivirals is a particularly critical area of research.[22][23][24] The observation that certain piperidine derivatives exhibit activity against multiple, unrelated viruses suggests that this scaffold could be a valuable starting point for the design of such agents. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of piperidine-based inhibitors.
-
Mechanism of Action Elucidation: To identify the specific viral or host targets of these compounds.
-
In Vivo Efficacy and Safety Studies: To translate promising in vitro results into potential clinical candidates.
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A Comparative Analysis of 1-(Piperidine-4-carbonyl)piperidin-4-one Analogs: A Guide to Structure-Activity Relationships
The 1-(piperidine-4-carbonyl)piperidin-4-one scaffold represents a versatile and privileged structure in medicinal chemistry, serving as a foundational template for the development of a diverse array of biologically active compounds. This guide provides a comprehensive comparison of various analogs derived from this core structure, elucidating the critical structure-activity relationships (SAR) that govern their pharmacological profiles. By examining the impact of specific structural modifications on biological activity, we aim to furnish researchers, scientists, and drug development professionals with actionable insights to guide future design and optimization efforts.
The piperidine-4-one moiety itself is a well-established pharmacophore, known to be a key component in molecules targeting a range of biological systems, including the central nervous system (CNS), and exhibiting activities such as anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3][4] The linkage of two such rings through a carbonyl group, as in the 1-(piperidine-4-carbonyl)piperidin-4-one core, creates a unique three-dimensional architecture that can be systematically modified to fine-tune interactions with specific biological targets.
The Core Scaffold: A Foundation for Diversity
The fundamental 1-(piperidine-4-carbonyl)piperidin-4-one structure presents multiple points for chemical modification, allowing for a systematic exploration of the chemical space to optimize potency, selectivity, and pharmacokinetic properties. These key modification points are illustrated in the diagram below.
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A Senior Application Scientist's Guide to In Vitro-In Vivo Correlation (IVIVC) for Piperidin-4-one Based Drug Candidates
Introduction: The Crucial Nexus of IVIVC in Modern Drug Development
In the landscape of pharmaceutical development, the ability to predict how a drug will behave in the human body based on laboratory tests is a paramount goal. This predictive capacity, known as In Vitro-In Vivo Correlation (IVIVC), serves as a critical bridge between early-stage discovery and clinical success. The U.S. Food and Drug Administration (FDA) defines IVIVC as a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and a relevant in vivo response, such as plasma drug concentration or the amount of drug absorbed.[1] Establishing a robust IVIVC can streamline development, optimize formulations, justify dissolution specifications, and in some cases, serve as a surrogate for human bioequivalence studies, thereby reducing the need for extensive clinical trials.[2][3][4]
This guide focuses on a particularly significant class of compounds: piperidin-4-one derivatives . The piperidin-4-one scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[5][6][7][8] However, the very features that make this nitrogen-containing heterocycle so versatile—its ability to engage in hydrogen bonding and its susceptibility to various metabolic pathways—also present unique challenges in establishing a reliable IVIVC.[9][10]
This document provides researchers, scientists, and drug development professionals with a comprehensive comparison of in vitro assays and in vivo studies for piperidin-4-one based drug candidates. We will delve into the causality behind experimental choices, provide detailed protocols, and analyze the factors that govern the success or failure of IVIVC for this important class of molecules.
Part 1: Foundational In Vitro Characterization
The journey to a predictive IVIVC begins with a thorough in vitro characterization. These initial assays are designed to dissect the fundamental Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the candidate molecule. For piperidin-4-one scaffolds, particular attention must be paid to metabolic stability and cellular permeability.
In Vitro Metabolic Stability: A Primary Determinant of In Vivo Exposure
The piperidine ring is often a site of metabolic transformation.[9][11] Understanding its metabolic fate is crucial, as high metabolic clearance can severely limit a drug's oral bioavailability and duration of action. The primary enzymes responsible for this are the Cytochrome P450s (CYPs) located predominantly in the liver.[12] For many 4-aminopiperidine drugs, CYP3A4 is a major contributor to metabolism, often through N-dealkylation.[12][13]
Causality of Experimental Choice: The liver microsomal stability assay is the workhorse for early metabolic assessment. Microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes. By incubating the drug candidate with liver microsomes and an NADPH-regenerating system (to fuel the enzymatic reactions), we can determine the intrinsic clearance of the compound. This provides a quantitative measure of how rapidly the drug is metabolized, which is a key input for predicting in vivo hepatic clearance.
Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes
-
Preparation of Reagents:
-
Drug Candidate Stock: Prepare a 10 mM stock solution of the piperidin-4-one derivative in DMSO. Note: DMSO concentration in the final incubation should be kept below 1% to avoid enzyme inhibition.[6]
-
Liver Microsomes: Thaw pooled human or animal (e.g., rat, mouse) liver microsomes on ice. Dilute to a final protein concentration of 0.5-1.0 mg/mL in 0.1 M phosphate buffer (pH 7.4).
-
NADPH Regenerating System (NRS): Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. This system continuously regenerates the NADPH cofactor required by CYP enzymes.
-
-
Incubation Procedure:
-
Pre-warm the microsomal suspension and drug solution at 37°C for 5 minutes.
-
Initiate the reaction by adding the NRS to the microsomal suspension containing the drug candidate (final substrate concentration typically 1 µM).
-
Incubate at 37°C in a shaking water bath.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot a portion of the reaction mixture into a quenching solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the remaining parent drug.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining parent drug versus time.
-
The slope of the linear regression line gives the rate constant, k.
-
Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.
-
Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).
-
Cell Permeability: Gauging Gut Wall Absorption
For an orally administered drug to be effective, it must first pass through the intestinal wall to enter the bloodstream. The Caco-2 cell permeability assay is the industry standard for predicting this process in vitro. Caco-2 cells are a human colorectal adenocarcinoma cell line that, when grown on a semi-permeable membrane, differentiate to form a monolayer of polarized epithelial cells with tight junctions, mimicking the intestinal barrier.
Causality of Experimental Choice: This assay measures the rate of drug transport from the apical (gut lumen side) to the basolateral (blood side) compartment, providing an apparent permeability coefficient (Papp). This value helps classify compounds according to the Biopharmaceutics Classification System (BCS) and predicts their potential for oral absorption.[1] For nitrogen-containing heterocycles, this assay is also critical for identifying whether the compound is a substrate for efflux transporters (like P-glycoprotein), which can actively pump the drug back into the gut lumen, reducing net absorption.
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days until a differentiated monolayer is formed.
-
Verify monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER).
-
-
Permeability Measurement (Apical to Basolateral - A to B):
-
Wash the cell monolayer with pre-warmed Hanks' Balanced Salt Solution (HBSS) at pH 7.4.
-
Add the piperidin-4-one drug candidate (typically 10 µM) in HBSS to the apical (A) compartment.
-
Add fresh HBSS to the basolateral (B) compartment.
-
Incubate at 37°C with gentle shaking.
-
At designated time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral compartment and replace with fresh HBSS.
-
Also, take a sample from the apical compartment at the beginning and end of the experiment.
-
-
Efflux Ratio Measurement (Basolateral to Apical - B to A):
-
To determine if the drug is an efflux substrate, perform the experiment in the reverse direction (B to A). Add the drug to the basolateral compartment and sample from the apical side.
-
-
Sample Analysis & Calculation:
-
Quantify the drug concentration in all samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
-
Calculate the Efflux Ratio (ER): ER = Papp (B to A) / Papp (A to B). An ER > 2 suggests the compound is a substrate for active efflux.
-
Part 2: In Vivo Evaluation and the IVIVC Bridge
Positive in vitro data provides the confidence to advance a candidate to in vivo studies. These animal studies are the first true test of how the compound behaves in a complex biological system and are essential for establishing the in vivo side of the correlation.
In Vivo Pharmacokinetic (PK) Studies
Pharmacokinetic studies measure what the body does to the drug. For an oral drug candidate, the primary goal is to determine its rate and extent of absorption and its subsequent distribution and elimination.
Causality of Experimental Choice: An oral PK study in a relevant animal model (e.g., rat) provides essential parameters like maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the total drug exposure over time (Area Under the Curve, AUC). By comparing the AUC from an oral dose to that from an intravenous (IV) dose (where absorption is 100%), we can calculate the absolute oral bioavailability (%F), a critical parameter for any oral drug.
Experimental Protocol: Rodent Oral Pharmacokinetic Study
-
Animal Dosing:
-
Use adult male Sprague-Dawley rats (n=3-5 per group).
-
Fast animals overnight prior to dosing.
-
Oral (PO) Group: Administer the piperidin-4-one candidate, formulated in a suitable vehicle (e.g., 0.5% methylcellulose), via oral gavage at a specific dose (e.g., 10 mg/kg).
-
Intravenous (IV) Group: Administer the drug in a solubilizing vehicle (e.g., saline with 5% DMSO) via tail vein injection (e.g., 2 mg/kg).
-
-
Blood Sampling:
-
Collect sparse blood samples (approx. 100 µL) from the tail vein at pre-defined time points (e.g., Pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Collect samples into tubes containing an anticoagulant (e.g., K2EDTA).
-
-
Plasma Preparation and Analysis:
-
Centrifuge blood samples to separate plasma.
-
Extract the drug from the plasma using protein precipitation or liquid-liquid extraction.
-
Quantify the drug concentration in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Plot the mean plasma concentration versus time for both PO and IV groups.
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate PK parameters (Cmax, Tmax, AUC, half-life).
-
Calculate absolute oral bioavailability (%F) as: %F = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.
-
Establishing the In Vitro-In Vivo Correlation
The ultimate goal is to use the in vitro data to predict the in vivo outcome. The FDA describes several levels of IVIVC, with Level A being the most rigorous.[1][14]
-
Level A Correlation: A point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate. This is the highest level of correlation and allows the prediction of the entire plasma concentration-time profile from in vitro data.[1][14]
-
Level B Correlation: Compares a summary parameter from the in vitro profile (e.g., mean dissolution time) with a summary parameter from the in vivo profile (e.g., mean residence time). This is less useful for prediction.[1]
-
Level C Correlation: A single-point correlation relating one dissolution time point (e.g., % dissolved at 4 hours) to one PK parameter (e.g., Cmax or AUC).
For piperidin-4-one drug candidates, which are typically immediate-release formulations in early development, establishing a Level A correlation often involves correlating in vitro permeability and metabolic clearance with in vivo bioavailability.
Part 3: Data Comparison and Case Study Analysis
The relationship between in vitro and in vivo data is rarely perfect. The following table and case studies illustrate common scenarios encountered with piperidin-4-one candidates.
Table 1: Comparison of In Vitro and In Vivo Data for Hypothetical Piperidin-4-one Analogs
| Compound ID | Target IC50 (nM) | Caco-2 Papp (A→B) (10⁻⁶ cm/s) | Efflux Ratio | Microsomal t½ (min) | Rat Oral Bioavailability (%F) |
| PIP-001 | 15 | 12.5 | 1.2 | 55 | 65% |
| PIP-002 | 25 | 1.1 | 8.5 | 62 | <5% |
| PIP-003 | 8 | 15.2 | 1.5 | <5 | 8% |
| PIP-004 | 120 | 9.8 | 1.1 | >120 | 85% |
Case Study 1: Successful IVIVC (Compound PIP-001)
-
In Vitro Profile: PIP-001 showed good target potency (15 nM), high permeability (12.5 x 10⁻⁶ cm/s), and was not an efflux substrate (ER = 1.2). Its metabolic stability was moderate (t½ = 55 min), suggesting it would not be cleared too rapidly by the liver.
-
In Vivo Outcome: The compound demonstrated good oral bioavailability in rats (65%).
-
Analysis: This is a successful correlation. The in vitro data correctly predicted that the compound would be well-absorbed and sufficiently stable to achieve significant systemic exposure. The combination of high permeability and moderate stability translated directly into a favorable in vivo PK profile. This candidate would be prioritized for further development.
Case Study 2: Failed IVIVC due to Efflux (Compound PIP-002)
-
In Vitro Profile: PIP-002 had decent potency and good metabolic stability (t½ = 62 min). However, its apparent permeability was low (1.1 x 10⁻⁶ cm/s) and it had a very high efflux ratio (8.5).
-
In Vivo Outcome: Oral bioavailability was extremely low (<5%).
-
Analysis: This represents a common pitfall. While the compound is metabolically stable, it is a strong substrate for efflux transporters (like P-gp) in the gut wall. The Caco-2 assay correctly identified this liability. The active pumping of the drug back into the intestine prevented it from reaching systemic circulation, leading to poor bioavailability despite its stability. This highlights the critical importance of measuring the efflux ratio and not just permeability.
Case Study 3: Failed IVIVC due to High Clearance (Compound PIP-003)
-
In Vitro Profile: PIP-003 was highly potent (8 nM) and exhibited excellent permeability (15.2 x 10⁻⁶ cm/s) with no efflux. However, it was extremely unstable in liver microsomes (t½ < 5 min).
-
In Vivo Outcome: The compound had poor oral bioavailability (8%).
-
Analysis: This case illustrates that high absorption does not guarantee high bioavailability. The compound likely passed through the gut wall efficiently, but was then subject to extensive "first-pass metabolism" in the liver. The microsomal assay correctly predicted this rapid clearance. The liver effectively removed the vast majority of the drug from the portal circulation before it could reach the rest of the body.[12][15] This demonstrates that both permeability and metabolic stability are essential hurdles that must be cleared.
Conclusion and Future Perspectives
Establishing a predictive in vitro-in vivo correlation for piperidin-4-one based drug candidates is a multi-faceted challenge that requires a holistic understanding of the molecule's ADME properties.
-
Key Takeaways:
-
Metabolism is Key: The piperidine scaffold is susceptible to metabolism, and in vitro clearance assays are a strong predictor of in vivo stability.[12][15]
-
Permeability is Not Enough: High permeability can be negated by active efflux. Measuring the efflux ratio in Caco-2 assays is non-negotiable.
-
Balance is Everything: A successful oral drug requires an optimal balance of potency, permeability, and metabolic stability. A weakness in one area can lead to in vivo failure, breaking the correlation.
-
Looking forward, the integration of more sophisticated tools will continue to improve the accuracy of IVIVC. Physiologically-Based Pharmacokinetic (PBPK) modeling, which uses in vitro ADME data to simulate drug behavior in a virtual human, offers a powerful way to bridge the in vitro-in vivo gap, especially for compounds with complex disposition properties.[16][17] By combining robust experimental protocols with advanced computational models, we can enhance our predictive power, enabling more efficient development of the next generation of piperidin-4-one based therapeutics.
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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profiling of Piperidin-4-one Derived Kinase Inhibitors
For researchers, scientists, and drug development professionals engaged in the discovery of novel kinase inhibitors, the piperidin-4-one scaffold represents a versatile and promising starting point. Its synthetic tractability and presence in numerous biologically active compounds have made it a privileged structure in medicinal chemistry.[1][2] However, as with any kinase inhibitor development program, the journey from a potent hit to a selective chemical probe or therapeutic candidate is fraught with the challenge of cross-reactivity.[3] The human kinome consists of over 500 structurally related enzymes, and achieving selectivity against this vast family is a critical determinant of both efficacy and safety.[4]
This guide provides an in-depth, objective comparison of methodologies for profiling the cross-reactivity of kinase inhibitors derived from the piperidin-4-one core. We will move beyond a simple listing of techniques to explain the causality behind experimental choices, empowering you to design, execute, and interpret selectivity studies with scientific rigor. While comprehensive, publicly available kinome-wide data for a homologous series of piperidin-4-one inhibitors is scarce, this guide will use illustrative examples and hypothetical data to provide a practical framework for your own research endeavors.
The Imperative of Selectivity Profiling
The ATP-binding site, the target of most small-molecule kinase inhibitors, is highly conserved across the kinome.[5] This conservation is the primary reason why inhibitors often exhibit polypharmacology, binding to multiple kinases with varying affinities.[6][7] While sometimes therapeutically beneficial, off-target activity is more frequently associated with toxicity and unforeseen side effects.[5] For example, a piperidin-4-one derivative designed to inhibit Akt (a key node in the PI3K signaling pathway) might also inadvertently inhibit other members of the AGC kinase family or unrelated kinases, confounding experimental results and potentially leading to toxicity.[8] Therefore, early and comprehensive cross-reactivity profiling is not merely a characterization step but a cornerstone of rational drug design.[3][9]
Comparative Analysis of Profiling Platforms
Several robust technologies are available for assessing kinase inhibitor selectivity. The choice of platform depends on the stage of discovery, the desired depth of information (e.g., binding affinity vs. functional inhibition), and available resources. Here, we compare the leading methodologies.
| Technology Platform | Assay Principle | Key Output | Throughput | Advantages | Disadvantages |
| KINOMEscan™ (Eurofins DiscoverX) | In vitro competition binding assay. Test compound competes with an immobilized, active-site directed ligand for binding to DNA-tagged kinases.[10] | Dissociation constant (Kd) | High (screens against >480 kinases) | ATP-independent, providing true thermodynamic binding affinity.[11] High dynamic range (pM to mM).[10] Not prone to interference from colored/fluorescent compounds.[10] | Measures binding only, not functional inhibition of kinase activity. Recombinant kinases may not reflect native protein complexity.[6] |
| Kinobeads | Chemical proteomics approach. A mixture of broadly selective, immobilized kinase inhibitors ("kinobeads") captures a large portion of the kinome from a cell lysate.[12][13] The test compound is added in competition. | IC50 / Kd (relative quantification by mass spectrometry) | Moderate to High | Assesses inhibitors against endogenous, full-length kinases in their native complexes and post-translational modification states.[6][14] Unbiased, can identify novel targets.[6] | Technically complex, requires sophisticated mass spectrometry. Coverage can be limited by kinase expression levels in the chosen cell line(s).[12] |
| KiNativ™ (ActivX Biosciences) | Activity-based protein profiling (ABPP). An ATP- or ADP-biotin probe covalently labels the active site of kinases in a cell lysate.[15] Test compounds compete for probe binding. | IC50 | Moderate to High | Measures target engagement in a near-native context (cell lysate).[16] Provides functional information related to active site accessibility. Can be used in vivo to assess target engagement. | Irreversible probe kinetics can complicate data interpretation for reversible inhibitors.[16] Dependent on the reactivity of the conserved lysine. |
| Biochemical Enzymatic Assays | In vitro assays measuring the inhibition of substrate phosphorylation by a panel of recombinant kinases.[17] | IC50 | High | Direct measure of functional enzyme inhibition.[4] Well-established, variety of detection methods (e.g., radiometric, fluorescence). | IC50 values are highly dependent on ATP concentration, which can make cross-kinase comparisons challenging.[7][17] Recombinant enzymes may lack regulatory subunits or PTMs. |
Hypothetical Cross-Reactivity Data for Piperidin-4-one Derivatives
To illustrate how to interpret selectivity data, we present a hypothetical dataset for three piperidin-4-one-based inhibitors designed as pan-Akt inhibitors. The data is presented as Kd (nM) values, as would be obtained from a KINOMEscan™ experiment.
Table 1: Hypothetical Kinome Selectivity Profile of Piperidin-4-one Based Akt Inhibitors (Kd in nM)
| Kinase Target | Compound A (Lead Compound) | Compound B (Optimized Analogue) | Compound C (Negative Control) | Dasatinib (Reference Inhibitor) |
| AKT1 | 25 | 5 | >10,000 | 250 |
| AKT2 | 30 | 8 | >10,000 | 310 |
| AKT3 | 45 | 12 | >10,000 | 400 |
| PKA | 150 | 800 | >10,000 | 58 |
| ROCK1 | 250 | 1,500 | >10,000 | 8 |
| ROCK2 | 220 | 1,200 | >10,000 | 6 |
| p70S6K | 80 | 450 | >10,000 | 15 |
| ABL1 | >10,000 | >10,000 | >10,000 | 0.6 |
| SRC | >10,000 | >10,000 | >10,000 | 0.8 |
| KIT | 8,500 | >10,000 | >10,000 | 4.9 |
| PDGFRβ | 9,000 | >10,000 | >10,000 | 14 |
Interpretation of the Data:
-
Compound A shows potent inhibition of all three Akt isoforms as intended. However, it exhibits significant off-target activity against other AGC family kinases like PKA, ROCK1/2, and p70S6K, with Kd values in the sub-micromolar range. This polypharmacology would complicate its use as a selective probe for Akt.
-
Compound B represents a successful optimization. It retains and improves upon the on-target potency for Akt isoforms while demonstrating significantly improved selectivity (>100-fold) against the previously identified off-targets PKA, ROCK, and p70S6K.[18] This profile makes it a much more reliable tool for interrogating Akt signaling.
-
Compound C , a structurally related but inactive analogue, is a crucial experimental control. Its lack of activity confirms that the observed effects of Compounds A and B are due to specific interactions with the kinases and not non-specific effects like aggregation.
-
Dasatinib is included as a reference multi-kinase inhibitor, illustrating a different selectivity profile and highlighting the potent on-target activity of the hypothetical piperidin-4-one series against Akt in comparison.
Experimental Protocols & Workflows
To ensure scientific integrity, the protocols described below are self-validating systems.
Key Signaling Pathway: PI3K/Akt/mTOR
Inhibitors derived from piperidin-4-one have shown promise in targeting the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer.[8] Understanding this pathway is crucial for interpreting the cellular effects of an inhibitor.
Caption: The PI3K/Akt/mTOR signaling pathway, a common target for piperidin-4-one based kinase inhibitors.
Experimental Workflow: Kinobeads-Based Profiling
The kinobeads chemical proteomics workflow provides a powerful method for assessing inhibitor selectivity against endogenous kinases.[12][19]
Caption: Experimental workflow for competitive kinase inhibitor profiling using the Kinobeads platform.
Step-by-Step Protocol: Kinobeads Competition Binding Assay
This protocol is adapted from established chemical proteomics methodologies.[12][14]
-
Cell Culture and Lysis:
-
Culture selected cell lines (e.g., a cocktail of K562, Jurkat, HeLa, and G-361 cells to maximize kinome coverage) to ~80-90% confluency.[12]
-
Harvest cells by scraping, wash with ice-cold PBS, and pellet by centrifugation.
-
Lyse cell pellets in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 5% glycerol, 1.5 mM MgCl₂, 150 mM NaCl, 0.8% NP-40, 1 mM DTT, supplemented with protease and phosphatase inhibitors).
-
Clarify the lysate by ultracentrifugation (e.g., 100,000 x g for 30 min at 4°C). The supernatant is the native proteome.
-
-
Competitive Binding:
-
Aliquot the cell lysate into microcentrifuge tubes.
-
Add the piperidin-4-one test inhibitor over a range of concentrations (e.g., 10-point, 3-fold serial dilution from 10 µM to 0.5 nM) or a DMSO vehicle control.
-
Incubate for 45 minutes at 4°C with gentle rotation to allow the inhibitor to bind to its targets.
-
-
Kinobeads Affinity Enrichment:
-
Equilibrate the kinobeads slurry (a mixture of Sepharose beads coupled to multiple non-selective kinase inhibitors) in lysis buffer.[13]
-
Add the equilibrated kinobeads to each lysate/inhibitor mixture.
-
Incubate for 1 hour at 4°C with gentle rotation. During this time, kinases not occupied by the test inhibitor will bind to the kinobeads.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads extensively with lysis buffer and then with a low-salt buffer to remove non-specifically bound proteins.
-
Elute the bound proteins by boiling the beads in SDS-PAGE loading buffer.
-
-
Protein Digestion and Mass Spectrometry:
-
Separate the eluted proteins briefly on an SDS-PAGE gel.
-
Perform an in-gel tryptic digest of the entire protein lane.
-
Analyze the resulting peptides by nano-liquid chromatography coupled to tandem mass spectrometry (nanoLC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify proteins using a suitable software package (e.g., MaxQuant).
-
For each identified kinase, calculate the ratio of its abundance in the inhibitor-treated sample to the DMSO control sample at each concentration.
-
Plot these ratios against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.
-
Conclusion and Future Directions
The development of selective kinase inhibitors from the piperidin-4-one scaffold, or any other chemical series, is critically dependent on rigorous and comprehensive cross-reactivity profiling. This guide has outlined the rationale and methodologies necessary to generate high-quality, interpretable selectivity data. By employing a combination of in vitro binding assays like KINOMEscan™ for broad initial screening and cell-based chemical proteomics approaches like Kinobeads for validation in a more physiological context, researchers can build a robust understanding of their compounds' behavior.[20] This multi-faceted approach minimizes the risk of misinterpreting biological data due to unknown off-target effects and ultimately accelerates the development of potent, selective, and safe kinase inhibitors for research and therapeutic application.
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Addie, M., Anderton, J., Ashton, S. E., Barlaam, B., Barr, H., Boyle, F. T., ... & Wilson, D. M. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo [2, 3-d] pyrimidin-4-yl) piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of medicinal chemistry, 56(5), 2059-2073.
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Addie, M., Anderton, J., Ashton, S. E., Barlaam, B., Barr, H., Boyle, F. T., ... & Wilson, D. M. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo [2, 3-d] pyrimidin-4-yl) piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of medicinal chemistry, 56(5), 2059–2073.
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Lin, K., Cheng, J., Yang, T., Li, Y., Zhu, B., Liu, Y., ... & Gray, N. S. (2016). Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. Cell reports, 14(4), 967-979.
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A Comparative Analysis of Piperidin-4-one and Tropinone as Synthetic Intermediates
A Senior Application Scientist's Guide for Researchers in Drug Development and Organic Synthesis
In the landscape of medicinal chemistry and natural product synthesis, the selection of a core scaffold is a decision that dictates the trajectory of a research program. Among the nitrogen-containing heterocyclic ketones, piperidin-4-one and tropinone stand out as foundational building blocks. While structurally related, their subtle differences in topology—a flexible monocyclic system versus a rigid bicyclic framework—lead to profound divergences in their reactivity, stereochemical outcomes, and ultimate applications. This guide provides an in-depth comparative analysis of these two pivotal intermediates to inform strategic synthetic planning.
Structural and Physicochemical Foundations
At first glance, both molecules share a six-membered ring containing a nitrogen atom and a ketone at the 4-position (in the case of piperidin-4-one) or 3-position (for tropinone). The critical distinction is the ethylene bridge across the 1,5-positions of the piperidine ring in tropinone, which forms the 8-azabicyclo[3.2.1]octane core.[1] This bicyclic nature locks the molecule into a rigid, boat-like conformation, whereas piperidin-4-one and its derivatives typically adopt a more flexible chair conformation.[2] This fundamental structural difference is the primary determinant of their distinct chemical behaviors.
| Property | Piperidin-4-one | Tropinone |
| Molecular Formula | C₅H₉NO | C₈H₁₃NO |
| Molar Mass | 99.13 g/mol | 139.19 g/mol |
| Appearance | - (Often used as hydrate hydrochloride) | Brownish solid |
| Melting Point | Not well-defined (hydrate) | 42.5 °C |
| Boiling Point | 79 °C | Decomposes |
| Structure | Monocyclic, flexible chair conformation | Bicyclic, rigid boat-like conformation |
| Key Feature | Amenable to N-substitution and ring functionalization | Defined 3D scaffold, precursor to tropane alkaloids |
A Tale of Two Syntheses: Mannich vs. Robinson-Schöpf
The accessibility of a starting material is paramount. Both piperidin-4-one and tropinone are readily synthesized through classic named reactions that are staples of organic chemistry.
Piperidin-4-one: Versatility via the Mannich Condensation
The synthesis of piperidin-4-ones is most commonly achieved through a double Mannich condensation, often referred to as the Petrenko-Kritschenko piperidone synthesis.[2] This reaction involves the condensation of a ketone, an aldehyde, and an amine (like ammonium acetate for the parent compound). The power of this method lies in its modularity; by varying the ketone, aldehyde, and primary amine components, a vast library of substituted piperidin-4-ones can be generated.[2][3][4]
Caption: General synthetic scheme for piperidin-4-ones via Mannich condensation.
Experimental Protocol: Synthesis of 2,6-Diphenylpiperidin-4-one
-
In a round-bottom flask, dissolve benzaldehyde (2 equivalents) and acetone (1 equivalent) in ethanol.
-
Add ammonium acetate (1.1 equivalents) to the solution.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, allow the reaction to cool to room temperature, during which the product may precipitate.
-
If precipitation occurs, collect the solid by filtration. If not, concentrate the solution under reduced pressure.
-
Recrystallize the crude product from ethanol to yield pure 2,6-diphenylpiperidin-4-one.[2]
Tropinone: Elegance in the Robinson-Schöpf "Double Mannich" Reaction
The synthesis of tropinone by Sir Robert Robinson in 1917 is a landmark in total synthesis, celebrated for its biomimetic approach and remarkable efficiency.[1][5] It is a one-pot reaction that assembles the complex bicyclic structure from simple, achiral precursors: succinaldehyde, methylamine, and acetonedicarboxylic acid (or its synthetic equivalent, acetone).[1][6][7] This reaction proceeds via a tandem intermolecular and intramolecular double Mannich reaction.[1][8]
Caption: Robinson's elegant one-pot synthesis of the tropinone scaffold.
Experimental Protocol: Robinson-Schöpf Synthesis of Tropinone
-
Prepare a solution of succinaldehyde (1 equivalent) in water, buffered to a physiological pH (around 7).
-
Add methylamine hydrochloride (1 equivalent) and a solution of acetonedicarboxylic acid (1 equivalent) to the reaction mixture.
-
Stir the solution at room temperature for several hours to a day. The reaction progress can be monitored by the disappearance of starting materials.
-
After the reaction is complete, acidify the mixture with hydrochloric acid.
-
Extract the aqueous layer with ether to remove unreacted starting materials and byproducts.
-
Make the aqueous layer strongly alkaline with sodium hydroxide and extract the tropinone product into an organic solvent like chloroform or ether.
-
Dry the organic extracts, filter, and concentrate under reduced pressure to yield crude tropinone, which can be purified by distillation or crystallization.[1]
Synthetic Comparison
| Feature | Piperidin-4-one Synthesis | Tropinone Synthesis (Robinson-Schöpf) |
| Complexity | Modular, multi-component | One-pot, tandem reaction |
| Starting Materials | Diverse aldehydes, ketones, amines | Specific: succinaldehyde, methylamine, acetone dicarboxylate |
| Yield | Variable, generally good | Initially 17%, now >90% with improvements[1] |
| Key Advantage | High potential for diversity | High efficiency and atom economy for a specific scaffold[9] |
| Scalability | Generally straightforward | Highly scalable |
Comparative Reactivity: A Story of Flexibility vs. Rigidity
The structural differences between the two intermediates directly translate to distinct reactivity profiles, particularly concerning stereoselectivity.
Reactions at the Carbonyl Group
Reduction of the ketone is a common and critical transformation for both molecules.
-
Piperidin-4-one: Reduction with agents like sodium borohydride yields a mixture of axial and equatorial 4-piperidinols. The diastereoselectivity can be influenced by the steric bulk of the N-substituent and ring substituents, but often requires specific directing groups or chiral reagents to achieve high stereocontrol.[10][11]
-
Tropinone: The rigid bicyclic structure imposes significant steric constraints. Reduction of the carbonyl group leads to two key diastereomeric alcohols: tropine (3α-hydroxy, axial OH) and pseudotropine (3β-hydroxy, equatorial OH).[12] The stereochemical outcome is highly dependent on the reducing agent. Hydride reagents typically attack from the less-hindered equatorial face to produce the axial alcohol (tropine) as the major product. Remarkably, nature has evolved two distinct tropinone reductase enzymes (TR-I and TR-II) that share 64% sequence identity yet produce tropine and pseudotropine, respectively, with absolute stereospecificity.[12]
Reactions at the α-Carbon (Enolate Chemistry)
The chemistry of the enolates also highlights the impact of the molecular framework.
-
Piperidin-4-one: Enolates can be formed and used in a variety of subsequent reactions, such as alkylations and aldol condensations. However, controlling regioselectivity (e.g., at C3 vs. C5) and stereoselectivity can be challenging without specific substrate modifications.
-
Tropinone: Deprotonation with a strong base like lithium diisopropylamide (LDA) is highly diastereoselective, preferentially removing the axial (exo) protons at the C2 and C4 positions.[13] The resulting lithium enolate undergoes subsequent reactions, such as aldol additions, with high diastereoselectivity.[13] This predictable stereocontrol is a significant advantage. However, the tropinone enolate is also susceptible to ring-opening reactions when treated with certain electrophiles like chloroformates.[13][14]
Caption: Key reaction pathways for Piperidin-4-one and Tropinone.
Applications: Versatile Scaffolds vs. Natural Product Precursors
The synthetic utility of these intermediates is best illustrated by the classes of molecules they enable.
Piperidin-4-one: A Privileged Pharmacophore
The piperidine ring is one of the most ubiquitous heterocyclic motifs in approved drugs.[15][16] Piperidin-4-one serves as a versatile intermediate, or "pharmacophore," that can be elaborated into a vast array of biologically active compounds.[17][18] Its flexibility allows medicinal chemists to readily explore structure-activity relationships (SAR) by modifying substituents at the nitrogen, the α-positions, and the C4 position (after reduction or other transformations).
-
Analgesics: It is a key precursor in the synthesis of potent opioid analgesics, including fentanyl and its analogues.[19]
-
Antipsychotics & Antihistamines: Many CNS-active drugs and antihistamines feature a substituted piperidine core derived from piperidin-4-one intermediates.
-
Drug Discovery Libraries: The modular synthesis of piperidin-4-ones makes them ideal starting points for creating large, diverse libraries of compounds for high-throughput screening.[16]
Tropinone: The Gateway to Tropane Alkaloids
Tropinone is the indispensable intermediate for the synthesis of the entire family of tropane alkaloids, many of which have significant medicinal value.[20][21][22] Its rigid, pre-organized structure is the key to accessing these complex natural products.
-
Anticholinergics: Reduction of tropinone to tropine is the first step toward synthesizing atropine and scopolamine, essential medicines used as mydriatics, antispasmodics, and antiemetics.[20][21][22]
-
Stimulants & Anesthetics: Tropinone is a precursor for the synthesis of cocaine and its analogues, which, despite their abuse potential, have been crucial in understanding anesthetic mechanisms.[21][23]
-
Novel Therapeutics: The tropinone scaffold is being explored for the development of new therapeutic agents, with some derivatives showing promising cytotoxic activity against cancer cell lines.[24]
Conclusion: Choosing the Right Tool for the Job
The choice between piperidin-4-one and tropinone is a strategic one, guided by the final synthetic target.
-
Piperidin-4-one is the intermediate of choice when synthetic flexibility and molecular diversity are the primary goals. Its modular synthesis and conformationally mobile scaffold are ideal for medicinal chemistry programs focused on SAR exploration and the development of novel pharmacophores across a wide range of therapeutic areas.
-
Tropinone is the superior starting material when the goal is the synthesis of rigid, stereochemically complex molecules , particularly natural products of the tropane alkaloid family and their analogues. Its elegant and efficient one-pot synthesis provides rapid access to a defined three-dimensional architecture, offering predictable stereochemical control in subsequent transformations.
Ultimately, both piperidin-4-one and tropinone are powerful tools in the synthetic chemist's arsenal. Understanding their distinct personalities—the flexible adaptability of the former and the rigid precision of the latter—is key to unlocking their full potential in the pursuit of new medicines and the synthesis of complex molecular architectures.
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1-Cbz-Piperidin-4-one: A Comprehensive Overview. (2025, March 2). Ningbo Inno Pharmchem Co., Ltd. [Link]
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The Alchemist's Choice: A Head-to-Head Comparison of Coupling Agents for Piperidine Amide Synthesis
A Senior Application Scientist's Guide to Optimizing a Crucial Transformation in Medicinal Chemistry
The piperidine moiety is a cornerstone of modern drug discovery, gracing the structures of numerous blockbuster pharmaceuticals. Its synthesis, and particularly the formation of robust amide linkages to this saturated heterocycle, is a frequent and critical transformation for medicinal chemists. The choice of coupling agent for this task is far from trivial; it can dictate the success of a synthetic campaign, influencing yield, purity, scalability, and the preservation of precious stereocenters.
This guide provides an in-depth, head-to-head comparison of the most common classes of coupling agents for the acylation of piperidine and its derivatives. We will move beyond mere protocols, delving into the mechanistic underpinnings of each reagent class to explain why certain agents excel under specific conditions. This analysis is designed for researchers, scientists, and drug development professionals seeking to make informed, data-driven decisions to optimize their synthetic routes.
The Challenge: Acylating a Secondary Amine
Piperidine, as a secondary amine, presents a distinct set of challenges compared to the primary amines often encountered in classical peptide synthesis. Its increased steric bulk can hinder the approach to the activated carboxylic acid, slowing reaction kinetics. Furthermore, the lone pair on the nitrogen is readily available, making it a competent nucleophile, but the success of the coupling reaction hinges on the efficiency of the initial carboxylic acid activation. A suboptimal choice of coupling agent can lead to sluggish reactions, low yields, and the formation of frustrating byproducts.
The Contenders: A Mechanistic Overview
We will evaluate four major classes of coupling agents, each with a unique mechanism of action:
-
Carbodiimides (EDC): The workhorses of amide bond formation.
-
Uronium/Aminium Salts (HATU): The gold standard for speed and efficiency.
-
Phosphonium Salts (PyBOP): Renowned for clean reactions and low racemization.
-
Propylphosphonic Anhydride (T3P®): The "green" powerhouse with an easy workup.
The fundamental principle for all these reagents is the conversion of the carboxylic acid's hydroxyl group into a better leaving group, thereby creating a highly electrophilic carbonyl carbon that is susceptible to nucleophilic attack by the piperidine nitrogen.
Diagram 1: General Amide Bond Formation Workflow This diagram illustrates the universal two-step process of activation followed by nucleophilic attack that underpins the action of all coupling agents discussed.
Caption: General workflow for coupling agent-mediated amide synthesis.
Performance Showdown: A Comparative Analysis
The true measure of a coupling agent lies in its performance. The following table summarizes key performance indicators for our four contenders in the context of piperidine amide synthesis. Data has been aggregated from various studies to provide a representative comparison.[1][2][3]
| Feature | EDC/HOBt | HATU | PyBOP | T3P® |
| Reagent Class | Carbodiimide | Uronium/Aminium Salt | Phosphonium Salt | Phosphonic Anhydride |
| Relative Reactivity | Moderate | Very High | High | High |
| Typical Yield | Good to Excellent | Excellent | Excellent | Excellent |
| Racemization Risk | Moderate (HOBt mitigates)[4] | Very Low[5] | Very Low[6][7] | Exceptionally Low[2][3] |
| Key Side Reactions | N-acylurea formation | Guanidinylation of amine (if in excess)[8][9] | None common | None common |
| Byproduct Nature | Water-soluble urea | Water-soluble urea & HOAt | Organic-soluble phosphine oxide | Water-soluble phosphonates[10][11] |
| Workup Complexity | Easy (Aqueous wash) | Easy (Aqueous wash) | More complex (Chromatography often needed)[8] | Very Easy (Aqueous wash) |
| Cost | Low | High | High | Moderate |
| Best For... | Cost-effective, large-scale synthesis where racemization is not a primary concern. | Difficult or sterically hindered couplings; rapid, high-yield synthesis. | Couplings with highly sensitive chiral centers; avoiding amine side reactions. | Green chemistry initiatives; simple workup and high purity are paramount. |
Deep Dive: Mechanisms and Methodologies
Carbodiimides: The Economical Workhorse (EDC/HOBt)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with an additive like 1-hydroxybenzotriazole (HOBt), is a popular choice due to its low cost and ease of use.
Mechanism of Action: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and can rearrange to a stable N-acylurea byproduct. HOBt acts as a scavenger, converting the O-acylisourea into a less reactive but more stable HOBt-active ester. This ester then reacts with piperidine to form the amide bond, regenerating HOBt. The water-solubility of the EDC-urea byproduct simplifies purification via a simple aqueous wash.[12]
Diagram 2: EDC/HOBt Coupling Mechanism
Caption: Activation pathway for EDC with HOBt additive.
Experimental Protocol: General Procedure for EDC/HOBt Coupling [12]
-
Dissolve the carboxylic acid (1.0 eq.) and HOBt (1.2 eq.) in an anhydrous aprotic solvent (e.g., DCM or DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq.) to the mixture and stir for 15-30 minutes to allow for pre-activation.
-
Add the piperidine derivative (1.1 eq.) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq.) to the reaction.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction with the organic solvent and wash sequentially with 5% NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Uronium/Aminium Salts: The Efficiency Expert (HATU)
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is arguably the most powerful and widely used coupling agent, especially for challenging substrates.
Mechanism of Action: HATU is based on the superior leaving group 1-hydroxy-7-azabenzotriazole (HOAt). The nitrogen atom at the 7-position of the azabenzotriazole ring provides anchimeric assistance during the nucleophilic attack, accelerating the rate of amide bond formation.[6][13] This enhanced reactivity makes HATU exceptionally effective for acylating sterically hindered secondary amines like piperidine and significantly suppresses racemization.[5] A potential side reaction, though less common with stoichiometric control, is the reaction of excess HATU with the amine to form a guanidinium byproduct, which terminates the reaction.[9]
Diagram 3: HATU Coupling Mechanism
Caption: Carboxylic acid activation via the highly efficient HATU reagent.
Experimental Protocol: General Procedure for HATU Coupling [13][14]
-
In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.) in anhydrous DMF.
-
Add the piperidine derivative (1.1 eq.) followed by a non-nucleophilic base such as DIPEA (3.0 eq.).
-
In a separate vial, dissolve HATU (1.1 eq.) in a minimal amount of anhydrous DMF.
-
Add the HATU solution dropwise to the reaction mixture at room temperature. Note: Some protocols advocate for pre-activation of the acid with HATU before adding the amine to avoid potential guanidinylation.[8]
-
Stir the reaction for 1-4 hours at room temperature, monitoring by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., EtOAc).
-
Combine the organic layers and wash with saturated LiCl solution (to remove DMF), 5% NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Phosphonium Salts: The Guardian of Chirality (PyBOP)
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a derivative of the original BOP reagent, designed to avoid the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[6][7] It is highly regarded for its clean reaction profiles and low propensity for causing racemization.
Mechanism of Action: Unlike uronium salts where activation occurs at a carbon atom, in phosphonium salts, the activation site is the phosphorus atom. PyBOP reacts with the carboxylate to form a phosphonium ester intermediate, which then rapidly converts to a HOBt-active ester. A key advantage of phosphonium reagents is their inability to react with the amine nucleophile, eliminating the risk of guanidinylation side reactions seen with uronium salts.[15] This makes them ideal for reactions where the amine might be present during the activation step or for slow reactions requiring an excess of coupling reagent.
Diagram 4: PyBOP Coupling Mechanism
Caption: Activation via a phosphonium salt, PyBOP.
Experimental Protocol: General Procedure for PyBOP Coupling [15]
-
Dissolve the carboxylic acid (1.0 eq.) and PyBOP (1.1 eq.) in an anhydrous solvent like DCM or DMF under an inert atmosphere.
-
Add a non-nucleophilic base, typically DIPEA (3.0 eq.), and stir the mixture for 5-10 minutes to allow for activation.
-
Add the piperidine derivative (1.1 eq.) to the activated mixture.
-
Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.
-
Work up the reaction by diluting with an organic solvent and washing with aqueous bicarbonate and brine.
-
The main byproduct, tripyrrolidinophosphine oxide, is organic soluble and often requires removal by column chromatography.
Propylphosphonic Anhydride: The Green Champion (T3P®)
T3P® is a cyclic phosphonic anhydride that has gained significant traction as a "green" coupling reagent. It is non-toxic, non-allergenic, and its byproducts are simple, water-soluble phosphonic acids, leading to exceptionally easy workups.[3][11]
Mechanism of Action: T3P® acts as a powerful dehydrating agent. The carboxylate attacks the cyclic anhydride, leading to ring-opening and the formation of a mixed phosphonic-carboxylic anhydride. This intermediate is a highly activated species. The piperidine then attacks the carbonyl carbon of this mixed anhydride, forming the amide bond and releasing water-soluble propylphosphonic acid byproducts.[10] Its high reactivity combined with mild conditions makes it an excellent choice for preventing epimerization, even with sensitive substrates.[2]
Diagram 5: T3P® Coupling Mechanism
Caption: Dehydrative coupling mechanism of T3P®.
Experimental Protocol: General Procedure for T3P® Coupling [2][16]
-
Charge a flask with the carboxylic acid (1.0 eq.), the piperidine derivative (1.1 eq.), and a suitable solvent (e.g., EtOAc or Me-THF).
-
Add a base, such as pyridine or DIPEA (2.0-3.0 eq.).
-
Add T3P® (typically supplied as a 50% solution in a solvent like EtOAc; 1.5 eq. of the active reagent) dropwise to the stirred solution at room temperature. An exotherm may be observed.
-
Stir the reaction for 1-6 hours at room temperature, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated NaHCO₃ solution.
-
Separate the organic layer. Wash with water and then brine. The phosphonic acid byproducts are effectively removed into the aqueous layers.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, which is often of high purity.
Conclusion and Recommendations
The synthesis of piperidine amides is a fundamental task where the right tool can make all the difference. There is no single "best" coupling agent; the optimal choice is dictated by the specific demands of the synthesis:
-
For cost-sensitive, large-scale syntheses where the substrate is not prone to racemization, EDC/HOBt remains a highly viable and economical option.
-
For maximum efficiency, speed, and for challenging or sterically hindered couplings , HATU is the undisputed gold standard, justifying its higher cost with superior performance.
-
When preserving stereochemical integrity is the absolute highest priority , or when side reactions like guanidinylation must be avoided at all costs (e.g., in cyclization reactions), PyBOP offers a clean and reliable alternative.
-
For syntheses where ease of workup, high product purity without chromatography, and green chemistry principles are paramount, T3P® presents a compelling and powerful choice. Its water-soluble byproducts are a significant practical advantage, particularly at scale.
By understanding the mechanistic nuances and practical considerations of each reagent class, the discerning chemist can navigate the complexities of piperidine amide synthesis with confidence, ensuring the efficient and successful creation of these vital molecular building blocks.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1548912, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride. Retrieved from [Link]
-
Reddit user discussion (2023). HATU/PyBOP coupling procedure question. r/Chempros. Retrieved from [Link]
- Dziadzia, E., et al. (2005). Comparison of the efficiency of various coupling systems in the acylation of model secondary amines with thymin-1-ylacetic acid. Nucleosides, Nucleotides and Nucleic Acids, 24(5-7), 843-847.
-
Aapptec (n.d.). Coupling Reagents. Retrieved from [Link]
- Waghmare, A. A., & Puranik, V. G. (2014). Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. Review Journal of Chemistry, 4(2), 53-131.
- Song, H., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 27(15), 4698.
-
Inhibitor Research Hub (2025). HATU: Gold Standard Peptide Coupling Reagent for Amide Bond Formation. Retrieved from [Link]
- Farkas, V., et al. (2017). Comparison of various coupling reagents in solid-phase aza-peptide synthesis. Tetrahedron Letters, 58(31), 3071-3074.
- Dunetz, J. R., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048-5051.
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Common Organic Chemistry (n.d.). Amine to Amide Mechanism - T3P. Retrieved from [Link]
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Common Organic Chemistry (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from [Link]
- Mondal, S., et al. (2021). Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. ACS Omega, 6(4), 2843-2852.
-
AMRI (n.d.). WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. Retrieved from [Link]
-
Chem Reactor (2023). T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides [Video]. YouTube. Retrieved from [Link]
- Gundu, S., et al. (2010). T3P® (propylphosphonic anhydride) mediated conversion of carboxylic acids into acid azides and one-pot synthesis of ureidopeptides. Tetrahedron Letters, 51(21), 2871-2873.
- Song, H., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 27(15), 4698.
- Katritzky, A. R., et al. (1998). [Unusual amidation reaction of Asn-containing glycopeptide antibiotics using the coupling reagent PyBOP]. Bioorganicheskaia khimiia, 24(11), 851-857.
- Sharma, A., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Green Chemistry, 25(7), 2563-2571.
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ResearchGate (n.d.). Yield of A 3 product after 24 h reaction time for the coupling of.... Retrieved from [Link]
- Yang, J., et al. (2023). Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. Green Chemistry, 25(7), 2563-2571.
- Li, X., et al. (2022). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry, 20(33), 6549-6562.
- Al-Obaid, A. M., et al. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
-
ResearchGate (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Retrieved from [Link]
- Clayden, J., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8345-8354.
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ResearchGate (2022). Recent Advances in Asymmetric Synthesis of Chiral Amides and Peptides: Racemization-free Coupling Reagents. Retrieved from [Link]
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MDPI (2022). A Multifunctional Peptide Linker Stably Anchors to Silica Spicules and Enables MMP-Responsive Release of Diverse Bioactive Cargos. Retrieved from [Link]
-
ResearchGate (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
-
ResearchGate (n.d.). Yields of the peptide coupling reactions and comparison of HBTU and HATU. Retrieved from [Link]
-
MDPI (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
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PubMed (2020). Hydroxamic Acid-Piperidine Conjugate is an Activated Catalyst for Lysine Acetylation under Physiological Conditions. Retrieved from [Link]
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A-Head-to-Head-Leitfaden zur Bestätigung des Wirkungsmechanismus für neuartige Verbindungen
Datum: 20. Januar 2026
Für: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Von: Leitender Anwendungswissenschaftler
Einführung: Die entscheidende Bedeutung der Aufklärung des Wirkungsmechanismus
Die Aufklärung des Wirkungsmechanismus (Mechanism of Action, MoA) einer neuartigen Verbindung ist ein entscheidender Schritt in der Arzneimittelentwicklung.[1][2] Ein gründliches Verständnis des MoA kann nicht nur die Wirksamkeit am Zielort verbessern, sondern auch potenzielle Nebenwirkungen durch Off-Target-Effekte vermeiden.[2] Ohne ein angemessenes Verständnis des MoA kann die Erfolgsquote klinischer Studien mit Arzneimittelkandidaten sinken.[2] Dieser Leitfaden bietet einen umfassenden Überblick über einen mehrgleisigen Ansatz zur Bestätigung des MoA neuartiger Verbindungen, der biochemische, zelluläre und In-vivo-Methoden integriert. Wir werden die zugrunde liegenden Prinzipien jeder Technik, detaillierte Protokolle und einen vergleichenden Rahmen zur Bewertung Ihrer neuartigen Verbindung im Vergleich zu etablierten Alternativen untersuchen.
Teil 1: Eine vielschichtige Strategie zur MoA-Aufklärung
Ein einzelnes Experiment reicht selten aus, um den MoA einer Verbindung vollständig zu charakterisieren. Ein robuster Ansatz integriert mehrere Beweislinien, um ein umfassendes Bild zu zeichnen. Unsere empfohlene Strategie umfasst drei Hauptpfeiler: direkte Zielbindung, zelluläre Reaktion und In-vivo-Wirksamkeit.
dot
Bildunterschrift: Dreigliedriger Ansatz zur Bestätigung des MoA.
Pfeiler 1: Bestätigung der direkten Zielbindung
Der erste Schritt besteht darin, nachzuweisen, dass Ihre neuartige Verbindung direkt an ihr beabsichtigtes Ziel bindet. Dies schafft eine grundlegende Verbindung zwischen der Verbindung und ihrer biologischen Aktivität.
Biochemische Assays bieten eine kontrollierte Umgebung zur Messung der direkten Interaktion zwischen einer Verbindung und ihrem Zielprotein.[3] Diese Assays sind für die Bestimmung von Bindungsaffinität (Kd), Hemmkonstante (IC50) und Kinetik von entscheidender Bedeutung.[4]
Vergleich von biochemischen Assay-Techniken
| Technik | Prinzip | Vorteile | Nachteile |
| Fluoreszenzpolarisation (FP) | Misst Änderungen der Rotationsgeschwindigkeit eines fluoreszenzmarkierten Liganden bei Bindung an ein Protein. | Homogen, hohe Durchsatzleistung, empfindlich. | Erfordert einen geeigneten fluoreszierenden Tracer, anfällig für Störungen durch autofluoreszierende Verbindungen. |
| Oberflächenplasmonenresonanz (SPR) | Erkennt Änderungen des Brechungsindex an einer Sensoroberfläche, wenn ein Analyt an einen immobilisierten Liganden bindet. | Markierungsfrei, liefert kinetische Daten in Echtzeit (kon, koff). | Erfordert spezielle Instrumente, die Immobilisierung des Proteins kann seine Konformation verändern. |
| Isotherme Titrationskalorimetrie (ITC) | Misst die Wärme, die bei der Bindung einer Verbindung an ein Protein freigesetzt oder absorbiert wird. | Markierungsfrei, liefert ein vollständiges thermodynamisches Profil (ΔH, ΔS). | Geringer Durchsatz, erfordert größere Mengen an Protein und Verbindung. |
Protokoll: Fluoreszenzpolarisations-Assay
-
Reagenzienvorbereitung:
-
Bereiten Sie eine Stammlösung des Zielproteins in einem geeigneten Puffer vor.
-
Bereiten Sie eine Stammlösung des fluoreszenzmarkierten Tracers vor.
-
Bereiten Sie eine serielle Verdünnung der neuartigen Verbindung und der Vergleichsverbindungen vor.
-
-
Assay-Durchführung:
-
Geben Sie das Zielprotein und den Tracer in die Wells einer Mikrotiterplatte mit geringer Bindung.
-
Fügen Sie die verdünnten Verbindungen zu den entsprechenden Wells hinzu.
-
Inkubieren Sie die Platte bei Raumtemperatur für die optimierte Zeit.
-
-
Datenerfassung:
-
Messen Sie die Fluoreszenzpolarisation mit einem geeigneten Plattenleser.
-
-
Datenanalyse:
-
Tragen Sie die Polarisationswerte gegen die Konzentration der Verbindung auf.
-
Passen Sie die Daten an eine sigmoide Dosis-Wirkungs-Kurve an, um die IC50-Werte zu bestimmen.
-
CETSA ist eine leistungsstarke Methode zur Bestätigung der Zielbindung im zellulären Milieu.[5][6] Sie basiert auf dem Prinzip, dass die Bindung eines Liganden ein Protein gegen thermische Denaturierung stabilisiert.[6]
CETSA-Workflow
dot
Bildunterschrift: Allgemeiner Arbeitsablauf des Cellular Thermal Shift Assay (CETSA).
Protokoll: CETSA
-
Zellbehandlung: Behandeln Sie intakte Zellen mit der neuartigen Verbindung oder einem Vehikel.
-
Erhitzen: Setzen Sie die behandelten Zellen einem Temperaturgradienten aus.[7]
-
Lyse: Lysieren Sie die Zellen, um die zellulären Proteine freizusetzen.[7]
-
Trennung: Trennen Sie die lösliche Proteinfraktion von den aggregierten, denaturierten Proteinen durch Zentrifugation.[5]
-
Analyse: Quantifizieren Sie die Menge des löslichen Zielproteins bei jeder Temperatur mittels Western Blot oder Massenspektrometrie.[5]
Vergleichsdaten: Neuartige Verbindung vs. Standard-Inhibitor
| Verbindung | Zielprotein | Schmelztemperatur (Tm) ohne Verbindung | Tm mit Verbindung | ΔTm |
| Neuartige Verbindung X | Kinase Y | 48°C | 54°C | 6°C |
| Standard-Inhibitor Z | Kinase Y | 48°C | 52°C | 4°C |
Die größere thermische Verschiebung, die durch die neuartige Verbindung X induziert wird, deutet auf eine stärkere Zielbindung in der zellulären Umgebung im Vergleich zum Standard-Inhibitor Z hin.
Pfeiler 2: Charakterisierung der zellulären Reaktion
Sobald die Zielbindung bestätigt ist, besteht der nächste Schritt darin, die nachgeschalteten zellulären Konsequenzen der Interaktion der Verbindung mit ihrem Ziel zu verstehen.
Für Verbindungen, die auf Kinasen abzielen, ist die Phosphoproteomik ein unschätzbares Werkzeug zur Beurteilung ihrer Auswirkungen auf zelluläre Signalwege.[8][9] Dieser Ansatz ermöglicht die quantitative Überwachung von Tausenden von Phosphorylierungsereignissen gleichzeitig.[8]
Protokoll: Phosphoproteomik-Analyse
-
Probenvorbereitung: Behandeln Sie Zellen mit der neuartigen Verbindung, einer Vergleichsverbindung oder einem Vehikel. Lysieren Sie die Zellen und verdauen Sie die Proteine.
-
Anreicherung von Phosphopeptiden: Bereichern Sie Phosphopeptide aus dem komplexen Lysat an, häufig unter Verwendung von Titanoxid- oder immobilisierten Metallaffinitätschromatographie-Kügelchen.[10]
-
LC-MS/MS-Analyse: Analysieren Sie die angereicherten Peptide mittels Flüssigchromatographie-Tandem-Massenspektrometrie (LC-MS/MS).
-
Datenanalyse: Identifizieren und quantifizieren Sie die Phosphopeptide. Führen Sie eine Bioinformatikanalyse durch, um die betroffenen Signalwege zu identifizieren.[10]
Vergleichsdaten: Phosphoproteomische Profilerstellung
| Signalweg | Neuartige Verbindung X (fache Veränderung) | Standard-Inhibitor Z (fache Veränderung) |
| Ziel-Signalweg | ↓↓↓ | ↓↓ |
| Off-Target-Signalweg 1 | ↔ | ↑ |
| Off-Target-Signalweg 2 | ↔ | ↔ |
Diese Daten deuten darauf hin, dass die neuartige Verbindung X den beabsichtigten Signalweg wirksamer hemmt und im Vergleich zum Standard-Inhibitor Z eine größere Spezifität aufweist.
Reportergen-Assays werden verwendet, um die Genexpression und -regulation zu untersuchen.[11] Sie können Aufschluss darüber geben, wie eine Verbindung die Aktivität bestimmter Signalwege beeinflusst, indem sie die transkriptionelle Aktivität von nachgeschalteten Genen messen.[11][12]
Workflow für Reportergen-Assays
dot
Bildunterschrift: Vereinfachter Arbeitsablauf eines Reportergen-Assays.
CRISPR-basierte genetische Screens sind ein leistungsstarkes Werkzeug zur Identifizierung von Genen, die die Reaktion einer Zelle auf eine Verbindung modulieren.[13][14] Diese unvoreingenommene Methode kann das beabsichtigte Ziel bestätigen und potenzielle Off-Targets oder Resistenzmechanismen aufdecken.[13][15]
Protokoll: CRISPR-Knockout-Screen
-
Bibliotheks-Transduktion: Führen Sie eine gepoolte CRISPR-Knockout-Bibliothek in eine Zellpopulation ein.
-
Selektion: Behandeln Sie die Zellen mit der neuartigen Verbindung in einer Konzentration, die eine partielle Abtötung bewirkt.
-
Genomische DNA-Extraktion: Extrahieren Sie genomische DNA aus den überlebenden Zellen.
-
PCR-Amplifikation und Sequenzierung: Amplifizieren und sequenzieren Sie die sgRNA-Integrationsstellen.
-
Datenanalyse: Identifizieren Sie sgRNAs, die in der behandelten Population im Vergleich zur Kontrollpopulation angereichert oder abgereichert sind.
Gene, deren Knockout eine Resistenz gegen die Verbindung verleiht, sind wahrscheinlich für deren Wirkungsmechanismus essentiell.
Pfeiler 3: Validierung in einem physiologisch relevanten System
Der letzte Schritt besteht darin, die In-vitro-Erkenntnisse in einem lebenden Organismus zu validieren. In-vivo-Studien sind unerlässlich, um die pharmakologischen Wirkungen einer Verbindung in einem komplexen biologischen System zu verstehen.[16][17]
PD-Studien messen die Wirkung eines Arzneimittels auf den Körper.[17] Dies beinhaltet die Messung von Biomarkern, die mit der Zielbindung oder der nachgeschalteten Signalübertragung in Tiermodellen zusammenhängen.
Wirksamkeitsstudien bewerten die therapeutische Wirkung der Verbindung in Krankheitsmodellen.[18] Diese Studien sind entscheidend für die Festlegung einer Dosis-Wirkungs-Beziehung und die Bewertung des therapeutischen Potenzials der Verbindung.
Vergleichsdaten: In-vivo-Wirksamkeit
| Behandlungsgruppe | Tumorvolumen (mm³) am Tag 21 | Ziel-Phosphorylierung (% der Kontrolle) |
| Vehikel | 1500 ± 250 | 100% |
| Neuartige Verbindung X (10 mg/kg) | 450 ± 150 | 25% |
| Standard-Inhibitor Z (10 mg/kg) | 700 ± 200 | 50% |
Diese Daten zeigen, dass die neuartige Verbindung X eine überlegene Anti-Tumor-Wirksamkeit aufweist, die mit einer robusteren Hemmung des Ziels in vivo korreliert.
Schlussfolgerung: Synthese der Beweise für einen bestätigten MoA
Die Bestätigung des Wirkungsmechanismus einer neuartigen Verbindung erfordert einen multidisziplinären Ansatz, der strenge In-vitro-Experimente mit validierenden In-vivo-Studien kombiniert. Durch die systematische Untersuchung der Zielbindung, der zellulären Reaktionen und der physiologischen Ergebnisse können Forscher ein hohes Maß an Vertrauen in den MoA ihrer Verbindung gewinnen. Dieser umfassende Leitfaden bietet einen Rahmen für die Gestaltung und Durchführung dieser entscheidenden Studien und ermöglicht eine fundierte Entscheidungsfindung im gesamten Prozess der Arzneimittelentwicklung.
Referenzen
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Molina, D. M., et al. (2013). Monitoring drug-target interactions in living cells by thermal stabilization of proteins. Science. [Link]
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Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target engagement in cells. Nature Protocols. [Link]
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Al-Obeidi, F. A., et al. (2018). Cellular Thermal Shift Assay (CETSA) in Drug Discovery. Methods in Molecular Biology. [Link]
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Ruprecht, B., et al. (2017). Phosphoproteomics to study kinase inhibitor action. Chair of Proteomics and Bioanalytics - Molecular Life Sciences - Technische Universität München. [Link]
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Doench, J. G. (2018). Am I ready for CRISPR? A user's guide to genetic screens. Nature Reviews Genetics. [Link]
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Aun, D. S., et al. (2020). In Vivo Pharmacology: The Cornerstone of Drug Discovery. Pharmacological Reviews. [Link]
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Swinney, D. C., & Anthony, J. (2011). How were new medicines discovered?. Nature Reviews Drug Discovery. [Link]
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QIAGEN. (n.d.). Gene Reporter Assays | Signaling Pathway Analysis. [Link]
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Selvita. (2023). A Practical Guide to Target Engagement Assays. [Link]
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WuXi Biologics. (n.d.). Efficacy Studies | In Vivo Pharmacology Services. [Link]
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Bantscheff, M., et al. (2011). Chemoproteomics profiling of kinases. Methods in Molecular Biology. [Link]
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Eberl, H. C., et al. (2019). Chemical proteomics reveals target selectivity of clinical Jak inhibitors in human primary cells. Leukemia. [Link]
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Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences. [Link]
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A Researcher's Guide to Benchmarking Novel Antitumor Derivatives Against Standard Cancer Therapeutics
In the relentless pursuit of more effective cancer treatments, the development of novel therapeutic derivatives is a cornerstone of oncological research. However, the true potential of these new chemical entities can only be ascertained through rigorous and objective benchmarking against established anticancer drugs. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a thorough comparative analysis of new derivatives, ensuring scientific integrity and generating robust, reproducible data.
Introduction: The Imperative of Comparative Benchmarking
The journey from a promising molecular structure to a clinically effective anticancer agent is long and fraught with challenges. A critical phase in this journey is the preclinical evaluation, where the antitumor effects of new derivatives are meticulously compared against the current standards of care. This head-to-head comparison is not merely a formality; it is the crucible in which the true therapeutic potential and possible advantages of a new compound are forged and revealed. Objective benchmarking allows us to identify derivatives with superior efficacy, improved safety profiles, or novel mechanisms of action that can overcome existing treatment limitations.
This guide will walk you through a multi-faceted approach to benchmarking, encompassing in vitro assays to assess cellular effects, in vivo models to evaluate systemic efficacy, and molecular studies to elucidate the underlying mechanisms of action. By adhering to these rigorous protocols, researchers can build a compelling, data-driven case for the advancement of truly innovative cancer therapies.
In Vitro Evaluation: The Initial Litmus Test
In vitro assays represent the foundational step in assessing the antitumor potential of new derivatives. These experiments, conducted on cancer cell lines, provide a rapid and cost-effective means to evaluate cytotoxicity, anti-proliferative effects, and the induction of apoptosis.[1][2][3][4]
Choosing the Right Cellular Models
The selection of appropriate cancer cell lines is critical for the relevance of in vitro studies. A panel of cell lines representing different subtypes of a particular cancer should be utilized. For instance, when evaluating a derivative for breast cancer, a panel including ER-positive (e.g., MCF-7), HER2-positive (e.g., SK-BR-3), and triple-negative (e.g., MDA-MB-231) cell lines would provide a comprehensive initial assessment. Furthermore, the use of patient-derived organoids is emerging as a more physiologically relevant model that can better predict in vivo responses.[5][6][7][8][9]
Cytotoxicity and Cell Viability Assays
These assays are the workhorses of in vitro screening, providing a quantitative measure of a compound's ability to kill cancer cells or inhibit their growth.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays are colorimetric assays that measure the metabolic activity of cells, which is an indicator of cell viability.[10][11][12][13][14] Metabolically active cells reduce the tetrazolium salt to a colored formazan product, the absorbance of which is proportional to the number of viable cells.[12]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the new derivative and the standard-of-care drug for 24, 48, and 72 hours. Include a vehicle-only control.
-
Reagent Incubation: Add the MTT or MTS reagent to each well and incubate for 2-4 hours.
-
Solubilization (for MTT): If using the MTT assay, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%.
Apoptosis Assays
Determining whether a new derivative induces programmed cell death (apoptosis) is crucial for understanding its mechanism of action.
Caspases are a family of proteases that play a central role in the execution of apoptosis. The Caspase-Glo® 3/7 assay is a luminescence-based assay that measures the activity of caspases 3 and 7, key executioner caspases.
Step-by-Step Methodology:
-
Cell Treatment: Treat cells with the new derivative and a known apoptosis-inducing drug (e.g., Staurosporine) for a specified time.
-
Reagent Addition: Add the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a luminometer. An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[15][16][17][18]
Step-by-Step Methodology:
-
Cell Fixation and Permeabilization: Fix the treated cells and permeabilize them to allow the entry of the labeling enzyme.
-
TdT Labeling: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTPs. TdT incorporates the labeled dUTPs at the 3'-hydroxyl ends of fragmented DNA.
-
Visualization: Visualize the labeled cells using fluorescence microscopy or flow cytometry.
Data Presentation: Comparative In Vitro Antitumor Effects
| Compound | Cancer Cell Line | IC50 (µM) after 48h | Caspase-3/7 Activation (Fold Change) | % TUNEL-Positive Cells |
| New Derivative 1 | MCF-7 (Breast) | 1.5 | 5.2 | 45% |
| A549 (Lung) | 2.8 | 4.1 | 38% | |
| HCT116 (Colon) | 1.9 | 6.5 | 52% | |
| Doxorubicin | MCF-7 (Breast) | 2.1 | 4.5 | 40% |
| A549 (Lung) | 3.5 | 3.8 | 35% | |
| HCT116 (Colon) | 2.5 | 5.8 | 48% | |
| Paclitaxel | MCF-7 (Breast) | 0.8 | 6.1 | 55% |
| A549 (Lung) | 1.2 | 5.5 | 50% | |
| HCT116 (Colon) | 1.0 | 7.2 | 60% |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
In Vivo Evaluation: Assessing Systemic Efficacy and Tolerability
While in vitro assays provide valuable initial data, in vivo studies in animal models are essential to evaluate the systemic efficacy, pharmacokinetics, and toxicity of a new derivative in a whole-organism context.[19][20][21]
Xenograft Models: A Standard in Preclinical Oncology
Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer drug development.[19][20][22][23]
-
Cell Line-Derived Xenografts (CDX): These models are created by implanting established cancer cell lines subcutaneously or orthotopically into mice.[23][24] They are highly reproducible and cost-effective for initial efficacy screening.[22]
-
Patient-Derived Xenografts (PDX): PDX models are generated by implanting fresh tumor tissue from patients into mice.[24] These models better recapitulate the heterogeneity and clinical features of human tumors, offering a more predictive tool for therapeutic response.[24]
Caption: Workflow for a subcutaneous xenograft study.
Data Presentation: Comparative In Vivo Antitumor Efficacy
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | 1500 ± 150 | - | +2.5 |
| New Derivative 1 (10 mg/kg) | 450 ± 80 | 70 | -1.2 |
| Standard Drug (e.g., Cisplatin, 5 mg/kg) | 600 ± 100 | 60 | -5.8 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Molecular Mechanism of Action Studies
Understanding how a new derivative exerts its antitumor effects at the molecular level is crucial for its continued development and for identifying predictive biomarkers of response.
Western Blotting: Probing Protein Expression and Signaling
Western blotting is a powerful technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[25][26][27][28] It is invaluable for assessing the impact of a new derivative on key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.[25]
Step-by-Step Methodology:
-
Protein Extraction: Lyse treated cancer cells to extract total proteins.[25]
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[25]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).[25][27]
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, cleaved PARP).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
Kinase Assays: Assessing Target Engagement
If the new derivative is designed to be a kinase inhibitor, it is essential to demonstrate its ability to inhibit the activity of its target kinase.
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.[14][29][30][31][32]
Step-by-Step Methodology:
-
Reaction Setup: In a multi-well plate, combine the purified target kinase, its specific substrate, and ATP.
-
Inhibitor Addition: Add varying concentrations of the new derivative or a known inhibitor.
-
Kinase Reaction: Incubate the plate to allow the kinase reaction to proceed.
-
Detection: Measure the amount of phosphorylated substrate or the amount of ADP produced. This can be done using various methods, including radiometric assays or luminescence-based assays like ADP-Glo™.[30]
-
Data Analysis: Calculate the IC50 value, representing the concentration of the inhibitor required to reduce kinase activity by 50%.
Caption: Inhibition of the PI3K/Akt pathway by a new derivative.
Conclusion: Building a Robust Preclinical Data Package
Thorough and objective benchmarking is not an endpoint in itself but a critical component of a larger narrative. The data generated from the described in vitro, in vivo, and molecular studies form the bedrock of a robust preclinical data package. This package is essential for making informed go/no-go decisions, securing funding, and ultimately, for gaining regulatory approval to move a promising new derivative into clinical trials.[33][34][35][36][37][38][39][40] By embracing a scientifically rigorous and multi-faceted approach to benchmarking, researchers can confidently identify and advance the next generation of effective and life-saving cancer therapies.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(Piperidine-4-carbonyl)piperidin-4-one Hydrochloride
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides an in-depth, procedural framework for the safe disposal of 1-(Piperidine-4-carbonyl)piperidin-4-one hydrochloride (CAS No. 1189684-40-9), a piperidine derivative utilized in synthetic chemistry. By elucidating the "why" behind each step, this document aims to build a culture of safety and trust that extends beyond the product itself.
Hazard Assessment and Chemical Profile
Known Hazards:
Based on available supplier information, this compound is classified with the following hazards:
-
GHS05: Corrosive
-
H318: Causes serious eye damage
-
WGK 3: Severely hazardous to water
The piperidine functional group itself is a heterocyclic amine, and its derivatives can exhibit varying degrees of toxicity and reactivity. Piperidine, the parent compound, is a flammable and corrosive liquid that is toxic by inhalation and in contact with skin.[1] The hydrochloride salt form of the target compound suggests it is a solid and likely acidic.
Inferred and Potential Hazards:
-
Skin and Respiratory Irritation: As with many amine hydrochlorides, there is a potential for skin and respiratory tract irritation upon contact or inhalation of dust.
-
Incompatibilities: Piperidine and its derivatives are generally incompatible with strong oxidizing agents and strong acids.[1] As a hydrochloride salt, it will likely react with strong bases to liberate the free amine.
| Property | Value/Information | Source |
| CAS Number | 1189684-40-9 | [2] |
| Molecular Formula | C₁₁H₁₉ClN₂O₂ | [3] |
| Physical Form | Solid | |
| GHS Hazard Codes | H318 (Causes serious eye damage) | |
| Water Hazard Class | WGK 3 (Severely hazardous to water) | |
| Storage Class | 11 (Combustible Solids) |
Personal Protective Equipment (PPE): The First Line of Defense
Before handling this compound in any capacity, including for disposal, the following PPE is mandatory. The rationale is to create a barrier between the researcher and the potentially hazardous material.
-
Eye Protection: Chemical safety goggles are essential to protect against splashes and fine dust particles that can cause serious eye damage. A face shield should be worn in situations with a higher risk of splashing.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected for any signs of degradation or perforation before use.
-
Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or suit may be necessary.
-
Respiratory Protection: Handling of the solid material, which may generate dust, should be conducted in a certified chemical fume hood to prevent inhalation. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Spill Management Protocol
Accidents happen, and a well-defined spill management plan is crucial for mitigating risks. The following steps provide a clear workflow for responding to a spill of this compound.
Workflow for Spill Response:
Caption: Decision tree for the disposal of the compound.
Regulatory Context and Compliance
The disposal of chemical waste in the United States is primarily governed by the Resource Conservation and Recovery Act (RCRA), which is administered by the Environmental Protection Agency (EPA). While this compound is not specifically listed as a hazardous waste by the EPA, a waste is still considered hazardous if it exhibits one of the four characteristics: ignitability, corrosivity, reactivity, or toxicity. [4]Given its hydrochloride salt nature and potential to be corrosive, it is prudent to manage it as a characteristic hazardous waste.
Furthermore, the Occupational Safety and Health Administration (OSHA) mandates that employers inform and train their employees on the hazards of chemicals in the workplace and the protective measures to be taken. This guide serves as a component of that training for the safe handling and disposal of this specific compound.
References
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
-
Canyon Components. (n.d.). PIPERIDINE Chemical compatibility with O-rings, rubbers, & plastics. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8082, Piperidine. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, September 22). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. Retrieved from [Link]
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Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet. Retrieved from [Link]
-
American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling 1-(Piperidine-4-carbonyl)piperidin-4-one Hydrochloride
In the landscape of pharmaceutical research and development, the meticulous handling of novel chemical entities is a cornerstone of both laboratory safety and experimental integrity. This guide provides essential safety and logistical information for the handling of 1-(Piperidine-4-carbonyl)piperidin-4-one hydrochloride. As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-tested insights to ensure that your work with this compound is conducted under the safest possible conditions.
Hazard Analysis: A Synthesis of Structural Analogs
The structure of this compound contains both the piperidine and 4-piperidone moieties. The parent compound, piperidine, is a well-characterized hazardous substance. It is highly flammable, corrosive, and toxic by ingestion, inhalation, and skin contact.[5][6][7][8] Piperidine can cause severe skin burns and eye damage.[5][6][8] The hydrochloride salt form suggests that the compound is a solid and may be irritating to the respiratory tract if inhaled as a dust.[1][4][9][10]
Based on these structural precedents, we must assume that this compound may exhibit the following hazards:
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[5][8]
-
Skin Corrosion/Irritation: Potential to cause skin irritation or severe burns.[2][4][5][6][8][10]
-
Serious Eye Damage/Irritation: High potential for causing serious eye irritation or damage.[2][4][5][6][8][10]
-
Respiratory Irritation: As a solid, the dust may cause respiratory tract irritation.[1][2][4][10]
A related compound, 1-(Piperidin-4-ylcarbonyl)piperidine hydrochloride, is classified as causing serious eye damage.[11] This further supports the need for stringent eye protection.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the anticipated hazards, a comprehensive PPE protocol is mandatory. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and airborne dust particles that could cause severe eye damage.[1][5][12] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) compliant with EN 374 standard. | To prevent skin contact, which may cause irritation or burns.[5][6] The parent compound, piperidine, is toxic upon skin contact.[5][8] |
| Skin and Body Protection | A laboratory coat, long pants, and closed-toe shoes are the minimum requirements. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron or suit should be worn. | To minimize skin exposure to the chemical.[1] |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates (e.g., ABEK-P2) should be used if handling the compound outside of a certified chemical fume hood, or if dust generation is likely. | To prevent inhalation of potentially harmful dust or vapors.[3][12][13] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound will minimize the risk of exposure and ensure the integrity of your research.
Receiving and Storage
Upon receipt, the container should be inspected for any damage or leaks. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][2] The storage area should be clearly labeled with the appropriate hazard warnings.
Handling and Use
All handling of this compound should be conducted in a certified chemical fume hood to control potential exposure to dust and vapors.[7]
Step-by-Step Handling Protocol:
-
Preparation: Before handling the compound, ensure that the fume hood is functioning correctly and that all necessary PPE is readily available and has been inspected for any defects.
-
Weighing: When weighing the solid, do so in the fume hood on a disposable weighing paper or in a tared container to minimize contamination of the balance.
-
Dissolving: If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, thoroughly wash your hands and any exposed skin with soap and water.[5][7]
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For a solid spill, carefully sweep or vacuum the material into a suitable container for disposal.[1][2] Avoid generating dust.[1][2][3] For a liquid spill, absorb the material with an inert absorbent material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[5]
-
Decontaminate: Decontaminate the spill area with an appropriate cleaning agent.
-
Report: Report the spill to your institution's safety officer.
Disposal
All waste containing this compound should be considered hazardous waste.[1]
-
Solid Waste: Collect all solid waste, including contaminated PPE and weighing papers, in a clearly labeled, sealed container.
-
Liquid Waste: Collect all liquid waste in a compatible, sealed container that is clearly labeled.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Do not pour waste down the drain.[3][13]
Workflow Diagram
The following diagram illustrates the key stages of safely handling this compound.
Caption: Workflow for the safe handling of this compound.
Conclusion: A Culture of Safety
The responsible handling of research chemicals is not merely a matter of following procedures; it is about fostering a culture of safety and proactive risk assessment. By understanding the potential hazards of this compound based on its structural analogs and by adhering to the rigorous PPE, operational, and disposal plans outlined in this guide, you can protect yourself, your colleagues, and the integrity of your scientific endeavors. Always consult with your institution's environmental health and safety department for specific guidance and protocols.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
